Product packaging for N,N'-Bis(2-hydroxyethyl)ethylenediamine(Cat. No.:CAS No. 4439-20-7)

N,N'-Bis(2-hydroxyethyl)ethylenediamine

Cat. No.: B1329763
CAS No.: 4439-20-7
M. Wt: 148.2 g/mol
InChI Key: GFIWSSUBVYLTRF-UHFFFAOYSA-N
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Description

The ideal-gas enthalpy of formation of N,N′ -bis(2-hydroxyethyl)ethylenediamine was studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2O2 B1329763 N,N'-Bis(2-hydroxyethyl)ethylenediamine CAS No. 4439-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyethylamino)ethylamino]ethanol
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InChI

InChI=1S/C6H16N2O2/c9-5-3-7-1-2-8-4-6-10/h7-10H,1-6H2
Source PubChem
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InChI Key

GFIWSSUBVYLTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16N2O2
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DSSTOX Substance ID

DTXSID8063468
Record name Ethanol, 2,2'-(1,2-ethanediyldiimino)bis-
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Molecular Weight

148.20 g/mol
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Physical Description

Liquid
Record name Ethanol, 2,2'-(1,2-ethanediyldiimino)bis-
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CAS No.

4439-20-7
Record name 2,2′-(1,2-Ethanediyldiimino)bis[ethanol]
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Record name 2,2'-(1,2-Ethanediyldiimino)bisethanol
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Record name Ethanol, 2,2'-(1,2-ethanediyldiimino)bis-
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Record name Ethanol, 2,2'-(1,2-ethanediyldiimino)bis-
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Record name 2,2'-(ethane-1,2-diyldiimino)bisethanol
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Foundational & Exploratory

N,N'-Bis(2-hydroxyethyl)ethylenediamine CAS 4439-20-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS 4439-20-7)

Introduction

This compound, registered under CAS number 4439-20-7, is a multifunctional organic compound characterized by a central ethylenediamine core symmetrically substituted with two hydroxyethyl groups on the nitrogen atoms.[1] Also known by synonyms such as 2,2'-(Ethylenediimino)diethanol and 3,6-Diazaoctane-1,8-diol, this molecule possesses both secondary amine and primary alcohol functional groups, bestowing upon it a versatile chemical reactivity.[1][2] This unique structural arrangement makes it a valuable intermediate and building block in a wide array of chemical and industrial applications, from polymer chemistry to the synthesis of complex chelating agents. Its ability to engage in hydrogen bonding and coordinate with metal ions is central to its utility.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline solid at room temperature.[5][6][7] Its dual-functionality influences its physical properties, such as its melting point and solubility. It is soluble in various organic solvents including DMSO, acetone, chloroform, and ethyl acetate.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4439-20-7[1][5]
Molecular Formula C₆H₁₆N₂O₂[5][8]
Molecular Weight 148.20 g/mol [5][8]
Appearance White to pale yellow crystal or powder[5][6][7]
Melting Point 98-100 °C (lit.)[5][8][]
Boiling Point 268.81 °C (rough estimate)[2][]
Purity Typically >95-98%[5][6][7]
InChI Key GFIWSSUBVYLTRF-UHFFFAOYSA-N[7][]
SMILES OCCNCCNCCO[7]

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed spectral data requires access to specific databases, ¹H NMR, ¹³C NMR, and IR spectroscopy are standard characterization techniques.[10][11] The ¹H NMR spectrum would be expected to show signals corresponding to the methylene protons of the ethyl and hydroxyethyl groups, as well as exchangeable protons from the amine and hydroxyl groups. The IR spectrum would prominently feature absorption bands for O-H and N-H stretching, in addition to C-N and C-O stretching vibrations.

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on factors like precursor availability, desired yield, and scalability.

Common Synthetic Pathways
  • Hydroxyalkylation of Ethylenediamine : This is a direct method involving the reaction of ethylenediamine with two equivalents of ethylene oxide.[12] The nucleophilic primary amine groups of ethylenediamine attack the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of the hydroxyethyl substituents. This reaction must be carefully controlled to achieve selective bis-substitution and minimize side reactions.[12]

  • Alkylation with 2-Chloroethanol : Another common approach is the direct alkylation of an amine precursor with 2-chloroethanol.[12] For instance, reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base like sodium carbonate can yield the desired product.[12][13] The base is essential to neutralize the hydrochloric acid formed during the reaction.

The diagram below illustrates a generalized synthesis workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification R1 Ethylenediamine or 2-(2-Aminoethylamino)ethanol Reaction Alkylation Reaction (Base, Heat) R1->Reaction R2 Ethylene Oxide or 2-Chloroethanol R2->Reaction Crude Crude Product (Yellow Oil) Reaction->Crude Yields Purification Purification (e.g., Recrystallization from THF) Crude->Purification Final Pure this compound Purification->Final Isolates

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkylation

The following protocol is a representative example based on the alkylation of 2-(2-aminoethylamino)ethanol with 2-chloroethanol.[13]

  • Reaction Setup : To a stirred suspension of 2-(2-aminoethylamino)ethanol (0.2 M), add 2-chloroethanol (0.2 M) and powdered sodium carbonate (0.16 M).

  • Heating : Heat the mixture to 135 °C and maintain stirring for approximately 25 hours.[13] The elevated temperature is necessary to drive the nucleophilic substitution reaction, while the sodium carbonate acts as an acid scavenger.

  • Work-up : After the reaction period, cool the mixture to room temperature. Add methanol (~300 mL) to dissolve the product and facilitate the separation of inorganic salts.

  • Isolation : Filter the mixture to remove the solid inorganic byproducts. Evaporate the resulting filtrate under reduced pressure to yield the crude product, which often presents as a yellow oil.[13]

  • Purification : The crude product can be purified by recrystallization. Dissolving the oil in a suitable solvent like tetrahydrofuran (THF), treating with activated charcoal to remove colored impurities, and subsequent cooling will yield the purified crystalline solid.[13]

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature, containing both nucleophilic secondary amine groups and reactive hydroxyl groups. This structure allows it to act as a versatile building block and functional agent in numerous applications.

Applications cluster_apps Key Application Areas BHEED This compound Secondary Amines Hydroxyl Groups Chelation Chelating Agent BHEED:n->Chelation Coordinate with metal ions Polymer Polymer Chemistry BHEED:n->Polymer Act as curing agent/ cross-linker BHEED:o->Polymer React in polymerization Intermediate Chemical Intermediate BHEED->Intermediate Serve as a building block Research Research & Pharma Chelation->Research Intermediate->Research

Caption: Relationship between the functional groups of the molecule and its main applications.

Key Application Areas
  • Chelating Agent : The presence of two nitrogen and two oxygen donor atoms allows this compound to act as a tetradentate ligand, capable of forming stable complexes with various metal ions.[12][14] This chelating property is leveraged in water treatment to sequester metal ions, preventing scale formation and corrosion.[5] In agriculture, it is used in fertilizer formulations to improve the bioavailability of micronutrients to plants.[12] Its derivatives, such as EDDHA, are highly effective iron chelates for treating iron chlorosis in plants.[14]

  • Polymer and Resin Chemistry : It serves as an effective curing agent for epoxy resins.[5][15] The amine groups react with the epoxide rings, initiating cross-linking, while the hydroxyl groups can also participate in the polymerization process. This cross-linking transforms the liquid resin into a hard, durable solid with enhanced mechanical strength, thermal stability, and chemical resistance.[15] It is also used in the synthesis of poly(amidoamine)s and other polymers.[3]

  • Chemical Intermediate : This compound is a key starting material for producing a variety of other chemicals. It is used in the manufacture of surfactants and emulsifiers for personal care products like shampoos and creams, where it helps stabilize oil-in-water mixtures.[5] It is also an intermediate in the synthesis of corrosion inhibitors and certain pharmaceutical compounds.[5][12][16]

  • Research and Drug Development : In scientific research, it is used in coordination chemistry to study the behavior of metal complexes.[3][12] Metal complexes synthesized from this ligand have been investigated for potential biological activities, including antimicrobial and anticancer properties.[12] Furthermore, it has been used in the synthesis of biodegradable, nitric oxide-releasing elastomers for medical device applications.[3]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[10] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Table 2: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger[10]
Hazard Statements H314: Causes severe skin burns and eye damage.[10]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P501[6]
  • Personal Protective Equipment (PPE) : When handling, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[6] In case of dust or aerosol generation, a P3 respirator cartridge is recommended.

  • Handling and Storage : The compound should be handled in a well-ventilated area. It should be stored at room temperature in a tightly sealed, dry container.[5] The storage class is 8A for combustible corrosive hazardous materials.

  • First Aid : In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes.[6] If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[6]

References

A Comprehensive Technical Guide to the Solubility of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Date: January 4, 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS 4439-20-7), a key intermediate in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It consolidates available solubility data, discusses the underlying chemical principles governing its solubility, and provides a detailed experimental protocol for determining its solubility in novel solvent systems.

Introduction to this compound

This compound is a diamine compound featuring two hydroxyl groups. Its molecular structure, characterized by the presence of both amine and alcohol functionalities, dictates its physicochemical properties, including its solubility profile. The molecule's polarity, hydrogen bonding capabilities, and potential for protonation are key determinants of its interaction with various solvents.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 148.20 g/mol --INVALID-LINK--
Appearance White to pale yellow powder or chunks--INVALID-LINK--[1]
Melting Point 98-100 °C (lit.)--INVALID-LINK--[2]
Boiling Point 268.81°C (rough estimate)--INVALID-LINK--[1]
pKa 14.48±0.10 (Predicted)--INVALID-LINK--[1]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in process development, formulation, and purification. This compound exhibits a broad solubility range, a direct consequence of its molecular structure.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational understanding of solubility. The presence of two hydroxyl (-OH) and two amino (-NH) groups makes this compound a highly polar molecule capable of acting as both a hydrogen bond donor and acceptor. This structural feature is the primary driver of its solubility in polar solvents.

  • In Polar Protic Solvents (e.g., Water, Alcohols): The hydroxyl and amino groups readily form hydrogen bonds with the solvent molecules, leading to high solubility. In aqueous solutions, the amine groups can also be protonated, further enhancing solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of this compound results in poor solubility in nonpolar solvents, as the strong solute-solute and solvent-solvent interactions are not overcome by weak solute-solvent interactions.

Qualitative Solubility Data

While comprehensive quantitative solubility data is not widely published, qualitative assessments consistently indicate the following:

Solvent ClassSolventSolubilitySource
Polar Protic WaterSoluble--INVALID-LINK--[1][3], --INVALID-LINK--[4], --INVALID-LINK--[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble--INVALID-LINK--[6]
AcetoneSoluble--INVALID-LINK--[6]
Halogenated ChloroformSoluble--INVALID-LINK--[6]
DichloromethaneSoluble--INVALID-LINK--[6]
Ester Ethyl AcetateSoluble--INVALID-LINK--[6]

Experimental Protocol for Solubility Determination

The following protocol is a robust method for determining the solubility of this compound, taking into account its potentially viscous and hygroscopic nature. This method is adapted from the principles of the shake-flask method, a reliable technique for solubility measurement.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibration sampling_settle Allow undissolved solid to settle equilibration->sampling_settle sampling_filter Withdraw supernatant and filter sampling_settle->sampling_filter sampling_dilute Dilute aliquot for analysis sampling_filter->sampling_dilute sampling_analyze Quantify concentration (e.g., HPLC) sampling_dilute->sampling_analyze calculation Calculate solubility (e.g., mg/mL) sampling_analyze->calculation

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Causality and Self-Validation in the Protocol
  • Use of Excess Solute: This ensures that the solvent is fully saturated, a fundamental requirement for determining equilibrium solubility.

  • Constant Temperature Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is essential for reproducible results. Agitation facilitates the dissolution process and ensures the system reaches equilibrium faster.

  • Filtration: This step is a self-validating measure to ensure that only the dissolved solute is being quantified, preventing artificially high solubility values from suspended microparticles.

  • Equilibrium Time Confirmation: By analyzing samples at different time points, the researcher can be confident that true equilibrium has been reached, making the determined solubility value reliable.

  • Hygroscopic Considerations: Given the hygroscopic nature of this compound, it is crucial to handle the solid material in a low-humidity environment (e.g., a glove box or a desiccator) to prevent water absorption, which could affect the accuracy of the weighed mass.

Conclusion

This compound is a polar molecule with a high affinity for polar solvents, particularly those capable of hydrogen bonding. Its solubility in water and various organic solvents makes it a versatile compound for a range of applications. While quantitative solubility data is sparse in the public domain, the provided experimental protocol offers a reliable framework for its determination. Understanding the solubility of this compound is paramount for its effective use in research and development, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

The Versatility of N,N'-Bis(2-hydroxyethyl)ethylenediamine in Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine, a multifaceted ligand, has garnered significant attention in the field of coordination chemistry. Its unique structural architecture, featuring both amine and hydroxyl donor groups, allows for a remarkable versatility in coordinating with a wide array of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of this compound, detailing its synthesis, coordination modes, and the burgeoning applications of its metal complexes in catalysis, materials science, and medicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the potential of this remarkable ligand.

Introduction to this compound: A Ligand of Unique Potential

This compound, often abbreviated as BHEEN or similar variations, is a polyamine ligand characterized by an ethylenediamine backbone with a 2-hydroxyethyl group attached to each nitrogen atom.[1] This combination of hard oxygen and borderline nitrogen donor atoms within a flexible aliphatic chain underpins its diverse coordination behavior. The presence of the hydroxyl groups not only introduces additional coordination sites but also enhances the solubility of both the free ligand and its metal complexes in polar solvents, a crucial attribute for many applications.[1]

The synthesis of this compound is typically achieved through the reaction of ethylenediamine with two equivalents of ethylene oxide or via the alkylation of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base.[2] These synthetic routes are well-established, allowing for the accessible production of the ligand for research and industrial purposes.

The Art of Coordination: How this compound Interacts with Metal Ions

The true potential of this compound is realized in its ability to form stable complexes with a multitude of metal ions. Its denticity, or the number of donor atoms that can bind to a central metal ion, can vary depending on the metal ion's size, charge, and the reaction conditions.

Coordination Modes and Geometries

This compound can act as a bidentate, tridentate, or tetradentate ligand.

  • Bidentate Coordination: In some instances, the ligand coordinates to a metal center solely through its two nitrogen atoms, leaving the hydroxyl groups uncoordinated. This mode of coordination is observed in complexes such as [Zn(BHEEN)₂]Cl₂, where the zinc(II) ion adopts a distorted tetrahedral geometry. The uncoordinated hydroxyl groups can then participate in hydrogen bonding, influencing the supramolecular structure of the complex.

  • Tridentate and Tetradentate Coordination: More commonly, one or both of the hydroxyl groups participate in coordination. For example, in the bis(this compound)nickel(II) complex, each ligand acts as a tridentate donor, coordinating through both nitrogen atoms and one oxygen atom, resulting in a distorted octahedral NiN₄O₂ coordination environment.[1] The ligand can also function as a tetradentate N₂,O₂ donor, wrapping around a metal ion to form a stable chelate.[3]

The flexibility of the ethylenediamine backbone and the rotational freedom of the hydroxyethyl arms allow the ligand to adapt to the preferred coordination geometry of the metal ion, which can range from tetrahedral and square planar to octahedral.

Caption: Coordination modes of this compound.

Spectroscopic and Structural Characterization

The coordination of this compound to a metal ion can be readily confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic bands for N-H and O-H stretching. Upon coordination, these bands often shift to lower frequencies, indicating the involvement of the nitrogen and oxygen atoms in bonding with the metal.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution, with shifts in the proton and carbon signals of the ligand upon coordination.

  • Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous determination of the solid-state structure of the complexes, revealing precise bond lengths, bond angles, and the overall coordination geometry.

Metal IonComplex StoichiometryCoordination GeometryKey Structural FeaturesReference
Ni(II)[Ni(BHEEN)₂(sac)₂]Distorted OctahedralTridentate coordination (N,N',O) of each ligand.[1]
Cu(II)[Cu(BHEEN)Pd(µ-CN)₂(CN)₂]nDistorted Octahedral1-D cyanide-bridged zigzag chain.[3]
Zn(II)[Zn(BHEEN)₂]Cl₂Distorted TetrahedralBidentate coordination (N,N') of each ligand.
Cd(II)[(µ-Cl)₂(Cd(BHEEN)Cl)₂]DimericBridging chloride ligands.

Applications in Catalysis: Driving Chemical Transformations

The stable yet reactive nature of this compound metal complexes makes them promising candidates for catalysis.

Carbon-Carbon Coupling Reactions

Palladium complexes are renowned for their catalytic prowess in C-C bond formation. Complexes of this compound with palladium have been investigated as catalysts in Suzuki-Miyaura and Heck-Mizoroki coupling reactions.[3] The ligand is believed to stabilize the palladium center, preventing its aggregation into inactive palladium black, while still allowing for the necessary oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-X R-X R-X->Oxidative\nAddition R-Pd(II)-X-L R-Pd(II)-X-L Oxidative\nAddition->R-Pd(II)-X-L Transmetalation Transmetalation R-Pd(II)-X-L->Transmetalation R'-B(OH)2 R'-B(OH)₂ R'-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R'-L R-Pd(II)-R'-L Transmetalation->R-Pd(II)-R'-L Reductive\nElimination Reductive Elimination R-Pd(II)-R'-L->Reductive\nElimination Reductive\nElimination->Pd(0)L R-R' R-R' Reductive\nElimination->R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Other Catalytic Applications

Complexes of this compound have also shown promise in other catalytic transformations, including the ring-opening polymerization of lactide, a key process in the production of biodegradable plastics. The ability of the ligand to be modified allows for the fine-tuning of the catalyst's activity and selectivity.

Frontiers in Medicine: Biological and Pharmaceutical Applications

The interaction of metal ions with biological systems is a critical area of research, and this compound complexes are emerging as players in this field.

Anticancer and Antimicrobial Potential

Preliminary studies have indicated that metal complexes of this compound and its derivatives exhibit cytotoxic effects against cancer cell lines.[1][4] The proposed mechanism often involves the interaction of the metal complex with DNA, leading to cell cycle arrest and apoptosis. The presence of the hydroxyethyl groups can influence the lipophilicity and cellular uptake of the complexes, thereby modulating their biological activity. Some complexes have also demonstrated inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents.[1]

Drug Synthesis and Formulation

Beyond its direct biological activity, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its chelating properties are also utilized in drug formulations to enhance the stability and bioavailability of certain active pharmaceutical ingredients.

Advanced Materials: Building with Coordination Complexes

The ability of this compound to form extended structures with metal ions opens up avenues for the design of novel materials.

Coordination Polymers and Metal-Organic Frameworks

The bridging capability of the ligand, particularly when combined with other bridging ligands like cyanide, can lead to the formation of one-, two-, or three-dimensional coordination polymers.[3] These materials can exhibit interesting magnetic, thermal, and porous properties, making them suitable for applications in gas storage, separation, and sensing.

Precursors for Ionic Liquids

This compound can be used as a precursor for the synthesis of room-temperature ionic liquids (RTILs).[1] These molten salts have unique properties such as low vapor pressure, high thermal stability, and tunable polarity, making them attractive as "green" solvents and electrolytes in various chemical processes.[1]

Experimental Protocol: Synthesis of a Representative Complex

This section provides a detailed, step-by-step methodology for the synthesis of a heterobimetallic cyanide-bridged complex, [Ni(N-bishydeten)Pd(CN)₄], adapted from the literature.[5]

Objective: To synthesize the nickel(II)-palladium(II) complex with this compound.

Materials:

  • Potassium cyanide (KCN)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Palladium(II) chloride (PdCl₂)

  • This compound (N-bishydeten)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Tetracyanopalladate(II) Solution: In a 50 mL flask, dissolve PdCl₂ (1 mmol) in a water-ethanol solution (1:1, 20 mL). To this solution, add solid KCN (4 mmol) and NiCl₂·6H₂O (1 mmol). Stir the mixture until a light blue solution is formed. Causality: The excess cyanide ensures the formation of the stable [Pd(CN)₄]²⁻ complex in solution. The presence of Ni(II) at this stage sets up the subsequent coordination.

  • Ligand Addition: To the resulting light blue mixture, add an ethanolic solution (15 mL) of this compound (1 mmol) dropwise with continuous stirring. Causality: The dropwise addition of the ligand solution prevents localized high concentrations and promotes the formation of a homogeneous product.

  • Reaction and Precipitation: Stir the reaction mixture for 45 minutes at room temperature. A lilac precipitate will form. Causality: The stirring ensures complete reaction between the nickel(II) ions, the N-bishydeten ligand, and the tetracyanopalladate(II) building block to form the desired heterobimetallic complex.

  • Isolation and Purification: Filter the lilac precipitate using a Büchner funnel. Wash the solid with deionized water and then with ethanol to remove any unreacted starting materials and soluble byproducts. Causality: The washing steps are crucial for obtaining a pure product.

  • Drying: Dry the purified product in air.

Characterization: The identity and purity of the synthesized complex can be confirmed by elemental analysis and IR spectroscopy.

Synthesis_Workflow A Dissolve PdCl₂, KCN, and NiCl₂·6H₂O in water/ethanol C Dropwise addition of ligand solution to metal salt solution A->C B Prepare ethanolic solution of This compound B->C D Stir for 45 minutes at room temperature C->D E Filter the lilac precipitate D->E F Wash with water and ethanol E->F G Dry the final product F->G

Caption: Workflow for the synthesis of [Ni(N-bishydeten)Pd(CN)₄].

Conclusion and Future Outlook

This compound has firmly established itself as a ligand of considerable interest and utility in coordination chemistry. Its adaptable coordination behavior allows for the synthesis of a rich variety of metal complexes with diverse structures and properties. The demonstrated applications in catalysis, medicine, and materials science are a testament to its potential. Future research is poised to further explore the nuances of its coordination chemistry, leading to the rational design of novel complexes with enhanced catalytic activity, improved therapeutic efficacy, and unique material properties. The continued investigation of this versatile ligand promises to unlock new and exciting opportunities across the scientific landscape.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of N,N'-Bis(2-hydroxyethyl)ethylenediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEN) metal complexes, exploring their synthesis, structural characterization, and diverse biological activities. As the quest for novel therapeutic agents intensifies, understanding the intricate relationship between the structure of these complexes and their biological function is paramount. This document provides a comprehensive overview of their antimicrobial, anticancer, and antioxidant properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in this exciting area of bioinorganic chemistry.

Introduction: The Versatility of BHEEN as a Ligand

This compound, a polyamine featuring two hydroxyethyl groups appended to an ethylenediamine backbone, is a versatile ligand in coordination chemistry.[1] Its multidentate nature, involving nitrogen and oxygen donor atoms, allows for the formation of stable and structurally diverse complexes with a wide array of transition metal ions.[1][2] The presence of the hydroxyl groups not only enhances the solubility and reactivity of the resulting complexes but also provides additional sites for hydrogen bonding, which can be crucial for their interaction with biological macromolecules.[1][3] This unique combination of features has spurred significant research into the biological applications of BHEEN metal complexes, revealing their potential as antimicrobial, anticancer, and antioxidant agents.[1]

Synthesis and Structural Characterization: The Foundation of Biological Activity

The biological efficacy of BHEEN metal complexes is intrinsically linked to their three-dimensional structure. Therefore, robust synthesis and thorough characterization are the cornerstones of meaningful biological evaluation.

General Synthesis of BHEEN Metal Complexes

The synthesis of BHEEN metal complexes typically involves the reaction of a metal salt with the BHEEN ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be varied to control the coordination geometry and nuclearity of the final product.

Experimental Protocol: Synthesis of a Generic BHEEN Metal(II) Complex

  • Ligand Preparation: Dissolve this compound (BHEEN) in a suitable solvent (e.g., ethanol, methanol, or water).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (e.g., chloride, nitrate, or acetate) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically 1:1 or 1:2.

  • Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-4 hours) to ensure complete complexation.

  • Isolation: Allow the solution to cool to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with the solvent, and then with a volatile solvent like diethyl ether.

  • Drying: Dry the isolated complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Spectroscopic and Analytical Characterization

A comprehensive suite of analytical techniques is employed to elucidate the structure and purity of the synthesized complexes.

Technique Information Gained
Elemental Analysis (C, H, N) Determines the empirical formula of the complex.
FT-IR Spectroscopy Identifies the coordination of BHEEN to the metal ion by observing shifts in the vibrational frequencies of N-H, C-N, and O-H bonds.[4]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and can indicate the coordination geometry of the metal ion.[4]
Molar Conductivity Determines the electrolytic nature of the complex in solution.[4]
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps in determining the geometry and the number of unpaired electrons in the metal center.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and overall coordination geometry.[5]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action.[6][7] Metal complexes, including those of BHEEN, have emerged as promising candidates due to their ability to interfere with various microbial cellular processes.[6][8][9]

Mechanism of Action

The antimicrobial activity of BHEEN metal complexes is often attributed to a combination of factors:

  • Lipophilicity: Chelation can increase the lipophilicity of the metal ion, facilitating its transport across the microbial cell membrane.

  • Enzyme Inhibition: The metal ion can bind to and inhibit the function of essential microbial enzymes.

  • Oxidative Stress: Some metal complexes can generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[10]

Several studies have demonstrated that the antimicrobial activity of BHEEN complexes is often greater than that of the free ligand or the metal salt alone, highlighting the synergistic effect of chelation.[11] For instance, some Schiff base metal complexes derived from ethylenediamine have shown significant activity against both Gram-positive and Gram-negative bacteria.[12]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

  • Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Agar Plate Preparation: Pour sterile molten nutrient agar into Petri dishes and allow them to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Disk Application: Place sterile paper discs impregnated with known concentrations of the test complexes onto the agar surface. A disc with the solvent serves as a negative control, and a disc with a standard antibiotic (e.g., ampicillin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[12]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The search for more effective and less toxic anticancer drugs is a major focus of medicinal chemistry.[13] Metal complexes offer unique advantages in this area due to their diverse coordination geometries and ability to interact with biological targets like DNA.[14]

Interaction with DNA

A primary mechanism by which many metal-based anticancer drugs exert their effect is through interaction with DNA, leading to the inhibition of replication and transcription and ultimately triggering apoptosis.[14][15][16] BHEEN metal complexes have been shown to bind to DNA through various modes, including intercalation and groove binding.[17] The planar aromatic moieties in some Schiff base derivatives of ethylenediamine can intercalate between the DNA base pairs, while the overall charge and shape of the complex can facilitate binding to the major or minor groove.[18]

Experimental Protocol: UV-Vis Titration for DNA Binding Studies

  • Prepare Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and a stock solution of the BHEEN metal complex in a solvent like DMSO.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of the metal complex in the buffer solution.

  • Titration: Add successive small aliquots of the CT-DNA solution to the cuvette containing the metal complex solution.

  • Spectral Monitoring: Record the UV-Vis spectrum after each addition of DNA.

  • Data Analysis: Analyze the changes in the absorption intensity (hyperchromism or hypochromism) and wavelength (red or blue shift) to determine the binding mode and calculate the binding constant (Kb).[15][18]

Cytotoxicity and Cell Cycle Arrest

Beyond DNA binding, BHEEN metal complexes can induce cytotoxicity in cancer cells through various mechanisms. Studies on related ethylenediamine derivatives have shown that these compounds can cause cell cycle arrest at different phases and induce a loss of mitochondrial membrane potential, leading to apoptosis.[19]

The in vitro cytotoxic activity of these complexes is typically evaluated against a panel of human cancer cell lines using assays like the MTT or crystal violet dye binding assay.[19]

Antioxidant Properties: Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a range of diseases, including cancer and neurodegenerative disorders.[10] Antioxidants can neutralize these harmful ROS.[20] Metal complexes, particularly those with redox-active metal centers, can exhibit significant antioxidant activity.[10][21]

The antioxidant potential of BHEEN metal complexes can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[21] In this assay, the ability of the complex to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically. Generally, metal complexes show enhanced antioxidant activity compared to the free ligand.[21][22]

Structure-Activity Relationship and Future Directions

The biological activity of BHEEN metal complexes is a complex interplay of several factors, including the nature of the metal ion, the coordination geometry, the overall charge of the complex, and the presence of other ancillary ligands.

G Metal_Ion Nature of Metal Ion (e.g., Cu, Ni, Zn, Co) Antimicrobial Antimicrobial Activity Metal_Ion->Antimicrobial Anticancer Anticancer Activity Metal_Ion->Anticancer Antioxidant Antioxidant Activity Metal_Ion->Antioxidant Geometry Coordination Geometry (e.g., Octahedral, Tetrahedral) Geometry->Antimicrobial Geometry->Anticancer Geometry->Antioxidant Ligand Ligand Properties (BHEEN & Ancillary Ligands) Ligand->Antimicrobial Ligand->Anticancer Ligand->Antioxidant Charge Overall Charge of Complex Charge->Antimicrobial Charge->Anticancer

Figure 1: Key factors influencing the biological activity of BHEEN metal complexes.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and screening a wider range of BHEEN complexes with different metal ions and modified BHEEN ligands to establish clear structure-activity relationships.

  • Mechanistic Investigations: Employing advanced techniques to elucidate the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Studies: Progressing the most promising lead compounds from in vitro studies to in vivo animal models to assess their efficacy and toxicity profiles.

  • Drug Delivery Systems: Exploring the formulation of BHEEN metal complexes into novel drug delivery systems to enhance their bioavailability and target specificity.

Conclusion

This compound metal complexes represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their tunable structural features and diverse mechanisms of action make them attractive candidates for the development of new therapeutic agents to address pressing global health challenges, including antimicrobial resistance and cancer. This guide provides a foundational understanding and practical protocols to stimulate further innovation and discovery in this dynamic field of medicinal inorganic chemistry.

References

Spectroscopic Fingerprint of N,N'-Bis(2-hydroxyethyl)ethylenediamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a versatile chemical intermediate with applications in diverse fields, including the synthesis of pharmaceutical agents and the development of novel polymers.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its various applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and data interpretation presented herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable reference for the characterization of this compound.

Molecular Structure and Spectroscopic Rationale

The structure of this compound, with its combination of secondary amine, hydroxyl, and ethylenediamine backbone moieties, gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in both NMR and IR spectroscopy is crucial for confirming the identity and purity of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ¹H NMR Spectral Data:

Signal AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₂-OH~3.6Triplet4H
-NH-CH₂ -CH₂-OH~2.7Triplet4H
-NH-CH₂-CH₂ -NH-~2.6Singlet4H
-OH, -NHVariableBroad Singlet4H

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and concentration.

The protons of the hydroxyl (-OH) and amine (-NH) groups are exchangeable and their signals are often broad and may not show clear coupling. Their chemical shift is also highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, this compound is expected to show three distinct carbon signals.

Predicted ¹³C NMR Spectral Data:

Signal AssignmentChemical Shift (ppm)
-C H₂-OH~60
-NH-C H₂-CH₂-OH~53
-NH-C H₂-C H₂-NH-~50

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of this compound. The choice of solvent is critical; deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable options due to the compound's polarity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectra (e.g., to residual solvent peak) proc2->proc3

Caption: General workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling, to obtain singlets for each carbon environment.

  • Data Processing:

    • Apply a Fourier transform to the raw data (FID).

    • Phase the resulting spectrum to obtain pure absorption signals.

    • Apply a baseline correction to ensure a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard.

Causality Behind Experimental Choices:

  • Choice of Solvent: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[2] The polarity of this compound necessitates the use of polar deuterated solvents like D₂O or CD₃OD.

  • Shimming: This process is crucial for obtaining sharp NMR signals by improving the homogeneity of the magnetic field across the sample.[2]

  • Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the coupling between carbon and proton nuclei, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its O-H, N-H, C-N, and C-O bonds.

FTIR Spectral Data and Interpretation:

Wavenumber (cm⁻¹)Vibrational ModeDescription
3400-3200 (broad)O-H and N-H stretchingThe broadness of this band is indicative of hydrogen bonding.
2950-2850C-H stretchingAliphatic C-H stretches from the ethyl and ethylene groups.
1460-1440C-H bendingScissoring and bending vibrations of the CH₂ groups.
1120-1000C-N and C-O stretchingStrong absorptions characteristic of amines and alcohols.

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

Given that this compound is a solid at room temperature, the potassium bromide (KBr) pellet method is a suitable technique for obtaining its IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind ~1-2 mg of sample with ~100-200 mg of dry KBr prep2 Transfer powder to a pellet die prep1->prep2 prep3 Press under high pressure to form a transparent pellet prep2->prep3 acq1 Place pellet in the spectrometer's sample holder prep3->acq1 acq2 Acquire background spectrum (air or KBr pellet) acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Ratio sample spectrum against background acq3->proc1 proc2 Convert to absorbance proc1->proc2 proc3 Baseline correct and label peaks proc2->proc3

Caption: General workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade KBr in an oven to remove any absorbed water.

    • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

    • Add 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum, either of the empty sample compartment or a pure KBr pellet.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Convert the spectrum to absorbance mode if necessary.

    • Perform a baseline correction and identify the wavenumbers of the major absorption bands.

Causality Behind Experimental Choices:

  • KBr as a Matrix: KBr is used because it is transparent in the mid-infrared region and forms a solid, transparent matrix when pressed, allowing the IR beam to pass through the sample.[3]

  • Drying of KBr: Since water has strong IR absorptions, it is crucial to use dry KBr to avoid interfering peaks in the spectrum.[3] The hygroscopic nature of KBr necessitates careful handling to prevent moisture absorption.[5]

  • Grinding: The sample and KBr must be finely ground and well-mixed to ensure a homogenous pellet and to minimize scattering of the IR radiation, which can lead to a sloping baseline and poor-quality spectra.[4]

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The data and protocols presented in this guide offer a robust framework for researchers to verify the structure and purity of this important chemical compound, thereby ensuring the reliability and reproducibility of their scientific endeavors. Adherence to the detailed experimental methodologies and a thorough understanding of the principles behind the spectroscopic interpretations are essential for achieving high-quality, trustworthy results.

References

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical considerations for accurately characterizing the thermal stability of BHEEDA. We will explore the causality behind experimental choices, present a self-validating protocol, and discuss the interpretation of the resulting thermogram based on the thermal decomposition of analogous diamine and hydroxylamine compounds.

Introduction: The Significance of Thermal Stability in BHEEDA Applications

This compound (BHEEDA), a diamine bearing two primary hydroxyl groups, is a versatile building block in various chemical syntheses. Its structure, featuring both amine and alcohol functionalities, allows it to be a precursor in the synthesis of polymers, chelating agents, and as a curing agent. The thermal stability of BHEEDA is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications.

Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis provides valuable data on decomposition temperatures, the presence of volatiles, and the composition of the material. Understanding the thermal behavior of BHEEDA is paramount for ensuring its effective and safe use in various industrial and research settings.

Predicted Thermal Decomposition Profile of BHEEDA

While specific, in-depth TGA studies on this compound are not extensively reported in publicly available literature, we can predict its thermal behavior based on the known properties of similar diamines and hydroxyethylamines. The decomposition of BHEEDA is expected to be a multi-stage process, influenced by the presence of both amine and hydroxyl functional groups.

Key Physicochemical Properties of BHEEDA:

PropertyValueSource
CAS Number 4439-20-7[2]
Molecular Formula C6H16N2O2[2]
Molecular Weight 148.21 g/mol
Melting Point 98-100 °C[2]
Boiling Point 212 °C (decomposes)

The presence of hydroxyl groups can lead to initial dehydration reactions at lower temperatures. The ethylenediamine backbone suggests that subsequent decomposition will likely involve the cleavage of C-N and C-C bonds. Studies on similar diamines have shown that thermal degradation can proceed through intramolecular cyclization to form species like imidazolidinones or through intermolecular reactions to form ureas.[3]

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of BHEEDA. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Instrument and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., TA Instruments Q500 or similar).[1]

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis and dry air or oxygen for oxidative stability studies.

Step-by-Step Experimental Procedure
  • Instrument Calibration: Perform temperature and weight calibrations according to the manufacturer's guidelines. This is a critical step for data accuracy and trustworthiness.

  • Sample Preparation:

    • Ensure the BHEEDA sample is homogenous and representative. If it is in a solid form, a light grinding may be necessary to ensure uniform heat transfer.

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Conditions:

    • Atmosphere: For determining intrinsic thermal stability, an inert atmosphere of nitrogen is crucial to prevent oxidative degradation. A flow rate of 50-100 mL/min is typical.

    • Temperature Program:

      • Initial Isothermal Step: Hold at 30 °C for 10 minutes to allow for thermal equilibration.

      • Heating Ramp: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min. This heating rate is a good starting point to achieve a balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.

      • Final Isothermal Step (Optional): A final hold at 600 °C can ensure complete decomposition.

  • Data Acquisition: Record the sample weight, sample temperature, and furnace temperature throughout the experiment.

Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_run TGA Experiment cluster_analysis Data Analysis Calibrate 1. Instrument Calibration Prepare 2. Sample Preparation (5-10 mg BHEEDA) Calibrate->Prepare Setup 3. Set Experimental Conditions (N2 atmosphere, 10°C/min ramp) Prepare->Setup Run 4. Initiate Temperature Program (30°C to 600°C) Setup->Run Acquire 5. Data Acquisition (Weight vs. Temperature) Run->Acquire Analyze 6. Analyze TGA/DTG Curves (Onset T, Peak T, Mass Loss %) Acquire->Analyze Interpret 7. Interpret Decomposition Mechanism Analyze->Interpret

Caption: A streamlined workflow for the thermogravimetric analysis of BHEEDA.

Interpreting the TGA and DTG Curves: A Predictive Analysis

The TGA curve plots the percentage of weight loss against temperature, while the derivative thermogravimetric (DTG) curve shows the rate of weight loss. Analyzing both curves provides a detailed picture of the thermal decomposition process.

Expected TGA/DTG Profile for BHEEDA:

Temperature Range (°C)Predicted % Mass LossCorresponding DTG Peak(s)Plausible Decomposition Event
< 100 MinimalNoneDesorption of adsorbed water or volatiles.
100 - 200 SmallMinor peak(s)Potential intramolecular hydrogen bonding changes or initial dehydration.
200 - 350 SignificantMajor peak(s)Primary decomposition of the molecule, likely involving cleavage of C-O, C-N, and C-C bonds. This could involve the loss of hydroxyethyl groups.
> 350 GradualBroad, low-intensity peak(s)Slower decomposition of more stable intermediate structures, potentially including char formation.

Key Parameters to Extract from the TGA Data:

  • Onset Temperature (Tonset): The temperature at which significant decomposition begins. This is a primary indicator of thermal stability.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is at its maximum, identified from the peak of the DTG curve.

  • Percentage Mass Loss: The amount of weight lost at each decomposition step, which can provide stoichiometric information about the degradation process.

  • Residual Mass: The amount of material remaining at the end of the analysis, indicating char yield.

Proposed Decomposition Pathway of BHEEDA

Based on the chemistry of diamines and alcohols, a plausible, though hypothetical, thermal decomposition pathway for BHEEDA in an inert atmosphere can be proposed.

Decomposition_Pathway BHEEDA This compound C6H16N2O2 Intermediate1 Intermediate Species e.g., loss of H2O, CH2O BHEEDA->Intermediate1 Initial Decomposition (200-350°C) Intermediate2 Cyclic Intermediates e.g., Piperazine derivatives Intermediate1->Intermediate2 Rearrangement Volatiles Volatile Fragments NH3, H2O, CO, etc. Intermediate1->Volatiles Intermediate2->Volatiles Char Carbonaceous Residue Intermediate2->Char High Temp (>350°C)

Caption: A proposed thermal decomposition pathway for BHEEDA under inert conditions.

The initial decomposition step is likely the cleavage of the C-O bond in the hydroxyethyl groups, leading to the formation of water and other small volatile molecules. This could be followed by the breakdown of the ethylenediamine backbone. The formation of cyclic intermediates, such as piperazine derivatives, is also a possibility through intramolecular reactions. At higher temperatures, these intermediates would further decompose into smaller volatile fragments and a carbonaceous char residue.

Applications in Research and Development

A thorough understanding of the thermal stability of BHEEDA is critical for:

  • Polymer Chemistry: Determining the maximum processing temperatures when BHEEDA is used as a monomer or curing agent to prevent premature degradation.

  • Drug Development: Assessing the thermal stability of active pharmaceutical ingredients (APIs) or excipients that incorporate the BHEEDA moiety.

  • Materials Science: Evaluating the performance of BHEEDA-containing materials in high-temperature environments.

  • Safety and Hazard Analysis: Identifying potential thermal hazards associated with the handling and storage of BHEEDA. The exothermic nature of the decomposition of some hydroxylamine derivatives highlights the importance of such safety assessments.[4]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. By employing a well-designed experimental protocol and a systematic approach to data interpretation, researchers can gain valuable insights into its decomposition behavior. While this guide provides a predictive framework based on the analysis of similar compounds, it is essential to perform empirical TGA studies on BHEEDA to validate these hypotheses and to fully understand its thermal properties for specific applications.

References

Methodological & Application

Protocol for Using N,N'-Bis(2-hydroxyethyl)ethylenediamine as a Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a versatile multidentate chelating agent with significant utility across diverse scientific and industrial domains. Its molecular architecture, featuring a central ethylenediamine backbone flanked by two hydroxyethyl arms, provides multiple coordination sites (two nitrogen and two oxygen atoms) for forming stable complexes with a wide range of metal ions.[1] This guide provides an in-depth exploration of the principles governing its chelation chemistry, detailed protocols for its application in analytical and research contexts, and critical safety information. The content is designed to empower researchers, chemists, and drug development professionals to effectively leverage the unique properties of this compound in their work, from enhancing micronutrient availability in agricultural formulations to serving as a crucial intermediate in the synthesis of pharmaceuticals.[1][2]

Section 1: Fundamental Principles and Chemical Profile

Chemical Identity and Physicochemical Properties

This compound, also known as 3,6-Diazaoctane-1,8-diol, is a C6 organic compound whose efficacy as a chelator is rooted in its specific structural and electronic properties.[3] A summary of its key characteristics is provided below.

PropertyValueReference(s)
Molecular Formula C₆H₁₆N₂O₂[1][4][5]
Molecular Weight ~148.20 g/mol [1][4][5]
CAS Number 4439-20-7[4]
Appearance White to pale yellow crystalline powder or syrupy/viscous liquid.[3][4][6]
Melting Point 98-100°C (lit.)[4]
Solubility Soluble in water.[7]
Synonyms 3,6-Diazaoctane-1,8-diol[3]
The Principle of Chelation: A Mechanistic Overview

The chelating capability of this compound is a direct consequence of its molecular structure. As a multidentate ligand, it can donate multiple electron pairs to a single metal ion, forming several bonds.[1] This process results in the formation of stable, five-membered heterocyclic rings, a phenomenon known as the chelate effect.[1][8][9]

The ethylenediamine core provides two hard nitrogen donor atoms, while the two hydroxyethyl arms contribute softer oxygen donor atoms.[1] This combination allows for effective coordination with a variety of metal ions, accommodating different ionic radii and preferred geometries due to the flexible nature of the arms.[1] The stability of these metal complexes is a key factor in its wide-ranging applications and is quantified by their formation or stability constants.[8][10]

cluster_ligand This compound cluster_complex Chelation Complex N1 N C1 CH₂ N1->C1 C3 CH₂ N1->C3 H3 H N1->H3 M M²⁺ N1->M N2 N C5 CH₂ N2->C5 H4 H N2->H4 N2->M C2 CH₂ C1->C2 C2->N2 C4 CH₂ C3->C4 O1 O C4->O1 C6 CH₂ C5->C6 O2 O C6->O2 H1 H O1->H1 O1->M H2 H O2->H2 O2->M

Chelation of a metal ion (M²⁺) by this compound.

Section 2: Key Applications in Research and Development

The robust chelating properties of this compound make it a valuable tool in numerous fields.

  • Industrial & Environmental: It is used in water treatment to sequester metal ions, thereby preventing scale formation and corrosion.[4] It also serves as a corrosion inhibitor for metal surfaces and as a curing agent for epoxy resins and plastics, enhancing their durability and performance.[4][11]

  • Analytical Chemistry: In chemical analysis, it can function as a masking agent, forming stable complexes with potential interfering ions to allow for the selective analysis of a target analyte.[4][12] Its ability to form stoichiometric complexes with metals makes it suitable for complexometric titrations, analogous to well-known agents like EDTA.[9][13]

  • Agriculture: Its capacity to chelate micronutrients, such as iron, is leveraged in agricultural fertilizers to improve nutrient bioavailability for plants.[1]

  • Pharmaceutical & Life Sciences: It is a key intermediate in the synthesis of more complex molecules, including certain drugs and poly(amidoamine)s used in drug delivery systems.[1][2][14] Notably, it is a precursor for N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent iron chelator investigated for treating iron overload disorders.[15][16] Furthermore, metal complexes of the parent compound have shown potential antimicrobial and anticancer activities in preliminary studies.[1]

Section 3: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a corrosive compound requiring careful handling.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H314: Causes severe skin burns and eye damage.[2][3][5]

  • H318: Causes serious eye damage.[5]

Protocol for Safe Handling

Adherence to a strict safety workflow is mandatory when handling this chemical.

start Start assess Assess Hazards (Review SDS) start->assess ppe Don PPE (Gloves, Goggles, Lab Coat) assess->ppe handle Handle in Ventilated Area (Chemical Fume Hood) ppe->handle store Store Securely (Sealed, Dry, Room Temp) handle->store dispose Dispose of Waste (Follow Institutional Protocols) store->dispose end End dispose->end

Workflow for the safe handling of this compound.
Storage and Disposal

  • Storage: Keep the container tightly sealed and store in a dry, well-ventilated place at room temperature.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[3][17]

Section 4: Experimental Protocols

The following protocols provide validated, step-by-step methods for common applications.

Protocol 4.1: Preparation of a Standard Aqueous Solution (0.05 M)

Principle: Accurate preparation of a standard solution is fundamental for quantitative applications like titration. The concentration is determined by precisely weighing the solid reagent and dissolving it in a known volume of deionized water.

Materials:

  • This compound (FW: 148.20 g/mol )

  • Analytical balance

  • 100 mL volumetric flask

  • Deionized water

  • Spatula and weighing paper

Procedure:

  • Calculation: Calculate the mass required: 0.05 mol/L * 0.1 L * 148.20 g/mol = 0.741 g.

  • Weighing: Accurately weigh approximately 0.741 g of this compound onto weighing paper using an analytical balance.

  • Dissolution: Carefully transfer the weighed solid into the 100 mL volumetric flask.

  • Volume Adjustment: Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the solid completely.

  • Final Dilution: Once dissolved, add deionized water up to the 100 mL calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with the chemical name, concentration (0.05 M), and date of preparation.

Protocol 4.2: Complexometric Titration of Copper(II) Ions

Principle: This protocol determines the concentration of Cu²⁺ ions in a sample. This compound stoichiometrically forms a stable 1:1 complex with Cu²⁺. A metal ion indicator, such as Murexide, is used to signal the endpoint, which is observed as a distinct color change when all free Cu²⁺ has been chelated.

Materials:

  • Standard 0.05 M this compound solution (from Protocol 4.1)

  • Cu²⁺ sample solution of unknown concentration

  • Murexide indicator (solid powder)

  • Ammonia buffer solution (pH ~10)

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Pipettes and graduated cylinders

Procedure Workflow:

prep_analyte 1. Prepare Analyte (Pipette known volume of Cu²⁺ sample into flask) add_buffer 2. Adjust pH (Add ammonia buffer to pH ~10) prep_analyte->add_buffer add_indicator 3. Add Indicator (Add a pinch of Murexide. Solution turns yellow) add_buffer->add_indicator titrate 4. Titrate (Add chelator from burette until color changes) add_indicator->titrate endpoint 5. Endpoint Reached (Color changes from yellow to deep purple) titrate->endpoint record_vol 6. Record Volume (Note the volume of chelator used) endpoint->record_vol calculate 7. Calculate Concentration (Use stoichiometry) record_vol->calculate

Workflow for the complexometric titration of Cu²⁺ ions.

Detailed Steps:

  • Burette Preparation: Rinse and fill the 50 mL burette with the standard 0.05 M this compound solution. Record the initial volume.

  • Sample Preparation: Pipette 25.00 mL of the unknown Cu²⁺ solution into a 250 mL Erlenmeyer flask.

  • Buffering: Add approximately 10 mL of the ammonia buffer (pH 10) to the flask.

  • Indicator Addition: Add a small amount (tip of a spatula) of Murexide indicator powder to the flask and swirl. The solution should turn a yellow or greenish-yellow color.

  • Titration: Titrate the sample with the standard chelator solution while constantly swirling the flask.

  • Endpoint Detection: The endpoint is reached when the solution color sharply changes from yellow to a deep purple.

  • Volume Recording: Record the final burette volume. Repeat the titration at least two more times for precision.

Calculation: The concentration of Cu²⁺ is calculated using the formula: MCu²⁺ = (Mchelator × Vchelator) / VCu²⁺

Where:

  • MCu²⁺ = Molarity of the copper solution

  • Mchelator = Molarity of the standard chelator solution (0.05 M)

  • Vchelator = Volume of the chelator solution used (in L)

  • VCu²⁺ = Volume of the copper solution sample (in L)

Section 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Indistinct or Fading Titration Endpoint 1. Incorrect pH of the solution.2. Indicator has degraded.3. Presence of interfering metal ions.1. Verify the pH is ~10 using a pH meter and adjust if necessary.2. Use fresh indicator.3. Consider pre-treatment steps or using a different masking agent for the interferent.
Inconsistent Titration Results 1. Improper mixing/swirling.2. Inaccurate volume readings.3. Inhomogeneous standard solution.1. Ensure continuous and vigorous swirling during titration.2. Read the burette meniscus at eye level against a white background.3. Ensure the standard solution was properly mixed after preparation.
Reagent Fails to Dissolve Completely 1. Low quality or impure reagent.2. Insufficient solvent or agitation.1. Use a high-purity grade reagent.2. Gently warm the solution or use a magnetic stirrer to aid dissolution. Ensure sufficient solvent volume.

Section 6: Conclusion

This compound is a highly effective and versatile chelating agent with a well-defined mechanism of action. Its utility spans from fundamental analytical chemistry to advanced applications in materials science and pharmaceutical development. By understanding its core principles and adhering to the established safety and experimental protocols outlined in this guide, researchers and scientists can confidently and effectively integrate this compound into their workflows to achieve reliable and reproducible results.

Section 7: References

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References

Application Notes & Protocols for the Synthesis of Metal Complexes with N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEN)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of N,N'-Bis(2-hydroxyethyl)ethylenediamine as a Ligand

This compound, commonly abbreviated as BHEEN, is a highly versatile polydentate ligand in coordination chemistry.[1] Its structure, featuring an ethylenediamine backbone with two nitrogen and two hydroxyl-oxygen donor atoms, allows it to form stable chelate rings with a wide array of metal ions.[1] The flexibility of the ethylenediamine chain and the rotational freedom of the hydroxyethyl arms enable BHEEN to adopt various coordination modes, making it a subject of significant interest for creating metal complexes with tailored structural and functional properties. These complexes have shown promise in diverse fields, including catalysis, materials science, and as potential therapeutic agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and application of BHEEN-metal complexes, grounded in established chemical principles and experimental best practices.

Part 1: Core Principles and Application Notes

Understanding the Coordination Chemistry of BHEEN

The BHEEN ligand (C₆H₁₆N₂O₂) is typically a tetradentate ligand, coordinating to a metal center through its two nitrogen atoms and the oxygen atoms of the two hydroxyl groups.[1] The formation of stable five-membered chelate rings via the ethylenediamine backbone is a primary driving force for complexation.[1] Depending on the metal ion's size, preferred coordination number, and the reaction conditions, BHEEN can exhibit different coordination behaviors.

  • As a Tetradentate N₂,O₂ Ligand: This is the most common coordination mode, where all four donor atoms bind to a single metal center, often resulting in a distorted octahedral geometry if two additional ligands (like water or anions) are also coordinated.[3]

  • As a Bridging Ligand: In some cases, BHEEN can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.[1] This is facilitated by the flexibility of the ligand's structure.

The hydroxyl groups of BHEEN can be deprotonated, especially in the presence of a base, allowing the ligand to act as a dianionic ligand. This deprotonation significantly impacts the charge of the resulting complex and can influence its solubility and reactivity.

Causality in Experimental Design: Why We Choose Certain Conditions

The synthesis of a specific BHEEN-metal complex with desired properties is not a matter of arbitrary choices. Each parameter is carefully selected to control the reaction outcome.

  • Choice of Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the crystallization of the final product. Alcohols like ethanol or methanol are frequently used because they can dissolve both the BHEEN ligand and many metal salts.[4][5] The use of a solvent in which the complex is less soluble can facilitate its precipitation and isolation.

  • Molar Ratio of Metal to Ligand: The stoichiometry of the reactants is a critical factor that determines the structure of the final complex. A 1:1 metal-to-ligand ratio is often used to synthesize mononuclear complexes where one BHEEN ligand coordinates to one metal ion. A 1:2 ratio might be employed for metals that can accommodate two BHEEN ligands, leading to complexes like [M(BHEEN)₂]ⁿ⁺.[3][5]

  • Control of pH: The pH of the reaction medium can determine whether the hydroxyl groups of the BHEEN ligand remain protonated or are deprotonated. The addition of a base (e.g., sodium hydroxide, triethylamine) can facilitate the deprotonation of the hydroxyl groups, leading to the formation of neutral or anionic complexes.[6] This is a key parameter for tuning the electronic properties and reactivity of the complex.

  • Temperature and Reaction Time: Refluxing the reaction mixture is a common practice to provide the necessary activation energy for the reaction and to ensure the complete formation of the complex.[5][6] The reaction time is optimized to maximize the yield and purity of the product, which can be monitored using techniques like Thin Layer Chromatography (TLC).[5]

Below is a diagram illustrating the potential coordination modes of the BHEEN ligand, which informs the synthetic strategy.

BHEEN_Coordination Fig. 1: Potential Coordination Modes of BHEEN cluster_ligand BHEEN Ligand cluster_modes Coordination Modes cluster_tetradentate A) Tetradentate Chelation cluster_bridging B) Bridging Mode L HO-CH₂CH₂-N(H)-CH₂CH₂-N(H)-CH₂CH₂-OH M1 Metal Ion (M) L->M1 Forms Mononuclear Complex M_bridge Metal Ion (M) L->M_bridge Can Form Polynuclear Complex M_bridge2 Metal Ion (M') L->M_bridge2 N1 N M1->N1 N2 N M1->N2 O1 O M1->O1 O2 O M1->O2 M2 Metal Ion (M') N_bridge1 N M_bridge->N_bridge1 O_bridge1 O M_bridge->O_bridge1 N_bridge2 N' M_bridge2->N_bridge2 O_bridge2 O' M_bridge2->O_bridge2

Caption: A diagram illustrating the versatile coordination of the BHEEN ligand.

Part 2: Experimental Protocols

Protocol: Synthesis of a Copper(II)-BHEEN Complex, [Cu(BHEEN)Cl₂]

This protocol details a representative synthesis of a Copper(II) complex with BHEEN. The procedure is based on established methods for the synthesis of transition metal complexes with ethylenediamine-based ligands.[7][8][9]

2.1.1 Materials and Reagents

  • This compound (BHEEN, C₆H₁₆N₂O₂) (CAS: 4439-20-7)[10]

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Ethanol (Absolute)

  • Diethyl Ether

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

  • Magnetic stirrer with heating plate

  • Filter paper

  • Drying oven or desiccator

2.1.2 Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • This compound is corrosive; handle with care.[10]

  • Copper(II) chloride is harmful if swallowed and is an irritant.

  • Perform the reaction in a well-ventilated fume hood.

2.1.3 Step-by-Step Procedure

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.48 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the ligand is fully dissolved.

    • Rationale: Ethanol is chosen as the solvent to ensure both the ligand and the metal salt are soluble, facilitating a homogeneous reaction mixture.[5]

  • Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve 1.70 g (10 mmol) of CuCl₂·2H₂O in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

    • Rationale: A 1:1 molar ratio of metal to ligand is used here to favor the formation of a mononuclear complex.[11]

  • Reaction: Add the ethanolic solution of CuCl₂·2H₂O dropwise to the stirring solution of the BHEEN ligand at room temperature. A color change should be observed upon addition, indicating the formation of the complex.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours with continuous stirring.

    • Rationale: Refluxing provides the thermal energy needed to ensure the reaction goes to completion and to promote the formation of a crystalline product.[5][6]

  • Isolation of the Product: After the reflux period, allow the mixture to cool slowly to room temperature. If a precipitate has formed, it can be collected directly. If not, the volume of the solvent can be reduced by rotary evaporation until a precipitate begins to form. The flask can then be placed in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

    • Rationale: Washing with cold ethanol minimizes the loss of product due to dissolution, while the diethyl ether wash helps to remove residual ethanol and water due to its high volatility.

  • Drying: Dry the purified product in a vacuum desiccator or in an oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization of the Synthesized Complex

To confirm the identity, structure, and purity of the synthesized [Cu(BHEEN)Cl₂] complex, a combination of spectroscopic and analytical techniques should be employed.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free BHEEN ligand. Key changes to look for include:

    • A shift in the N-H and O-H stretching vibrations, indicating their coordination to the copper ion.

    • The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹), which can be attributed to the formation of M-N and M-O bonds.[12]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the complex in a suitable solvent (e.g., ethanol or DMF) will show d-d transitions characteristic of the Cu(II) ion in its specific coordination environment. This can provide information about the geometry of the complex.

  • Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed formula [Cu(C₆H₁₆N₂O₂)Cl₂].

  • Molar Conductivity: Measuring the molar conductivity of the complex in a solvent like DMF or DMSO can determine whether it is an electrolyte or non-electrolyte, providing insight into whether the chloride ions are coordinated to the metal or exist as counter-ions.[6]

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.[3][7]

Summary of Expected Characterization Data
Technique Free BHEEN Ligand (Expected) [Cu(BHEEN)Cl₂] Complex (Expected) Information Gained
Appearance Colorless or pale yellow oil/solidBlue or green crystalline solidIndication of complex formation with Cu(II).
Melting Point VariesTypically >200 °C (with decomposition)High melting point suggests a stable complex.[6]
IR Spectroscopy (cm⁻¹) Broad ν(O-H) ~3400; ν(N-H) ~3300; ν(C-N) ~1100Shifted and broadened ν(O-H) and ν(N-H); New ν(M-O) and ν(M-N) bands ~400-600Confirms coordination of N and O atoms to the metal.[12]
UV-Vis Spectroscopy No absorption in the visible regionBroad d-d transition band in the visible region (e.g., ~600-700 nm)Confirms the presence of Cu(II) and provides information on the coordination geometry.
Molar Conductivity N/ALow value in a non-coordinating solventSuggests a non-electrolytic nature, with Cl⁻ ions in the coordination sphere.[6]

Part 3: Applications and Future Directions

The metal complexes of BHEEN and its derivatives are not merely of academic interest; they possess a range of potential applications.

  • Catalysis: Group 4 metal complexes with similar amino-alcohol ligands have been shown to be effective initiators for the ring-opening polymerization of lactide, a key process in the production of biodegradable plastics.[2] The structural features of BHEEN complexes make them promising candidates for various catalytic transformations.

  • Biological Activity: Metal complexes are known to exhibit enhanced biological activity compared to the free ligands. BHEEN complexes have been investigated for their potential as antimicrobial and anticancer agents, where the metal ion plays a crucial role in their mechanism of action.[1]

  • Agriculture: The chelating properties of BHEEN are valuable for agricultural applications. By forming stable complexes with micronutrients like iron, it can enhance their bioavailability to plants, serving as an effective component in specialized fertilizers.[1]

The general workflow for the synthesis and characterization of these complexes is summarized in the following diagram.

Workflow Fig. 2: General Experimental Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_application Application Testing Reactants BHEEN Ligand + Metal Salt Reaction Dissolve in Solvent (e.g., Ethanol) Reactants->Reaction Reflux Mix and Reflux (e.g., 2-3 hours) Reaction->Reflux Cooling Cool to Room Temp. Precipitate Formation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent & Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Final Complex Drying->Product Spectroscopy IR & UV-Vis Spectroscopy Product->Spectroscopy Analysis Elemental Analysis (CHN) Product->Analysis Structure X-ray Diffraction Product->Structure Testing Catalysis, Biological Assays, etc. Structure->Testing

Caption: A flowchart of the synthesis and characterization process.

References

Application Note: Synthesis of Hydroxyl-Functionalized Poly(amidoamine)s Using N,N'-Bis(2-hydroxyethyl)ethylenediamine as a Core Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(amidoamine) (PAMAM) dendrimers are a class of highly branched, monodisperse macromolecules with significant potential in biomedical applications, particularly as drug delivery vehicles.[1] The choice of the initiator core is critical as it dictates the final architecture and functionality of the dendrimer. This application note provides a detailed technical guide on the use of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA) as a tetrafunctional initiator core for the divergent synthesis of PAMAM dendrimers. The presence of terminal hydroxyl groups on the BHEEDA core imparts unique properties, such as enhanced biocompatibility and points for further specific conjugation, making these dendrimers particularly attractive for advanced drug delivery systems.[2][3] This document outlines the underlying synthesis chemistry, provides step-by-step protocols for creating Generation 0 (G0) PAMAMs, details essential characterization techniques for structural validation, and discusses the implications for drug development.

The Strategic Role of BHEEDA in PAMAM Synthesis

The divergent synthesis of PAMAM dendrimers is an iterative sequence of two key reactions: a Michael addition followed by an amidation.[4][5] This process builds the dendrimer outwards from a central core molecule. The structure of the core is fundamental to the overall topology and surface functionality of the resulting polymer.

This compound (BHEEDA), with its two secondary amine groups and two primary hydroxyl groups, serves as an ideal tetrafunctional core. The secondary amines act as the initiation sites for the divergent growth, while the hydroxyl groups remain at the core, providing a distinct chemical handle for subsequent modifications.

Advantages of a BHEEDA Core:

  • Inherent Hydrophilicity: The hydroxyl groups enhance the water solubility of the resulting dendrimer, a crucial property for biological applications.[6]

  • Reduced Cytotoxicity: Hydroxyl-terminated dendrimers generally exhibit lower cytotoxicity compared to their amine-terminated counterparts, which often carry a high positive charge at physiological pH.[2][6]

  • Site for Conjugation: The core hydroxyl groups can be selectively functionalized, allowing for the attachment of imaging agents, targeting ligands, or drugs without altering the chemistry of the dendrimer's periphery.[7]

Diagram: Structure of this compound (BHEEDA)

BHEEDA_Structure cluster_core Ethylenediamine Backbone cluster_branch1 Hydroxyethyl Arm 1 cluster_branch2 Hydroxyethyl Arm 2 N1 N C1 CH₂ N1->C1 C3 CH₂ N1->C3 N2 N C5 CH₂ N2->C5 C2 CH₂ C1->C2 C2->N2 C4 CH₂ C3->C4 O1 OH C4->O1 C6 CH₂ C5->C6 O2 OH C6->O2

Caption: Structure of the BHEEDA core molecule.

Synthesis Pathway: A Two-Stage Divergent Growth

The synthesis is a step-wise process where each full cycle, consisting of two reaction steps, creates a new "generation" (G) of the dendrimer. This doubles the number of terminal functional groups.

Step 1: Michael Addition (Generates Half-Generation, e.g., G-0.5) The synthesis begins with the Michael addition of an acrylate, typically methyl acrylate, to the secondary amine groups of the BHEEDA core.[8][9] This reaction is an example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester. A molar excess of methyl acrylate is used to ensure all four reactive sites on the BHEEDA core are functionalized, resulting in an ester-terminated half-generation dendrimer (G-0.5).

Step 2: Amidation (Generates Full-Generation, e.g., G0) The ester-terminated G-0.5 dendrimer is then reacted with a large excess of a diamine, most commonly ethylenediamine (EDA).[4][10] The amine groups of the EDA react with the terminal methyl ester groups via nucleophilic acyl substitution to form amide bonds. The large excess of EDA is critical to favor the formation of the desired amine-terminated product and prevent cross-linking between dendrimer molecules. This step results in a full-generation, amine-terminated dendrimer (G0).

This two-step cycle can be repeated to build higher generations (G1, G2, etc.), with each generation exponentially increasing the number of surface groups and the molecular weight.[11]

Diagram: Divergent Synthesis Workflow

Synthesis_Workflow Core BHEEDA Core (G-1) Step1 Step 1: Michael Addition + Methyl Acrylate (excess) Core->Step1 HalfGen Ester-Terminated PAMAM (G-0.5) Step1->HalfGen Forms tetra-ester Purify1 Purification (Evaporation) HalfGen->Purify1 Step2 Step 2: Amidation + Ethylenediamine (excess) FullGen Amine-Terminated PAMAM (G0) Step2->FullGen Forms tetra-amine Purify2 Purification (Evaporation, Dialysis) FullGen->Purify2 Purify1->Step2 Repeat Repeat Cycle for Higher Generations (G1, G2...) Purify2->Repeat

Caption: Iterative workflow for PAMAM synthesis.

Detailed Experimental Protocol: Synthesis of a Generation 0 (G0) BHEEDA-Core PAMAM

Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE), and under the supervision of qualified personnel.

Part A: Michael Addition (Synthesis of G-0.5 Ester-Terminated Dendrimer)

This step involves the reaction of BHEEDA with methyl acrylate. The reaction is typically carried out in a solvent like methanol to ensure homogeneity.[5]

Reagent Formula MW ( g/mol ) Molar Ratio Example Quantity
BHEEDAC₆H₁₆N₂O₂148.201.07.41 g (50 mmol)
Methyl AcrylateC₄H₆O₂86.098.0 (2x excess)34.44 g (400 mmol)
MethanolCH₃OH32.04-200 mL

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (7.41 g, 50 mmol) in methanol (100 mL). Stir until fully dissolved.

  • Reagent Addition: Slowly add methyl acrylate (34.44 g, 400 mmol) dissolved in methanol (100 mL) to the flask dropwise over 30 minutes at room temperature. The use of a significant excess of methyl acrylate drives the reaction to completion.[12]

  • Reaction: Stir the mixture at room temperature for 48-72 hours. The progress can be monitored by thin-layer chromatography (TLC) or FTIR to observe the disappearance of the secondary amine.

  • Purification: After the reaction is complete, remove the excess methyl acrylate and methanol under reduced pressure using a rotary evaporator. The resulting product, a viscous oil, is the G-0.5 ester-terminated PAMAM, which can be used in the next step without further purification.

Part B: Amidation (Synthesis of G0 Amine-Terminated Dendrimer)

This step converts the terminal ester groups to primary amine groups using an excess of ethylenediamine (EDA).[10]

Reagent Formula MW ( g/mol ) Molar Ratio Example Quantity
G-0.5 PAMAM Ester-~492.561.0~24.6 g (50 mmol)
EthylenediamineC₂H₈N₂60.1040 (10x per ester)120.2 g (2.0 mol)
MethanolCH₃OH32.04-250 mL

Protocol:

  • Setup: Dissolve the crude G-0.5 PAMAM ester (~24.6 g, 50 mmol) in methanol (100 mL) in a 1 L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagent Addition: In a separate beaker, dissolve ethylenediamine (120.2 g, 2.0 mol) in methanol (150 mL). Add this solution to the flask containing the G-0.5 dendrimer. The large excess of EDA is crucial to maximize amidation and minimize side reactions like intramolecular cyclization or intermolecular cross-linking.[11]

  • Reaction: Stir the reaction mixture at room temperature for 72-96 hours.

  • Purification:

    • Remove the excess ethylenediamine and methanol via rotary evaporation at elevated temperature (e.g., 50-60°C).

    • The crude product is often purified further by dialysis (using a membrane with an appropriate molecular weight cutoff, e.g., 500 Da) against deionized water to remove any remaining low-molecular-weight impurities.

    • The final product can be obtained as a solid by lyophilization (freeze-drying).

Physicochemical Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis and purity of each dendrimer generation.[13]

Technique Purpose Expected Observations for G0 Synthesis
¹H NMR Structural ConfirmationG-0.5: Appearance of a singlet around 3.67 ppm (-OCH₃ from ester). G0: Disappearance of the -OCH₃ singlet; appearance of new peaks corresponding to the ethylenediamine amide protons.[14]
FTIR Functional Group AnalysisG-0.5: Strong C=O stretching band for the ester at ~1730-1750 cm⁻¹. G0: Disappearance of the ester C=O band and appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[15][16]
ESI-MS Molecular WeightConfirmation of the expected molecular weight for the G0 dendrimer.

Applications in Drug Development

The unique architecture of BHEEDA-core PAMAMs makes them highly suitable for advanced drug delivery applications.

  • Drug Encapsulation and Conjugation: The internal cavities can encapsulate hydrophobic drugs, improving their solubility, while the surface amines (or further modified groups) can be used to covalently conjugate drugs, often via cleavable linkers for controlled release.[1][17]

  • Targeted Delivery: The surface of the dendrimer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanocarrier to specific cells or tissues, enhancing efficacy and reducing off-target side effects.[18]

  • Gene Delivery: Although hydroxyl-terminated dendrimers are less efficient for gene compaction than their cationic counterparts, they can be partially functionalized with amine groups to create a balance between high transfection efficiency and low cytotoxicity.[2] The core hydroxyl groups offer a platform for attaching other functionalities to enhance nuclear delivery or stability.[2]

Conclusion

The use of this compound as an initiator core offers a strategic and versatile approach to the synthesis of functional PAMAM dendrimers. This method yields macromolecules with inherent hydrophilicity and core functional groups that are orthogonal to the periphery, providing a robust platform for creating sophisticated nanomedicines. The detailed protocols and characterization guidelines presented here serve as a comprehensive resource for researchers aiming to leverage these advanced polymers in drug delivery and other biomedical applications.

References

Application Notes & Protocols: Leveraging N,N'-Bis(2-hydroxyethyl)ethylenediamine as a Versatile Cross-Linking Agent in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N,N'-Bis(2-hydroxyethyl)ethylenediamine

This compound, hereafter referred to as BHEEDA, is a tetra-functional molecule possessing both secondary amine and primary hydroxyl groups.[1] This unique structure makes it an exceptionally versatile building block in polymer chemistry. While traditionally used as an intermediate in the synthesis of chelating agents, surfactants, and corrosion inhibitors, its primary value for researchers in polymer science and drug development lies in its capacity to act as a potent cross-linking agent or chain extender.[2]

The presence of two hydroxyl (-OH) and two secondary amine (-NH-) functional groups allows BHEEDA to form multiple covalent bonds, creating robust three-dimensional polymer networks. The choice of reaction conditions and co-reactants determines which functional groups participate, offering a tunable platform for designing polymers with specific physicochemical properties. These properties—such as mechanical strength, thermal stability, and solvent swelling behavior—are critical for applications ranging from controlled-release drug delivery systems to scaffolds in tissue engineering.[3][4] This guide provides an in-depth exploration of BHEEDA's mechanism of action and detailed protocols for its application in creating advanced polymer networks.

Physicochemical Properties of BHEEDA

A thorough understanding of BHEEDA's properties is essential for its effective use in polymer synthesis.

PropertyValueSource(s)
CAS Number 4439-20-7[5]
Molecular Formula C₆H₁₆N₂O₂[2][6]
Molecular Weight 148.20 g/mol [1][2][6]
Appearance White to pale yellow powder or crystals[2][7]
Melting Point 98-100 °C (lit.)[1][2][8][9]
Synonyms 2,2′-(Ethylenediimino)diethanol; 3,6-Diazaoctane-1,8-diol[1]
Safety and Handling

BHEEDA is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[1] All handling should be performed in a well-ventilated fume hood.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage)[1][6]

  • Precautionary Codes: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338[1]

The Cross-Linking Mechanism: A Tale of Two Functional Groups

The efficacy of BHEEDA as a cross-linking agent stems from the reactivity of its hydroxyl and secondary amine groups. In polyurethane and polyester synthesis, the hydroxyl groups are the primary reactive sites.

Urethane Linkage Formation

In polyurethane systems, BHEEDA's two hydroxyl groups react with isocyanate (-NCO) groups from a prepolymer or diisocyanate monomer.[10] This polyaddition reaction forms stable urethane linkages. Because BHEEDA possesses two such groups, it can bridge two different polymer chains, establishing a critical cross-link point that transforms a liquid or thermoplastic prepolymer into a solid, thermoset material.

G cluster_prepolymers Prepolymer Chains cluster_bheeda Cross-linker cluster_product Cross-linked Network P1 Polymer Chain 1 ~~~OCN Network ~~~NH-COO-R'-OOC-NH~~~ P1->Network Forms Urethane Linkage 1 P2 Polymer Chain 2 ~~~OCN P2->Network BHEEDA HO-R'-OH (BHEEDA) BHEEDA->Network Forms Urethane Linkage 2 caption BHEEDA cross-linking mechanism in polyurethanes.

BHEEDA cross-linking mechanism in polyurethanes.

The secondary amine groups can also react with isocyanates to form urea linkages, although this reaction is often faster and may be harder to control. The relative reactivity can be managed through catalysis and temperature control.[11]

Application Protocol 1: Synthesis of a Biodegradable, BHEEDA-Cross-linked Polyester Elastomer

This protocol is adapted from the synthesis of a poly(diol citrate) elastomer, demonstrating BHEEDA's use in creating biodegradable materials suitable for biomedical applications like drug-eluting scaffolds or tissue engineering constructs.[5]

Rationale and Scientific Principles

The objective is to create a cross-linked polyester network. Citric acid, a tricarboxylic acid, and 1,8-octanediol, a diol, undergo condensation polymerization to form a prepolymer with available hydroxyl and carboxylic acid groups. BHEEDA is introduced as the cross-linking agent. Its hydroxyl groups react with the carboxylic acid groups on the citric acid moieties of the prepolymer chains via esterification, forming a stable, three-dimensional network. The resulting polyester elastomer is biodegradable due to the hydrolytically labile ester bonds. The concentration of BHEEDA is a critical parameter: increasing it leads to a higher cross-link density, resulting in a stiffer material with a higher Young's modulus and lower elongation at break.[12]

Materials & Equipment
  • Citric Acid

  • 1,8-Octanediol

  • This compound (BHEEDA)

  • Deionized Water

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and magnetic stirrer

  • Nitrogen inlet

  • Condenser

  • Vacuum oven

Step-by-Step Protocol
  • Prepolymer Synthesis:

    • In a three-neck round-bottom flask, combine citric acid, 1,8-octanediol, and BHEEDA in the desired molar ratio. A typical starting ratio might be 1:1:0.1 (Citric Acid:Diol:BHEEDA).

    • Heat the mixture to 130°C under a gentle nitrogen stream with constant stirring.

    • Allow the condensation reaction to proceed for approximately 40 minutes. The mixture will become viscous as the prepolymer forms.[5]

  • Solvent Casting:

    • Dissolve the resulting viscous prepolymer in a suitable solvent (e.g., ethanol or a mixture of ethanol/water) to achieve a workable viscosity.

    • Pour the prepolymer solution into a non-stick mold (e.g., a Teflon dish).

    • Place the mold in a vacuum oven at room temperature to slowly evaporate the solvent until a tacky film is formed.

  • Thermal Cross-linking (Curing):

    • Transfer the mold to a vacuum oven preheated to 80°C.

    • Cure the film under vacuum for 2 to 4 days.[5] This step facilitates the esterification reaction between BHEEDA's hydroxyl groups and the prepolymer's carboxylic acid groups, forming the final cross-linked elastomer.

    • After curing, allow the film to cool to room temperature before carefully peeling it from the mold.

Characterization of Cross-linked Polymers

Validating the success of the cross-linking reaction and understanding the resulting material properties are crucial. The following workflow outlines a standard characterization process.

Workflow for characterization of BHEEDA-crosslinked polymers.
Protocol: Swelling Studies to Estimate Cross-link Density

Principle: The extent to which a polymer network can swell in a compatible solvent is inversely proportional to its cross-link density. A highly cross-linked network has less space between polymer chains and is more constrained, thus absorbing less solvent.[13][14]

  • Cut a small, precisely weighed sample of the dry polymer (W_d).

  • Immerse the sample in a suitable solvent (e.g., deionized water or phosphate-buffered saline for hydrogels) at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the sample, gently blot the surface with lint-free paper to remove excess solvent, and weigh it (W_s).

  • Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (Q) using the formula:

    • Q = (W_s - W_d) / W_d

Expected Results: Impact of BHEEDA Concentration

Varying the molar ratio of BHEEDA relative to the polymer backbone precursors allows for precise tuning of the final material properties.

BHEEDA Molar Ratio (Relative to Monomer)Expected Swelling Ratio (Q)Expected Young's ModulusExpected Elongation at Break
Low (e.g., 1%)HighLowHigh
Medium (e.g., 5%)MediumMediumMedium
High (e.g., 10%)LowHighLow

References

Application Notes & Protocols: N,N'-Bis(2-hydroxyethyl)ethylenediamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS No. 4439-20-7) is a versatile diamine-diol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both nucleophilic secondary amine groups and primary hydroxyl functionalities, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, purification, and application as a pharmaceutical intermediate. Detailed protocols for its use in the synthesis of specific APIs, comprehensive analytical methodologies for quality control, and essential safety protocols are presented to support researchers and drug development professionals in leveraging this important molecule.

Introduction: The Role of this compound in Drug Synthesis

This compound, also known as 2,2'-(Ethylenediimino)diethanol, is a C6 compound with the molecular formula C6H16N2O2.[2][3][4] Its utility in pharmaceutical manufacturing stems from the reactivity of its amine and hydroxyl groups, which can be selectively targeted to build complex molecular architectures. This intermediate is particularly valuable for introducing a flexible, hydrophilic linker into a drug molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. Furthermore, it is employed in the development of biodegradable polymers for drug delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4439-20-7[2][4]
Molecular Formula C6H16N2O2[2][3][4]
Molecular Weight 148.20 g/mol [2][3]
Appearance White to pale yellow powder or syrupy liquid[1][5]
Melting Point 98-100 °C[4]
Boiling Point ~268.8 °C (estimate)[4]
Synonyms 3,6-Diazaoctane-1,8-diol, 2,2'-(Ethylenediimino)diethanol[3]

Synthesis and Purification of this compound

The reliable synthesis of high-purity this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A common and effective method involves the reaction of an aminoethanol derivative with a suitable electrophile.

General Synthesis Workflow

The synthesis typically involves the nucleophilic substitution reaction between an aminoethanol precursor and a haloethanol. The choice of base and solvent is critical to drive the reaction to completion and minimize side products.

G cluster_0 Synthesis Stage cluster_1 Purification Stage Reactants 2-(2-aminoethylamino)ethanol + 2-chloroethanol + Sodium Carbonate (Base) Reaction Reaction at 135°C for 25h Reactants->Reaction Workup Cooling & Methanol Addition Reaction->Workup Filtration Filtration to remove inorganic salts Workup->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product (Yellow Oil) Evaporation->Crude_Product Recrystallization Recrystallization from THF with Charcoal Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • 2-(2-aminoethylamino)ethanol

  • 2-chloroethanol

  • Powdered sodium carbonate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Activated charcoal

Procedure:

  • To a stirred suspension of 2-(2-aminoethylamino)ethanol (0.2 M), add 2-chloroethanol (0.2 M) and powdered sodium carbonate (0.16 M).

  • Heat the mixture to 135 °C and maintain stirring for 25 hours. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • After the reaction period, cool the mixture to room temperature.

  • Add 300 mL of methanol to the cooled mixture to dissolve the organic product and precipitate the inorganic salts.

  • Filter the suspension to remove the sodium carbonate and sodium chloride.

  • Evaporate the resulting filtrate under reduced pressure to yield a crude product, typically a yellow oil.[2]

Purification Protocol
  • Dissolve the crude oil in a minimal amount of hot tetrahydrofuran (THF).

  • Add a small amount of activated charcoal to the solution to adsorb colored impurities.

  • Heat the mixture gently for a short period, then filter it while hot to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold THF, and dry under vacuum.

  • A second recrystallization from THF may be performed to achieve higher purity (>98%).[2][6]

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a precursor for several APIs. Its role can range from forming the core scaffold of the drug to being a key intermediate that is later modified.

Case Study: Intermediate in the Synthesis of Ethambutol

Ethambutol is a crucial first-line bacteriostatic anti-mycobacterial drug used in the treatment of tuberculosis.[7] While this compound is not a direct precursor in the most common synthesis routes for Ethambutol, it is a structurally related compound and a potential impurity. The standard synthesis of Ethambutol involves the reaction of (+)-2-aminobutanol with 1,2-dichloroethane.[8][9]

Understanding the Connection: The synthesis of Ethambutol requires a diamine core, which is formed by the reaction of two molecules of (+)-2-aminobutanol with 1,2-dichloroethane. This compound shares the same ethylenediamine backbone. If ethylene oxide or 2-chloroethanol are present as impurities in the starting materials for Ethambutol synthesis, or if side reactions occur, this compound could potentially be formed as a process-related impurity. Therefore, analytical methods for Ethambutol often need to be capable of detecting and quantifying this and other related diamines.

G Aminobutanol (+)-2-Aminobutanol Reaction Alkylation Reaction (NaOH base) Aminobutanol->Reaction Dichloroethane 1,2-Dichloroethane Dichloroethane->Reaction Ethambutol Ethambutol Reaction->Ethambutol Impurity_Source Potential Impurity Source: Side reactions involving ethylene oxide or 2-chloroethanol BHEED This compound (Potential Impurity) Impurity_Source->BHEED

Caption: Relationship of this compound as a potential impurity in Ethambutol synthesis.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is typically employed.

Quality Control Workflow

A robust QC workflow ensures that each batch of the intermediate meets the required specifications before it is used in API synthesis.

G cluster_0 Identification cluster_1 Purity Assessment Sample Incoming Batch of This compound Identification Identification Tests Sample->Identification Purity Purity & Impurity Profile Sample->Purity NMR NMR Spectroscopy (Confirms Structure) Identification->NMR IR Infrared Spectroscopy (Functional Groups) Identification->IR HPLC HPLC (Purity Assay, Impurities) Purity->HPLC GC GC (Purity, Residual Solvents) Purity->GC Titration Titration with HClO4 (Assay) Purity->Titration Release Batch Release Decision NMR->Release IR->Release HPLC->Release GC->Release Titration->Release

Caption: A typical quality control workflow for this compound.

Analytical Protocols

Table 2: Recommended Analytical Methods for Quality Control

TechniquePurposeTypical Parameters
NMR Spectroscopy Identity confirmation¹H NMR should conform to the expected structure.[1]
HPLC Purity assay and impurity profilingColumn: Primesep 100, 4.6 x 150 mm, 5 µm[10]Mobile Phase: Acetonitrile/Water (30/70) with 0.2% H2SO4[10]Flow Rate: 1.0 mL/min[10]Detection: UV at 210 nm[10]
Gas Chromatography (GC) Purity assessment and residual solvent analysisPurity is often specified as >98.0% (GC).
Mass Spectrometry (MS) Molecular weight confirmationTo confirm the molecular weight of 148.20 g/mol .[6]
Titration Quantitative assayTitration with perchloric acid (HClO4) can be used to determine the percentage purity.[5]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[11] Proper personal protective equipment (PPE) and handling procedures are mandatory.

  • Engineering Controls: Use only under a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[11] For operations that may generate dusts or mists, use a NIOSH/MSHA-approved respirator.[11]

  • Handling: Do not breathe dusts or mists. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[11] Keep in a corrosives area.[11]

  • First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[11]

  • First Aid (Skin): Immediately wash off with plenty of water for at least 15 minutes.[11] Remove all contaminated clothing and wash before reuse.[11]

  • First Aid (Ingestion): Rinse mouth. DO NOT induce vomiting.[11] Call a physician immediately.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a foundational intermediate in pharmaceutical chemistry. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive component for the construction of complex drug molecules. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in these notes, is essential for its effective and safe implementation in drug discovery and development workflows.

References

Application Notes & Protocols: A Guide to the Synthesis and Characterization of N,N'-Bis(2-hydroxyethyl)ethylenediamine-Based Biodegradable Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a novel class of biodegradable poly(ester amide) elastomers. These materials, based on N,N'-Bis(2-hydroxyethyl)ethylenediamine, offer a unique combination of elasticity, biocompatibility, and tunable degradation profiles, making them highly attractive for a range of biomedical applications, including drug delivery and tissue engineering.[1][2][3] This guide will detail the underlying chemistry, provide step-by-step synthesis protocols, and outline a suite of characterization techniques to assess the physicochemical and biological properties of these innovative biomaterials.

Introduction: The Need for Advanced Biodegradable Elastomers

The field of regenerative medicine and advanced drug delivery continually seeks materials that can mimic the mechanical properties of soft tissues while being safely absorbed by the body over time.[4][5] Traditional biodegradable polymers, while useful, often lack the necessary elasticity for applications in dynamic environments such as cardiovascular or orthopedic tissue engineering. Poly(ester amide)s (PEAs) have emerged as a promising class of biodegradable polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters.[6][7] The incorporation of this compound as a monomer introduces both hydroxyl and amine functionalities, offering unique opportunities for tailoring material properties and for subsequent functionalization.

The elastomers described herein are synthesized via a straightforward polycondensation reaction, which allows for control over the molecular weight and crosslink density, thereby enabling the tuning of mechanical strength, elasticity, and degradation rate.[8][9] This guide will provide the foundational knowledge and practical protocols for researchers to synthesize and evaluate these materials for their specific applications.

Synthesis of this compound-Based Elastomers

The synthesis is a two-step process involving the formation of a prepolymer followed by thermal crosslinking to create the final elastomeric network.

Materials and Equipment

Table 1: Reagents and Materials

ReagentGradeSupplier
This compound≥97%Sigma-Aldrich
Sebacic Acid99%Alfa Aesar
Adipic Acid≥99%Sigma-Aldrich
1,4-Butanediol≥99%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
MethanolACS GradeFisher Scientific

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus

  • Condenser

  • Nitrogen inlet

  • Vacuum oven

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Prepolymer Synthesis Protocol

This protocol describes the synthesis of a poly(ester amide) prepolymer using this compound, sebacic acid, and 1,4-butanediol. The molar ratios of these monomers can be adjusted to tailor the final properties of the elastomer.

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add this compound (e.g., 0.1 mol), sebacic acid (e.g., 0.15 mol), and 1,4-butanediol (e.g., 0.05 mol). The excess diacid ensures that the prepolymer is carboxyl-terminated, which is crucial for the subsequent crosslinking step.

  • Catalyst and Solvent Addition: Add p-Toluenesulfonic acid monohydrate (p-TSA) as a catalyst (approximately 0.5% by weight of the total monomers) and toluene (approximately 50 mL) as an azeotropic solvent to facilitate the removal of water.

  • Polycondensation Reaction:

    • Begin stirring and gently heat the mixture to 140-150 °C under a slow stream of nitrogen.

    • Water produced during the esterification and amidation reactions will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.

  • Solvent Removal: After the reaction is complete, remove the toluene using a rotary evaporator.

  • Prepolymer Isolation: Dissolve the resulting viscous liquid in a minimal amount of dichloromethane (DCM) and precipitate the prepolymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated prepolymer by filtration and wash it several times with methanol to remove unreacted monomers and the catalyst.

  • Drying: Dry the purified prepolymer under vacuum at 40-50 °C for 24 hours to obtain a solid or highly viscous material.

Thermal Crosslinking Protocol
  • Casting: Dissolve the dried prepolymer in a suitable solvent (e.g., DCM or chloroform) to form a viscous solution. Cast the solution into a Teflon mold of the desired shape and thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Curing: Transfer the mold to a vacuum oven. Cure the prepolymer at 120-140 °C under vacuum for 48-72 hours. During this step, the terminal carboxyl groups react with the hydroxyl groups along the polymer chains to form ester crosslinks, resulting in an insoluble elastomeric network.

  • Final Product: After curing, allow the elastomer to cool to room temperature before removing it from the mold. The resulting material should be a flexible and transparent or translucent film.

Characterization of Biodegradable Elastomers

A thorough characterization is essential to understand the structure-property relationships and to predict the in-vivo performance of the elastomers.

Physicochemical Characterization

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueProperty MeasuredExpected Outcome/Information Gained
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical structure and functional groupsConfirmation of ester and amide bond formation. Presence of characteristic peaks for C=O (ester and amide), N-H, and C-N stretching.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed chemical structure and compositionElucidation of the polymer backbone structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity of the prepolymerDetermination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm)Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the amorphous or semi-crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) Thermal stabilityAssessment of the degradation temperature and thermal stability of the elastomer.
Mechanical Testing (Tensile Tester) Mechanical properties (Young's modulus, tensile strength, elongation at break)Quantification of the elastomer's stiffness, strength, and elasticity.
In Vitro Biodegradation Study
  • Sample Preparation: Prepare small, pre-weighed samples of the crosslinked elastomer (e.g., 10 mm x 10 mm x 1 mm).

  • Degradation Medium: Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37 °C. To simulate enzymatic degradation, a solution of a relevant enzyme (e.g., lipase or esterase) in PBS can be used.

  • Incubation: Place the samples in an incubator with gentle shaking.

  • Data Collection: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the samples, rinse them with deionized water, and dry them to a constant weight.

  • Analysis: Calculate the percentage of mass loss over time. The surface morphology of the degrading samples can be examined using Scanning Electron Microscopy (SEM).

Biocompatibility Assessment

Initial biocompatibility can be assessed using in vitro cytotoxicity assays.

  • Cell Culture: Culture a relevant cell line (e.g., fibroblasts or endothelial cells) under standard conditions.

  • Material Extraction: Prepare extracts of the elastomer by incubating it in a cell culture medium for 24-72 hours.

  • Cell Viability Assay: Expose the cells to the material extracts and assess cell viability using a standard assay such as MTT or PrestoBlue. A comparison with a negative control (cells in fresh medium) and a positive control (a known cytotoxic agent) will indicate the material's cytotoxicity.

Visualization of Key Processes

Synthesis Workflow

SynthesisWorkflow cluster_prepolymer Prepolymer Synthesis reagents Monomers & Catalyst (this compound, Diacid, Diol, p-TSA) reaction Polycondensation (140-150 °C, N₂) reagents->reaction purification Precipitation & Washing reaction->purification drying_prepolymer Vacuum Drying purification->drying_prepolymer casting Solvent Casting drying_prepolymer->casting Dissolve in Solvent curing Vacuum Curing (120-140 °C) casting->curing final_product Biodegradable Elastomer curing->final_product

Caption: Workflow for the synthesis of this compound-based biodegradable elastomers.

Characterization Pathway

CharacterizationPathway cluster_physchem Physicochemical Properties cluster_bio Biological Properties elastomer Synthesized Elastomer ftir FTIR elastomer->ftir Analysis nmr NMR elastomer->nmr Analysis gpc GPC (Prepolymer) elastomer->gpc Analysis dsc DSC elastomer->dsc Analysis tga TGA elastomer->tga Analysis mech Mechanical Testing elastomer->mech Analysis degradation In Vitro Degradation elastomer->degradation Testing biocompatibility In Vitro Biocompatibility elastomer->biocompatibility Testing

Caption: Logical flow for the comprehensive characterization of the biodegradable elastomers.

Conclusion

The methods detailed in this guide provide a robust framework for the synthesis and evaluation of this compound-based biodegradable elastomers. By systematically applying these protocols, researchers can develop novel biomaterials with tailored properties for a wide array of applications in drug delivery and tissue engineering. The inherent versatility of the underlying poly(ester amide) chemistry opens up exciting avenues for future innovations in the field of regenerative medicine.

References

Characterization of N,N'-Bis(2-hydroxyethyl)ethylenediamine: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) is a versatile chemical intermediate characterized by the presence of both secondary amine and primary alcohol functional groups.[1] Its structure allows it to be a key building block in the synthesis of a wide range of molecules, including polymers, chelating agents, and pharmaceutical intermediates.[2][3] The purity and precise characterization of BHEED are critical to ensure the quality, safety, and efficacy of the final products. This comprehensive guide provides detailed application notes and protocols for the analytical characterization of BHEED, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure robust and reliable results.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of BHEED and identifying any related substances or degradation products. Due to its polarity, careful method development is required for optimal separation and detection.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While BHEED has a relatively high boiling point, GC analysis is feasible, often with a derivatization step to enhance volatility and improve peak shape. Several chemical suppliers specify the purity of their BHEED products as greater than 98.0% as determined by GC.

Causality Behind Experimental Choices:

  • Derivatization: The presence of polar amine and hydroxyl groups in BHEED can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet and column.[4] Derivatization, typically through silylation, masks these active hydrogens with non-polar groups, increasing volatility and thermal stability.[5][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a common and effective silylating agent for this purpose.[5]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., CP-Sil 8 CB), is a good starting point.[7] For underivatized amino alcohols, specialized columns designed for amine analysis (e.g., CP-Sil 8 CB for Amines) can provide improved peak symmetry.[2] A thick film stationary phase can also help to shield active sites on the fused silica column wall, reducing peak tailing.[8]

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds like BHEED and its derivatives, making it ideal for purity assays.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh BHEED Sample Dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) Sample->Dissolve Transfer to GC vial Derivatize Add Silylating Agent (e.g., BSTFA + 1% TMCS) Dissolve->Derivatize Transfer to GC vial React Heat at 70°C for 30 min Derivatize->React Transfer to GC vial Inject Inject Derivatized Sample React->Inject Transfer to GC vial Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for GC-FID analysis of BHEED with derivatization.

Detailed Protocol: GC-FID Analysis of BHEED (with Silylation)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the BHEED sample into a 2 mL autosampler vial.

    • Add 1 mL of anhydrous pyridine and vortex to dissolve.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC Conditions:

ParameterValue
Column Agilent CP-Sil 8 CB for Amines, 30 m x 0.25 mm ID, 0.5 µm film thickness[7]
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Detector FID
Detector Temp 300°C
  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of BHEED using the area percent method:

      • % Purity = (Area of BHEED peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like BHEED, which lacks a strong UV chromophore, specific detection strategies are necessary.

Causality Behind Experimental Choices:

  • Column and Mobile Phase: Reversed-phase chromatography is a common starting point. However, due to the high polarity of BHEED, a standard C18 column may not provide adequate retention. A more polar embedded-group or a mixed-mode stationary phase column can offer better retention and peak shape.[9] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for polar analytes.

  • Detection: BHEED lacks a significant UV chromophore. Therefore, detection can be achieved using a Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Refractive Index (RI) detection is also an option for isocratic methods. Pre-column derivatization with a UV-active or fluorescent tag can also be employed for enhanced sensitivity with UV or fluorescence detectors.[4]

Detailed Protocol: HPLC with CAD Detection

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the BHEED sample.

    • Dissolve in and dilute to 25 mL with a mixture of 90:10 (v/v) acetonitrile/water to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterValue
Column Mixed-mode stationary phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[9]
Mobile Phase Isocratic: 70% Water with 0.2% Sulfuric Acid / 30% Acetonitrile[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
CAD Settings Evaporation Temperature: 35°C, Gas (Nitrogen) Pressure: 60 psi
  • Data Analysis:

    • Use the peak area from the CAD to determine the purity of BHEED by area percent, similar to the GC calculation.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of BHEED and for identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).

Causality Behind Experimental Choices:

  • Solvent Selection: BHEED is soluble in deuterated water (D2O) and deuterated chloroform (CDCl3).[10] The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (OH and NH). In D2O, the hydroxyl and amine protons will exchange with deuterium and will not be observed.

  • Quantitative NMR (qNMR): For an accurate assay, qNMR is a primary method that does not require a specific reference standard of the analyte.[11][12][13] A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is used. Maleic acid or dimethyl sulfone are suitable internal standards. Key parameters for qNMR include ensuring a long relaxation delay (at least 5 times the longest T1 of the protons being integrated) to allow for complete relaxation of the nuclei between pulses.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh BHEED Dissolve Dissolve in Deuterated Solvent (e.g., D2O) Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR Spectrum with Long Relaxation Delay Dissolve->Acquire Transfer to NMR tube Process Phase and Baseline Correct Spectrum Acquire->Process Integrate_Sample Integrate Non-overlapping BHEED Signal Process->Integrate_Sample Integrate_Standard Integrate Internal Standard Signal Process->Integrate_Standard Calculate Calculate Assay using qNMR Formula Integrate_Sample->Calculate Integrate_Standard->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of BHEED.

Detailed Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • For structural confirmation, dissolve approximately 10-20 mg of BHEED in ~0.7 mL of D2O or CDCl3.

    • For qNMR, accurately weigh ~20 mg of BHEED and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of D2O.

  • NMR Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent D2OD2O
Pulse Angle 30-90° (90° for qNMR)30°
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s (≥ 5x T1 for qNMR)2 s
Number of Scans 8-161024 or more
  • Expected Spectral Features and Interpretation:

    • ¹H NMR (in D2O): The spectrum is expected to show three triplet signals corresponding to the three different types of methylene (-CH2-) groups. The protons on the nitrogen and oxygen atoms will exchange with the D2O and will not be visible.

    • ¹³C NMR (in D2O): Three distinct signals are expected for the three non-equivalent methylene carbons.

    • The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices:

  • Sampling Technique: For a solid sample like BHEED, Attenuated Total Reflectance (ATR) is the simplest and most common sampling technique, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Spectral Interpretation: The key is to identify the characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds present in the BHEED molecule.

Detailed Protocol: FTIR-ATR Analysis

  • Sample Preparation:

    • Place a small amount of the BHEED powder directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • FTIR Parameters:

ParameterValue
Mode Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-H (alcohol) & N-H (amine)Stretching (broad)
3000 - 2850C-H (alkane)Stretching
1470 - 1440C-H (alkane)Bending
1260 - 1000C-N (amine) & C-O (alcohol)Stretching

The broad band in the 3400-3200 cm⁻¹ region is a key characteristic, representing the overlapping stretches of the hydroxyl and secondary amine groups, likely involved in hydrogen bonding.[14]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of BHEED.

Causality Behind Experimental Choices:

  • TGA: This technique measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any residual solvents or water.

  • DSC: This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to identify any polymorphic transitions.[15]

Detailed Protocol: TGA/DSC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the BHEED sample into an aluminum TGA or DSC pan.

  • TGA/DSC Parameters:

ParameterValue
Temperature Range 25°C to 400°C
Heating Rate 10°C/min
Atmosphere Nitrogen, flow rate of 20-50 mL/min
  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point. The melting point for BHEED is reported to be in the range of 98-100°C.[16][17]

    • TGA: Determine the onset of decomposition from the TGA curve. A stable baseline up to at least 200°C is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like BHEED, and it will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI), typically coupled with GC, is a higher-energy technique that will cause more extensive fragmentation.

  • Fragmentation Pattern: The fragmentation of BHEED is expected to be driven by the presence of the nitrogen and oxygen atoms. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway for amines.[18][19][20] Loss of a water molecule from the molecular ion is also a common fragmentation for alcohols.

Expected Fragmentation in EI-MS:

  • Molecular Ion (M⁺): m/z = 148

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to fragments at m/z = 44, 73, and 104.

  • Loss of Water: A peak at m/z = 130 ([M-H₂O]⁺) may be observed.

The comprehensive characterization of this compound requires a multi-technique approach. Chromatographic methods, particularly GC with derivatization and HPLC with a universal detector, are essential for purity assessment and impurity profiling. Spectroscopic techniques, with NMR being the cornerstone for structural elucidation and qNMR for accurate assay, provide definitive structural confirmation. FTIR serves as a rapid tool for functional group identification. Thermal analysis and mass spectrometry offer valuable information on the material's thermal properties and fragmentation behavior, respectively. The protocols and insights provided in this guide offer a robust framework for the reliable and thorough characterization of BHEED, ensuring its quality and suitability for its intended applications in research and development.

References

Application Notes & Protocols: N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) in the Formulation of Agricultural Micronutrients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Micronutrient deficiencies in crops represent a significant bottleneck to achieving global food security. While essential in minute quantities, elements such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) are pivotal for numerous physiological and biochemical processes in plants.[1] A primary challenge, particularly in alkaline and calcareous soils, is the low bioavailability of these micronutrients, which readily form insoluble precipitates.[2][3] Chelating agents are employed to counteract this by forming stable, water-soluble complexes with micronutrient cations, thereby enhancing their availability for plant uptake.[1][4] This document provides a comprehensive technical guide on the application of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) as a chelating agent in agricultural micronutrient formulations. We will delve into the underlying chemical principles, detailed laboratory protocols for synthesis and characterization, and methodologies for evaluating the agronomic efficacy of BHEED-chelated micronutrients.

Introduction: The Role of Chelation in Plant Nutrition

The term "chelate" originates from the Greek word for "claw," aptly describing how an organic molecule, the ligand, binds to a central metal ion at multiple points.[4] This multi-dentate binding forms a stable ring structure that protects the positively charged metal ion from adverse reactions in the soil, such as precipitation with hydroxides or phosphates.[1][5] This protection maintains the micronutrient in a soluble, plant-available form.[1][6]

While synthetic aminopolycarboxylic acids (APCAs) like EDTA (ethylenediaminetetraacetic acid) are widely used, there is growing interest in alternative chelating agents due to environmental considerations, such as the low biodegradability of EDTA.[7][8][9] BHEED presents itself as a viable alternative, offering strong chelation capabilities.

Causality Behind Experimental Choices: The selection of a chelating agent is governed by its stability constant with the target metal ion, its effectiveness across a range of soil pH values, its biodegradability, and its cost-effectiveness. BHEED's structure, featuring both nitrogen and hydroxyl donor groups, allows it to form stable complexes with various micronutrient cations.

Synthesis of BHEED-Chelated Micronutrients: A Step-by-Step Protocol

This section outlines a general laboratory protocol for the synthesis of a BHEED-chelated iron (Fe) micronutrient formulation. The principles can be adapted for other micronutrients like Zn, Mn, and Cu by adjusting the molar ratios and using the corresponding metal salt.

Principle of Synthesis

The synthesis is a complexation reaction where a soluble metal salt (e.g., ferrous sulfate) reacts with BHEED in an aqueous solution. The reaction is typically carried out at a specific pH and temperature to optimize the chelation process and yield. A 2:1 molar ratio of chelating agent to metal ion is often used to ensure complete complexation.[2][10]

Materials and Reagents
  • This compound (BHEED)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Magnetic Stirrer with Hot Plate

  • pH Meter

  • Glass Beakers and Volumetric Flasks

Experimental Workflow: Synthesis of Fe-BHEED

Synthesis_Workflow cluster_prep Preparation cluster_reaction Chelation Reaction cluster_final Final Product BHEED_sol Dissolve BHEED in Deionized Water Mix Combine BHEED and FeSO4 Solutions BHEED_sol->Mix Fe_sol Dissolve FeSO4·7H2O in Deionized Water Fe_sol->Mix Adjust_pH Adjust pH to 6.5-7.5 with KOH/NaOH Mix->Adjust_pH Heat_Stir Heat to 60-70°C with Stirring (2-3 hrs) Adjust_pH->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Filter Filter if Necessary Cool->Filter Final_Product Aqueous Fe-BHEED Solution Filter->Final_Product

Caption: Workflow for the synthesis of an iron-BHEED chelate solution.

Detailed Protocol
  • Prepare BHEED Solution: In a 1L beaker, dissolve the calculated molar equivalent of BHEED in approximately 400 mL of deionized water with stirring.

  • Prepare Ferrous Sulfate Solution: In a separate beaker, dissolve the calculated molar equivalent of Ferrous Sulfate Heptahydrate in 400 mL of deionized water. To minimize oxidation of Fe²⁺ to Fe³⁺, it is advisable to use deaerated water (boiled for 30 minutes and cooled).[11][12]

  • Initiate Chelation: Slowly add the ferrous sulfate solution to the BHEED solution under continuous stirring.

  • pH Adjustment: Monitor the pH of the mixture. Slowly add a solution of KOH or NaOH to adjust the pH to a range of 6.5 - 7.5. This pH range is crucial for the stability of many iron chelates.[13]

  • Reaction Conditions: Gently heat the mixture to 60-70°C while stirring and maintain these conditions for 2-3 hours to ensure the reaction goes to completion.

  • Finalization: Allow the solution to cool to room temperature. If any precipitate is present, filter the solution. Transfer the final solution to a volumetric flask and add deionized water to the mark. Store in a cool, dark place to prevent photodegradation.[14]

Characterization and Quality Control of BHEED-Chelated Micronutrients

To ensure the quality and efficacy of the synthesized product, several analytical techniques should be employed.

Confirmation of Chelation: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy is used to identify the functional groups in a molecule. Chelation of the metal ion by BHEED will cause characteristic shifts in the absorption bands of the N-H, O-H, and C-N functional groups. For instance, the disappearance or shift of a peak associated with the amine groups can indicate the formation of a coordinate bond with the metal ion.[11]

  • Protocol:

    • Obtain an FTIR spectrum of pure BHEED.

    • Lyophilize (freeze-dry) a sample of the synthesized Fe-BHEED solution to obtain a solid powder.

    • Obtain an FTIR spectrum of the Fe-BHEED powder.

    • Compare the two spectra. Look for shifts in the characteristic peaks (e.g., O-H stretching, N-H bending) which confirm the coordination of the metal ion.

Determination of Micronutrient Content: Atomic Absorption Spectroscopy (AAS)
  • Principle: AAS is a highly sensitive technique used to determine the concentration of a specific metal element in a sample.[15][16] The sample is atomized, and the amount of light absorbed by the ground-state atoms is proportional to the concentration of the element.

  • Protocol:

    • Prepare a series of standard solutions of known iron concentrations.

    • Accurately dilute a sample of the synthesized Fe-BHEED solution with deionized water to fall within the concentration range of the standards.[15]

    • Generate a calibration curve by measuring the absorbance of the standard solutions.

    • Measure the absorbance of the diluted Fe-BHEED sample.

    • Calculate the iron concentration in the original sample using the calibration curve.

Quantifying Chelation Efficiency: Ion Chromatography or HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) or Ion Chromatography can be used to separate the chelated metal from any remaining free (unchelated) metal ions in the solution.[16][17][18] By quantifying both species, the chelation efficiency can be determined.

  • Protocol (General HPLC approach):

    • Develop an HPLC method using a suitable column (e.g., C18 reverse-phase) and mobile phase that can separate the Fe-BHEED complex from free Fe²⁺/Fe³⁺ ions.[17]

    • Inject a known amount of the synthesized solution into the HPLC system.

    • Use a detector (e.g., UV-Vis or Diode Array Detector) to quantify the peaks corresponding to the chelated and free iron.[17]

    • Calculate the chelation rate as: (Concentration of Chelated Fe / Total Fe Concentration) x 100%.

Table 1: Summary of Quality Control Parameters

ParameterMethodPurposeAcceptance Criteria
AppearanceVisual InspectionCheck for clarity and absence of precipitateClear solution, color consistent with the chelated metal
pHpH MeterEnsure stability and compatibilityTypically 6.0 - 8.0
Metal ContentAAS / ICP-OESVerify micronutrient concentration± 5% of theoretical value
Chelation ConfirmationFTIR SpectroscopyConfirm coordinate bond formationCharacteristic peak shifts observed
Chelation RateHPLC / Ion ChromatographyDetermine the percentage of chelated metal> 95%

Agronomic Efficacy Evaluation

The ultimate test of a micronutrient formulation is its performance in a biological system. This involves evaluating its ability to be absorbed by the plant and to alleviate deficiency symptoms.

Plant Uptake Studies (Pot Trials)
  • Objective: To quantify the uptake and translocation of the micronutrient from the BHEED-chelated formulation compared to a non-chelated salt (e.g., FeSO₄) and a control (no micronutrient application).

  • Experimental Design:

    • Use a randomized complete block design with multiple replications.

    • Grow a crop known to be susceptible to the target micronutrient deficiency (e.g., soybean or black gram for iron).[2][10][14][15]

    • Use a soil medium known to induce deficiency (e.g., calcareous or high pH soil).[2][10]

    • Treatments should include:

      • Control (NPK fertilizer only)

      • Soil application of FeSO₄

      • Soil application of Fe-BHEED

      • Foliar application of FeSO₄

      • Foliar application of Fe-BHEED

  • Data Collection:

    • Visual Symptoms: Score plants for deficiency symptoms (e.g., chlorosis) at regular intervals.

    • Chlorophyll Content: Use a SPAD meter for a non-destructive measure of leaf greenness, which correlates with iron status.[15]

    • Biomass: Harvest shoots and roots at the end of the experiment, and record dry weight.

    • Nutrient Analysis: Analyze dried plant tissue (shoots and roots separately) for micronutrient content using AAS or ICP-OES.

Experimental Workflow: Agronomic Efficacy Trial

Efficacy_Trial_Workflow cluster_treatments Application of Treatments Start Pot Setup with Deficiency-Inducing Soil Planting Sow Seeds of Indicator Crop (e.g., Soybean) Start->Planting Germination Germination and Seedling Establishment Planting->Germination T1 Control Germination->T1 T2 Soil FeSO4 Germination->T2 T3 Soil Fe-BHEED Germination->T3 T4 Foliar FeSO4 Germination->T4 T5 Foliar Fe-BHEED Germination->T5 Monitoring Monitor Plant Growth & Deficiency Symptoms T1->Monitoring T2->Monitoring T3->Monitoring T4->Monitoring T5->Monitoring Data_Collection Collect Data: - SPAD Readings - Biomass Measurement Monitoring->Data_Collection Harvest Harvest Plant Tissues (Shoots & Roots) Data_Collection->Harvest Analysis Analyze Tissue for Micronutrient Content (AAS/ICP) Harvest->Analysis Conclusion Evaluate Efficacy of Fe-BHEED Formulation Analysis->Conclusion

Caption: Workflow for a pot trial to evaluate the efficacy of Fe-BHEED.

Conclusion and Future Directions

This compound (BHEED) serves as a potent chelating agent for the formulation of agricultural micronutrients. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and agronomic evaluation of BHE-ED-chelated products. The key advantage of chelation lies in its ability to maintain micronutrient availability in challenging soil conditions, leading to improved plant uptake and correction of deficiencies.[5][19] Future research should focus on optimizing formulation stability, exploring the synergistic effects of combining different chelated micronutrients, and conducting field-scale trials to validate the efficacy of BHEED-based formulations under diverse agro-climatic conditions.

References

Application Notes and Protocols: The Role of N,N'-Bis(2-hydroxyethyl)ethylenediamine and Advanced Strategies in Anion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Anion exchange chromatography (AEC) is a cornerstone of modern analytical and preparative separations, pivotal in the analysis of biomolecules, organic acids, and carbohydrates. The selectivity and efficiency of these separations are critically dependent on the interplay between the stationary phase, the mobile phase, and the analyte. While traditional methodologies employing common buffers and eluents are well-established, the quest for enhanced resolution, novel selectivities, and improved process robustness drives the exploration of alternative chromatographic strategies. This document delves into the multifaceted world of anion exchange chromatography, with a special focus on the properties and applications of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED). We will explore its established role in the synthesis of innovative stationary phases and discuss its potential as a mobile phase component, drawing parallels with other diamines. Furthermore, this guide provides detailed, field-proven protocols for the analysis of carbohydrates and organic acids, offering a comprehensive resource for researchers and drug development professionals seeking to optimize their separation workflows.

The Fundamental Principles of Anion Exchange Chromatography

Anion exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support, typically a polymer resin, functionalized with positively charged groups, such as quaternary ammonium ions. Negatively charged analytes (anions) in the mobile phase bind to the stationary phase through electrostatic interactions. Elution is achieved by either increasing the concentration of a competing anion (e.g., chloride) in the mobile phase, which displaces the analyte from the stationary phase, or by changing the pH to alter the charge of the analyte or the stationary phase.

The choice of buffer is critical in AEC as it dictates the pH of the mobile phase, which in turn influences the charge of both the analyte and the stationary phase. An ideal buffer should have a pKa within one pH unit of the desired operating pH, be chemically inert, and not interfere with the detection method.[1]

This compound (BHEED): Properties and Chromatographic Relevance

This compound (BHEED) is a diamine with the chemical formula HOCH₂CH₂NHCH₂CH₂NHCH₂CH₂OH. Its structure, featuring two secondary amine groups and two primary hydroxyl groups, imparts unique chemical properties that are of interest in the field of chromatography.

PropertyValueSource
CAS Number 4439-20-7[2]
Molecular Formula C₆H₁₆N₂O₂[2]
Molecular Weight 148.20 g/mol
Appearance White to pale yellow powder/chunks[2]
Melting Point 98-100 °C
pKa (predicted) 14.48 ± 0.10[2]

Note: The predicted pKa likely refers to the hydroxyl groups. The pKa values for the secondary amine groups are expected to be in the range of 9-11, similar to other ethylenediamines.[3]

BHEED in the Synthesis of Anion Exchange Stationary Phases

A primary application of BHEED in chromatography is as a building block for the synthesis of anion exchange resins. The two secondary amine groups can be functionalized to create a high density of positively charged sites on a polymer backbone. For instance, BHEED has been used in the final modification cycle of hyperbranched anion exchangers, where its hydrophilic nature influences the separation of organic acids.[4] The hydroxyl groups can also participate in polymerization reactions, allowing for the creation of novel resin structures with unique selectivities.

Diagram: Synthesis of a BHEED-Modified Anion Exchanger

G cluster_synthesis Stationary Phase Synthesis cluster_bheed BHEED Structure Polymer_Backbone Polymer Backbone (e.g., Polystyrene-DVB) Chloromethylation Chloromethylation (Introduction of -CH2Cl groups) Polymer_Backbone->Chloromethylation 1. Activation Amination Amination with BHEED Chloromethylation->Amination 2. Functionalization Quaternization Quaternization (e.g., with Methyl Iodide) Amination->Quaternization 3. Charging BHEED_structure HOCH₂CH₂NHCH₂CH₂NHCH₂CH₂OH Amination->BHEED_structure Reactant AEX_Resin Anion Exchange Resin with BHEED Linker Quaternization->AEX_Resin Final Product G Sample Carbohydrate Sample (e.g., Glycoprotein Hydrolysate) Injection Injection onto HPAEC Column Sample->Injection Separation Separation at High pH (e.g., pH 12-13) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Chromatogram (Peak Area vs. Time) Detection->Chromatogram G cluster_process Suppression Process Column_Eluent Column Effluent (Analyte Anions + High-Conductivity Eluent) Suppressor Anion Suppressor (Cation Exchange) Column_Eluent->Suppressor Enters Suppressor Detector_Influent Detector Influent (Analyte in Acid Form + Low-Conductivity Eluent) Suppressor->Detector_Influent Exits Suppressor

References

Application Note: A Practical Guide to the Inert Atmosphere Synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) is a versatile tridentate or tetradentate ligand widely employed in coordination chemistry for the synthesis of metal complexes with applications in catalysis and materials science.[1][2] The presence of reactive amine and hydroxyl functional groups, coupled with the frequent use of air- and moisture-sensitive organometallic precursors, necessitates the rigorous exclusion of atmospheric oxygen and water. This guide provides a comprehensive overview of the principles and detailed protocols for conducting reactions with BHEED under an inert gas atmosphere using standard Schlenk line techniques. It is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible synthetic procedures.

Introduction: The Rationale for Inert Atmosphere

Many chemical reagents, particularly organometallic compounds and low-valent metal salts used in catalysis and polymerization, are highly sensitive to components of the air.[3] Specifically, oxygen can lead to unwanted oxidation of reagents or products, while moisture can cause hydrolysis of sensitive bonds, deactivating catalysts or yielding unintended byproducts. This compound itself is hygroscopic and its reactions, especially those involving metal centers, often require anhydrous conditions to ensure selectivity and high yields.[4]

The use of an inert atmosphere, typically high-purity argon or nitrogen, displaces reactive atmospheric gases, creating a controlled environment for the manipulation of sensitive compounds.[5][6] This is achieved using specialized equipment such as a Schlenk line or a glovebox.[7] This document focuses on the Schlenk line, a versatile and common apparatus in synthetic chemistry labs.[6][8]

Compound Profile: this compound (BHEED)

A thorough understanding of the primary ligand's properties is paramount before commencing any synthetic work.

PropertyValueSource(s)
CAS Number 4439-20-7[9]
Molecular Formula C₆H₁₆N₂O₂[10]
Molecular Weight 148.20 g/mol [11]
Appearance White to pale yellow solid[12]
Melting Point 98-100 °C[9][12]
Solubility Soluble in water, DMSO, Chloroform, Acetone[1][13]
Purity >98.0% (GC)[4]
Storage Store under inert gas in a cool, dark place (<15°C)[4][14]

Safety & Handling: this compound is classified as corrosive and can cause severe skin burns and eye damage.[11][15] Always handle this compound wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

Essential Equipment & Materials

Successful inert atmosphere chemistry relies on specialized equipment.

  • Dual-Manifold Schlenk Line: This apparatus is the core of the setup, providing parallel lines for vacuum and inert gas distribution to multiple ports.[3][16][17]

  • Inert Gas Source: A cylinder of high-purity (≥99.998%) Argon or Nitrogen with a two-stage regulator. Argon is preferred for its higher density and lower reactivity, though Nitrogen is a more economical choice for many applications.[3]

  • Vacuum Pump: A two-stage rotary vane pump capable of reaching pressures of 10⁻³ Torr is sufficient for most applications.[5]

  • Cold Trap: A Dewar condenser placed between the Schlenk line and the vacuum pump, cooled with liquid nitrogen, to trap volatile solvents and protect the pump.[17] Scientist's Note: This is a critical safety component. Condensed liquid oxygen (a pale blue liquid) can form explosive mixtures with organic materials if the trap is opened to the atmosphere while still cold.[17] Always vent the line to inert gas and remove the liquid nitrogen bath before venting the trap.

  • Glassware: Schlenk flasks, which are round-bottom flasks equipped with a sidearm and a high-vacuum stopcock, are essential.[18] Other necessary glassware includes condensers, dropping funnels, and filter frits, all equipped with ground glass joints.

  • Cannulas and Syringes: For the transfer of anhydrous solvents and air-sensitive liquid reagents.[5][8]

  • Rubber Septa: Self-sealing stoppers that allow for the introduction of reagents via syringe or cannula.[5][18]

Core Protocols: Step-by-Step Methodology

Protocol 1: Glassware Preparation

Rationale: Adsorbed water on glassware surfaces can be a significant source of contamination in an air-sensitive reaction.[18] Rigorous drying is non-negotiable.

  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or base bath, followed by rinsing with deionized water and acetone.

  • Oven Drying: Place all glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[18]

  • Assembly and Flame Drying: While still hot, assemble the desired reaction setup (e.g., Schlenk flask with condenser). Connect the apparatus to the Schlenk line. While flushing with inert gas, gently heat the entire glass surface with a heat gun until any residual moisture is visibly gone.

  • Evacuate-Refill Cycling: This is the fundamental procedure for removing the laboratory atmosphere and replacing it with an inert one.[6][19]

    • Close the flask to the inert gas source and carefully open the stopcock to the vacuum manifold. Evacuate the flask for 1-2 minutes.

    • Close the stopcock to the vacuum and slowly open it to the inert gas manifold to refill the flask. You should observe bubbling in the oil bubbler.

    • Repeat this evacuate-refill cycle a minimum of three times.[5][20] This exponentially reduces the amount of residual oxygen and moisture.[6]

Protocol 2: General Reaction Setup (Example: Metal Complex Synthesis)

This protocol outlines a typical synthesis where BHEED is reacted with an air-sensitive metal precursor.

  • Prepare Glassware: Assemble a Schlenk flask with a magnetic stir bar and place it under an inert atmosphere using the procedure in Protocol 1 .

  • Add Solid Reagents:

    • Air-Stable Solids (e.g., BHEED): While maintaining a strong positive flow of inert gas out of the flask's neck (a "counterflow"), briefly remove the stopper and add the pre-weighed BHEED using a powder funnel.[8] Immediately replace the stopper.

    • Air-Sensitive Solids (e.g., Metal Precursor): These should be handled and weighed inside a glovebox.[5][21] The solid can then be added to the flask inside the glovebox or via a solid addition tube on the Schlenk line.[8]

  • Add Anhydrous Solvent:

    • Solvents must be rigorously dried and degassed prior to use. Degassing is commonly achieved by the freeze-pump-thaw method or by sparging with inert gas.[5]

    • Transfer the anhydrous solvent to the reaction flask via a gas-tight syringe or a double-tipped cannula.[8] To perform a cannula transfer, insert one end of the cannula into the solvent storage flask and the other into the reaction flask, ensuring both are sealed with septa. Pressurize the solvent flask with inert gas to initiate the liquid transfer.[5]

  • Initiate Reaction:

    • Begin stirring the solution.

    • If heating is required, place the flask in a pre-heated oil bath on a stirrer-hotplate.[22]

    • Crucial Safety Point: Never heat a closed system. The reaction must always be connected to the Schlenk line's inert gas manifold, which is vented through an oil bubbler to safely release any pressure buildup.[21][22]

  • Monitor Reaction: Monitor the reaction's progress using appropriate techniques (e.g., taking aliquots via syringe for TLC or NMR analysis, if the product is stable enough for brief handling).

Protocol 3: Post-Reaction Work-up (Inert Atmosphere Filtration)

Rationale: If the synthesized metal complex is air-sensitive, it must be isolated without exposure to the atmosphere.[23]

  • Prepare Receiving Flask: Prepare a second Schlenk flask (the receiving flask) by making it inert as described in Protocol 1 .

  • Set up Filtration: Use a Schlenk filter stick, which is a glass tube with a filter frit in the middle and joints at both ends. Attach the reaction flask to one end and the receiving flask to the other.

  • Perform Filtration: Invert the entire assembly. Apply a slight vacuum to the receiving flask or slight positive pressure to the reaction flask to facilitate the transfer of the solution through the frit, leaving the solid product behind (or vice-versa if the product is in solution).[18][21]

  • Wash and Dry Product: The isolated solid can be washed by adding fresh, anhydrous solvent via cannula to the filter stick and repeating the filtration process. The solid is then dried under vacuum by opening the filter stick's sidearm to the vacuum manifold.[23]

Workflow Visualization

The following diagram illustrates the key decision points and processes in a typical inert atmosphere synthesis workflow.

Inert_Atmosphere_Workflow prep Glassware Prep oven Oven Dry (>125°C, >4h) prep->oven assemble Hot Assembly & Flame Dry oven->assemble purge Evacuate-Refill Cycle (3x) assemble->purge inert_flask Inert Flask Ready purge->inert_flask reagents Reagent Addition inert_flask->reagents solid Add Solids (BHEED, etc.) reagents->solid solvent Add Anhydrous Solvent (Cannula) solid->solvent reaction Reaction solvent->reaction stir_heat Stir / Heat (Vented to Bubbler) reaction->stir_heat workup Work-up stir_heat->workup filter Inert Filtration (Schlenk Filter) workup->filter isolate Isolate & Dry Under Vacuum filter->isolate product Final Product (Store under Inert) isolate->product

Caption: Experimental workflow for inert atmosphere synthesis.

Troubleshooting

  • Solvent "Bumping": When applying vacuum to a flask containing solvent, rapid boiling can occur. Always open the stopcock to the vacuum line very slowly and carefully.[23]

  • Leaks: If the oil in the bubbler is being sucked back towards the manifold, there is a leak in your system. Check all glass joints, stopcocks, and tubing connections. Ensure joints are properly greased if necessary.

  • Cannula Clogging: Solid material can clog the cannula during transfer. Ensure all solids are fully dissolved before attempting a liquid transfer. Using a wider gauge cannula can also help.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA), a crucial intermediate in various industrial applications, including as a curing agent for plastics and a precursor in coordination chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of BHEEDA synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Section 1: Understanding the Core Synthesis

The most common and direct industrial synthesis of BHEEDA involves the hydroxyethylation of ethylenediamine (EDA) with ethylene oxide (EO).[2] This reaction is a nucleophilic addition where the nitrogen atoms of EDA attack the carbon atoms of the strained epoxide ring of EO, leading to ring-opening and the formation of a hydroxyethyl group.

The primary challenges in this synthesis are controlling the degree of substitution to favor the desired N,N'-disubstituted product and minimizing side reactions, such as the formation of N,N-disubstituted isomers, higher-order adducts (tri- and tetra-substituted products), and polymerization of ethylene oxide.

Key Parameters Influencing Yield

The success of the BHEEDA synthesis is a delicate balance of several critical parameters. Understanding and controlling these variables is paramount to maximizing yield and purity.

ParameterOptimal Range/ConditionRationale & Impact on Yield
Stoichiometry (EO:EDA Molar Ratio) 2.0 to 2.2A slight excess of ethylene oxide ensures complete conversion of ethylenediamine. However, a large excess significantly increases the formation of over-alkylated side products.
Reaction Temperature 50-100°CLower temperatures favor selectivity towards the desired product but result in slower reaction rates. Higher temperatures accelerate the reaction but can lead to increased side product formation and EO polymerization.
Pressure 1-10 atmThe reaction is typically run under pressure to maintain the volatile ethylene oxide in the liquid phase and increase its concentration in the reaction mixture.
Catalyst Typically uncatalyzed or water-catalyzedWhile various catalysts can be used for hydroxyethylation, the reaction between EDA and EO is often facile enough to proceed without a catalyst. Water can act as a proton transfer agent, facilitating ring-opening.[3]
Solvent Water, Ethanol, or neat (no solvent)Water or ethanol can help to dissipate heat and control viscosity. Running the reaction neat is possible but requires excellent temperature control to prevent runaway reactions.
Rate of EO Addition Slow, controlled additionThis is one of the most critical factors. Slow addition maintains a low instantaneous concentration of EO, which kinetically favors reaction with the more nucleophilic primary amines of EDA over the secondary amines of the BHEEDA product, thus minimizing over-substitution.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common problems encountered during BHEEDA synthesis in a question-and-answer format, providing a systematic approach to identify and resolve the underlying issues.

Problem: My reaction results in a low conversion of ethylenediamine, and a significant amount of starting material remains.
  • Possible Cause 1: Insufficient Ethylene Oxide

    • Troubleshooting: Verify the stoichiometry. Ensure that at least two molar equivalents of EO have been added per mole of EDA. Account for any potential loss of the gaseous EO during transfer or reaction setup. It is advisable to use a slight excess (e.g., 2.1 equivalents) of EO.

  • Possible Cause 2: Low Reaction Temperature

    • Troubleshooting: The reaction rate is highly temperature-dependent. If operating at the lower end of the temperature range (e.g., 50-60°C), consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments while carefully monitoring the reaction progress and exotherm.

  • Possible Cause 3: Inefficient Mixing

    • Troubleshooting: Inadequate agitation can lead to localized reagent concentrations and poor mass transfer, especially in viscous reaction mixtures. Ensure the stirring is vigorous enough to maintain a homogenous solution throughout the EO addition and subsequent reaction period.

Problem: The conversion of ethylenediamine is high, but the yield of BHEEDA is low due to the formation of multiple side products.
  • Possible Cause 1: Over-alkylation

    • Causality: The nitrogen atoms of the BHEEDA product are still nucleophilic and can react with additional EO to form tri- and tetra-hydroxyethylated derivatives. This is particularly problematic if the local concentration of EO is high.

    • Solution: The most effective strategy is to control the addition rate of ethylene oxide. Add EO slowly and sub-surface to ensure it reacts quickly with the excess EDA present, rather than accumulating and reacting with the product. A syringe pump for liquid EO or a mass flow controller for gaseous EO is highly recommended for precise control.

  • Possible Cause 2: High Reaction Temperature

    • Causality: Elevated temperatures provide the necessary activation energy for the less reactive secondary amines of BHEEDA to compete with the primary amines of EDA for reaction with EO.

    • Solution: Maintain the reaction temperature in the optimal range (e.g., 70-90°C). Use a cooling bath to manage the exotherm during EO addition. A temperature spike is a strong indicator of a reaction rate that is too fast, which often correlates with reduced selectivity.

  • Possible Cause 3: Incorrect Stoichiometry

    • Causality: A significant excess of ethylene oxide (e.g., >2.5 molar equivalents) will inevitably drive the reaction towards higher-order substitution products.

    • Solution: Re-verify all calculations and measurements for the reactants. Ensure the purity of the starting ethylenediamine is known, as impurities can affect the true molar ratio.

Problem: I have a good crude yield, but I'm losing a significant amount of product during purification.
  • Possible Cause: Inefficient Purification Method

    • Causality: BHEEDA is a high-boiling, viscous liquid. Purification by atmospheric distillation is often not feasible due to the high temperatures required, which can lead to product degradation.

    • Solution: Vacuum distillation is the preferred method for purifying BHEEDA. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a temperature that does not cause decomposition. Alternatively, for some applications, crystallization from a suitable solvent like a methanol/ethanol mixture can be an effective purification strategy.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of Ethylene Oxide to Ethylenediamine?

    • A slight excess of EO, typically in the range of 2.05 to 2.2 moles per mole of EDA, is recommended. This helps to drive the reaction to completion without drastically increasing the formation of over-alkylated byproducts.

  • Q2: Are catalysts necessary for this reaction?

    • While specialized catalysts like certain ruthenium complexes can be used for hydroxyethylation of amines, the direct reaction of ethylenediamine with ethylene oxide is generally efficient without a catalyst.[5][6] The inherent nucleophilicity of the amine and the strain of the epoxide ring are sufficient to drive the reaction. Water is often present or added in small amounts and can facilitate the reaction by acting as a proton-transfer agent.[3]

  • Q3: How can I monitor the progress of the reaction?

    • Reaction progress can be monitored by taking aliquots (carefully and safely) and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7] These methods can quantify the disappearance of the starting material (EDA) and the appearance of the desired product (BHEEDA) and major byproducts.

  • Q4: What are the critical safety precautions when working with ethylene oxide?

    • Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[8][9] All work must be conducted in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat, is mandatory.[10][11][12] An emergency plan should be in place, and users must be familiar with first aid procedures for EO exposure.[11] The permissible exposure limit (PEL) is extremely low, so engineering controls are the primary means of protection.[12]

  • Q5: Is it better to run the reaction in a solvent or neat?

    • Both approaches have their merits. Using a solvent like water or ethanol helps to control the reaction exotherm and reduces the viscosity of the mixture, improving mixing. However, it also requires an additional removal step. Running the reaction neat (without solvent) offers higher throughput but demands more robust temperature control and agitation to prevent runaway reactions and localized overheating.

Section 4: Standardized Experimental Protocol

This protocol is a representative lab-scale synthesis. Quantities should be adjusted as needed, and all safety precautions must be strictly followed.

Reagents and Equipment:

  • Ethylenediamine (EDA), anhydrous

  • Ethylene oxide (EO), liquid

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel or syringe pump inlet

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Vacuum distillation apparatus

Procedure:

  • Set up the reaction apparatus in a certified chemical fume hood.

  • Charge the round-bottom flask with ethylenediamine (1.0 mol).

  • Begin vigorous stirring and heat the flask to 70°C.

  • Slowly add ethylene oxide (2.1 mol) to the stirred EDA over a period of 4-6 hours. Maintain the reaction temperature between 70-80°C throughout the addition. Use an ice bath to control any exotherm.

  • After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature. The crude product is a viscous, yellowish liquid.

Work-up and Purification:

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Any unreacted starting materials and low-boiling impurities will distill first.

  • Increase the temperature as needed to distill the this compound product.

  • Collect the fraction corresponding to the boiling point of BHEEDA at the given pressure.

  • Characterize the purified product by appropriate analytical methods (e.g., NMR, IR, GC-MS).

Section 5: Visualization of Workflow and Logic

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis reagents Measure Reactants (EDA, EO) setup Assemble Apparatus (Flask, Condenser) reagents->setup heat_eda Heat EDA to 70-80°C setup->heat_eda add_eo Slowly Add EO (4-6 hours) heat_eda->add_eo react Stir at 80°C (2 hours) add_eo->react cool Cool to Room Temp react->cool distill Vacuum Distillation cool->distill collect Collect BHEEDA Fraction distill->collect characterize Characterize Product (NMR, GC-MS) collect->characterize G start Low BHEEDA Yield q1 High amount of unreacted EDA? start->q1 a1_yes Low EO Conversion q1->a1_yes Yes q2 High amount of side products? q1->q2 No c1 Verify EO:EDA ratio (>2.0) a1_yes->c1 c2 Increase Reaction Time or Temperature a1_yes->c2 c3 Improve Agitation a1_yes->c3 a2_yes Poor Selectivity q2->a2_yes Yes c4 Decrease EO Addition Rate a2_yes->c4 c5 Improve Temperature Control (Avoid Spikes) a2_yes->c5 c6 Check Stoichiometry (Avoid large EO excess) a2_yes->c6

References

Technical Support Center: Purification of Crude N,N'-Bis(2-hydroxyethyl)ethylenediamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges you may encounter when purifying crude N,N'-Bis(2-hydroxyethyl)ethylenediamine via recrystallization. This guide is structured in a question-and-answer format to provide direct and actionable solutions to common problems, ensuring the scientific integrity and success of your experiments.

This compound is a versatile chemical intermediate whose purity is critical for downstream applications, including in the development of pharmaceuticals and polymers.[1][2][3] Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the compound and impurities in a given solvent system.[4] This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate the nuances of this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Solvent Selection

Q1: What are the key considerations for selecting a suitable recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[5] Given the polar nature of your compound, with its two hydroxyl and two secondary amine groups, polar solvents are a logical starting point. Key considerations include:

  • Solubility Profile: Test the solubility of your crude material in small amounts of various solvents. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[4]

  • Boiling Point: The solvent's boiling point should be below the melting point of this compound (94-101°C) to prevent "oiling out".[6][7]

  • Reactivity: The solvent must be inert and not react with your compound.

Based on its known properties, here is a summary of potential solvents:

SolventRationale for UsePotential Issues
Water High polarity, likely to dissolve the compound when hot. Soluble in water.[3][7]High solubility even when cold may lead to poor recovery.
Ethanol/Isopropanol Good polarity, often effective for compounds with hydroxyl groups.May have high solubility at room temperature, potentially reducing yield.
Ethyl Acetate Medium polarity; the compound is known to be soluble in it.[1]May be a good candidate for a single-solvent or two-solvent system.
Acetone Polar aprotic solvent; known solubility.[1]Its low boiling point requires careful handling to prevent premature evaporation.
Chloroform/Dichloromethane Known to dissolve the compound.[1]Environmental and safety concerns; use in a fume hood is mandatory.

Q2: I'm observing "oiling out" instead of crystal formation. What is causing this and how can I resolve it?

A2: "Oiling out" occurs when the crude material melts before it dissolves in the recrystallization solvent, forming an insoluble liquid phase.[5] This is a common issue when the melting point of the solid is lower than the boiling point of the solvent, or when the sample is significantly impure, leading to a large melting point depression.[8]

To resolve this, you can:

  • Reheat and Add More Solvent: Heat the solution to dissolve the oil, then add more hot solvent until the solution becomes clear.[5][8]

  • Lower the Solution Temperature: If the oil persists, it may be that the solution is still too hot. Allow it to cool slightly before inducing crystallization.

  • Slow Cooling: Cool the solution very slowly to encourage the formation of crystals rather than an oil.[8] Using an insulated container can help.

  • Change Solvents: Consider a lower-boiling point solvent or a two-solvent system.

G Troubleshooting 'Oiling Out' start Oiling Out Observed reheat Reheat solution to dissolve oil start->reheat add_solvent Add more hot solvent until clear reheat->add_solvent slow_cool Cool the solution very slowly add_solvent->slow_cool fail Oil Persists add_solvent->fail If solution remains cloudy/oily success Crystals Form slow_cool->success change_solvent Consider a lower boiling point solvent or a two-solvent system fail->change_solvent G Inducing Crystallization start No Crystals Form Upon Cooling scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal start->seed reduce_solvent Boil off some solvent to concentrate start->reduce_solvent crystals_form Crystals Form scratch->crystals_form seed->crystals_form ice_bath Cool in an ice bath reduce_solvent->ice_bath ice_bath->crystals_form

References

Technical Support Center: N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the use of BHEED in organic synthesis, with a primary focus on its solubility.

Introduction: Understanding the Challenge

This compound (BHEED) is a versatile C6 building block possessing two secondary amine and two primary hydroxyl functional groups. This unique structure makes it a valuable reagent in a multitude of applications, including as a curing agent for epoxy resins, a chain extender in polyamides and polyurethanes, and as a multidentate ligand in coordination chemistry.[1][2][3]

However, the very features that make BHEED chemically interesting—its capacity for extensive hydrogen bonding via its hydroxyl and amine groups—are also the root of its primary drawback: limited solubility in many common organic solvents. This guide provides practical, field-tested advice to help you overcome these solubility issues and successfully integrate BHEED into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (BHEED)?

A1: BHEED is a white to pale yellow solid with a melting point of approximately 98-100 °C.[1][3] It is readily soluble in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It also shows solubility in chlorinated solvents like chloroform and dichloromethane, as well as in ethyl acetate and acetone.[2][4] Its solubility in ethers like tetrahydrofuran (THF) and non-polar aromatic solvents such as toluene is limited at ambient temperature.

Q2: Why is BHEED poorly soluble in many organic solvents?

A2: The limited solubility of BHEED in many organic solvents is a direct consequence of its molecular structure. The presence of two hydroxyl (-OH) groups and two secondary amine (N-H) groups allows for the formation of a strong intermolecular and intramolecular hydrogen-bonding network. This creates a stable crystal lattice that requires a significant amount of energy to disrupt. Solvents that cannot effectively compete for these hydrogen bonds will be poor solvents for BHEED.

Q3: Are there different isomers of BHEED, and do they have different solubilities?

A3: Yes, two common isomers exist: this compound (CAS 4439-20-7) and N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6). The N,N' isomer, with hydroxyl groups on opposite nitrogen atoms, is generally a solid and is the focus of this guide. The N,N isomer, with both hydroxyl groups on the same nitrogen, is often a viscous liquid.[5] While their fundamental solubility characteristics are similar due to the presence of hydrogen-bonding groups, their different symmetries and packing efficiencies in the solid state can lead to variations in their solubility profiles. Always verify the CAS number of your starting material.

Q4: I've seen BHEED described as both a solid and a viscous liquid. Why the discrepancy?

A4: This discrepancy often arises from the presence of the different isomers mentioned above or from impurities. The N,N'-isomer is typically a solid at room temperature, while the N,N-isomer is a liquid.[1][5] The presence of residual solvents or byproducts from its synthesis can also lower the melting point and result in a viscous, semi-solid, or liquid appearance. For consistent results, it is recommended to use BHEED from a reputable supplier with a clearly stated purity and isomeric form.

Troubleshooting Guides

Issue 1: BHEED fails to dissolve in a non-polar or moderately polar solvent (e.g., THF, Toluene, Diethyl Ether).

This is the most common issue encountered with BHEED. A multi-pronged approach involving temperature, co-solvents, and chemical modification can be employed.

The polarity mismatch between the highly polar, hydrogen-bonding BHEED and the non-polar or moderately polar solvent is the primary reason for poor solubility. The solvent molecules cannot effectively solvate the BHEED molecules to overcome the strong intermolecular forces within the BHEED crystal lattice.

1. Temperature Elevation:

  • Rationale: Increasing the temperature provides the necessary energy to disrupt the crystal lattice of BHEED and increases the kinetic energy of the solvent molecules, leading to improved dissolution.

  • Protocol:

    • Suspend BHEED in the desired solvent in a flask equipped with a reflux condenser.

    • Gradually heat the mixture with stirring.

    • Monitor the dissolution. For many applications, heating to the reflux temperature of the solvent is effective.

    • Caution: Ensure that the reaction temperature is compatible with the stability of your other reagents.

2. Co-Solvent Systems:

  • Rationale: The addition of a small amount of a polar, aprotic co-solvent can dramatically improve the solubility of BHEED in a less polar bulk solvent. The co-solvent acts as a "bridge," interacting with both the BHEED and the primary solvent.

  • Recommended Co-solvents: DMF, DMSO, N-Methyl-2-pyrrolidone (NMP).

  • Protocol:

    • Suspend BHEED in the primary solvent.

    • Add the co-solvent dropwise with vigorous stirring until the BHEED dissolves.

    • Typically, 5-10% (v/v) of the co-solvent is sufficient.

    • Note: The co-solvent should be chosen carefully to avoid unwanted side reactions with your other reagents.

3. In-situ Silylation:

  • Rationale: Temporarily protecting the hydroxyl groups of BHEED as silyl ethers can significantly reduce hydrogen bonding and increase its solubility in organic solvents. The silyl groups can be removed later in the synthetic sequence if necessary.

  • Protocol:

    • Suspend BHEED in a suitable solvent (e.g., THF, DCM).

    • Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine, imidazole).

    • Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • The resulting silylated BHEED will be much more soluble in a wider range of organic solvents.

Issue 2: BHEED is a reactant in a biphasic reaction and is not effectively participating.

When BHEED is used in reactions with immiscible aqueous and organic phases, its high water solubility can sequester it in the aqueous phase, preventing it from reacting with a substrate in the organic phase.

The partitioning of BHEED into the aqueous phase is favored due to its high polarity and hydrogen bonding capabilities. This limits its availability at the interface of the two phases where the reaction is expected to occur.

  • Rationale: A phase transfer catalyst can facilitate the transport of a reactant from one phase to another where the reaction can proceed.[6][7][8] In this case, a PTC can help bring the BHEED from the aqueous phase to the organic phase or facilitate the reaction at the interface.

  • Recommended Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride - TEBAC).

  • Protocol:

    • Set up the biphasic reaction with the substrate in the organic solvent and BHEED in the aqueous phase (or as a solid if it is insoluble in both).

    • Add a catalytic amount of the phase transfer catalyst (typically 1-5 mol%).

    • Stir the mixture vigorously to maximize the interfacial area.

    • The catalyst will form an ion pair with the deprotonated BHEED (if a base is present) or otherwise facilitate its interaction with the organic phase.

Data & Protocols at a Glance

Problem Solution Recommended Solvents/Reagents Key Considerations
Poor solubility in non-polar/moderately polar solventsTemperature ElevationTHF, Toluene, DioxaneCheck thermal stability of all reactants.
Co-solvent SystemDMF, DMSO, NMP (5-10% v/v)Ensure co-solvent is inert to reaction conditions.
In-situ SilylationTBDMSCl, Et3NRequires an additional protection/deprotection step.
Ineffective in biphasic reactionsPhase Transfer CatalysisTBAB, TEBAC (1-5 mol%)Requires vigorous stirring.

Visualizing Workflows

Workflow for Enhancing BHEED Solubility

G cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Outcome start BHEED Insoluble in Organic Solvent step1 Increase Temperature start->step1 Try First step2 Add Co-solvent (e.g., DMF, DMSO) step1->step2 If Ineffective end Homogeneous Reaction Mixture step1->end If Successful step3 In-situ Silylation step2->step3 If Still Insoluble step2->end If Successful step3->end If Successful

Caption: Decision workflow for addressing BHEED solubility issues.

Logic for Using Phase Transfer Catalysis with BHEEDdot

G biphasic Biphasic System | { Organic Phase (Substrate) |  Aqueous Phase (BHEED)} ptc Phase Transfer Catalyst (PTC) | e.g., TBAB biphasic:f1->ptc BHEED transport facilitated by PTC reaction Reaction at Interface or in Organic Phase biphasic->reaction ptc->biphasic:f0 product Product Formation reaction->product

References

Troubleshooting N,N'-Bis(2-hydroxyethyl)ethylenediamine degradation in experimental protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-Bis(2-hydroxyethyl)ethylenediamine, hereafter referred to as BHEED, is a versatile diamine diol used in diverse applications ranging from the synthesis of polymers and chelating agents to its use as a pharmaceutical intermediate.[1][2] Its structure, featuring two secondary amine and two primary alcohol functional groups, provides a unique combination of reactivity and hydrogen bonding capability. However, these same functional groups render the molecule susceptible to several degradation pathways that can compromise experimental outcomes, product purity, and formulation stability.

This guide provides in-depth troubleshooting for common issues related to BHEED degradation. It is designed for researchers, chemists, and formulation scientists to diagnose, mitigate, and prevent the chemical breakdown of this important molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of BHEED degradation?

A key sign of BHEED degradation is a change in its physical appearance from a white or light-yellow solid to a yellow, orange, or brown viscous liquid or solid.[3][4] This discoloration is often accompanied by a noticeable amine-like or ammonia-like odor, which intensifies as degradation proceeds. In solution, you may observe a similar color progression from colorless to yellow/brown.

Q2: What are the primary chemical factors that trigger BHEED degradation?

The degradation of BHEED is primarily driven by three factors:

  • Oxidation: The secondary amine and primary alcohol groups are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of trace metal ions, light, and elevated temperatures.[5]

  • Reaction with Carbonyls: The nucleophilic secondary amines can readily react with aldehydes and ketones present as impurities in solvents or as components of a formulation. This leads to the formation of imines or other adducts, consuming the BHEED.[6]

  • pH and Temperature: While stable under neutral conditions, extreme pH levels can catalyze degradation. High temperatures significantly accelerate all degradation pathways, especially thermal decomposition which can occur at temperatures above 212 °C.[7]

Q3: How does BHEED interact with metal ions, and why is this a concern?

BHEED is an effective chelating agent, meaning it can bind to metal ions to form stable complexes.[1][8] While this is a desired property in some applications, trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) in your reagents or from equipment can catalyze oxidative degradation pathways.[9][10] This interaction can dramatically shorten the shelf-life of BHEED and its formulations. Buffers containing bis(2-hydroxyethyl)amine groups, like Bicine and Bis-Tris, are known to form complexes with metal ions, and this behavior should be considered when selecting buffering agents for BHEED solutions.[11][12]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Solution Discoloration and Potency Loss

You've prepared an aqueous solution of BHEED that was initially clear, but it has turned yellow or brown after a short period, and analytical tests show a lower-than-expected concentration.

  • Most Probable Cause: Metal-catalyzed oxidative degradation. The amine functional groups are being oxidized, leading to the formation of colored degradation products and a loss of the parent compound.

cluster_0 Diagnosis cluster_1 Mitigation Strategy cluster_2 Verification observe Observe Discoloration & Potency Loss uv_vis Perform UV-Vis Scan (250-700 nm) observe->uv_vis hplc Run HPLC-UV/MS for Degradants uv_vis->hplc Absorbance > 0.1 AU in visible range? sparge Implement Inert Gas Sparging (N2 or Ar) hplc->sparge Degradation products confirmed chelate Add Chelating Agent (e.g., 0.1% EDTA) sparge->chelate antioxidant Consider Antioxidant (e.g., BHT) chelate->antioxidant re_analyze Re-analyze Stability via HPLC over time antioxidant->re_analyze

Caption: Workflow for diagnosing and mitigating oxidative degradation of BHEED.

This protocol aims to remove dissolved oxygen and sequester catalytic metal ions.

Materials:

  • Degraded BHEED solution

  • High-purity nitrogen or argon gas with a sparging tube

  • EDTA disodium salt

  • Analytical balance, volumetric flasks, magnetic stirrer

Procedure:

  • Solvent Deoxygenation: Before preparing a new batch, sparge your solvent (e.g., deionized water, buffer) with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a gentle stream of inert gas over the solvent's headspace during the entire process.

  • Addition of Chelating Agent: Prepare a stock solution of EDTA. Add a small aliquot to the deoxygenated solvent to achieve a final concentration of 0.05-0.1% (w/v). EDTA will bind to and inactivate trace metal ions that catalyze oxidation.

  • Dissolution of BHEED: Slowly dissolve the BHEED solid into the prepared solvent under the inert gas blanket.

  • Storage: Store the final solution in an amber glass bottle to protect from light and under a nitrogen headspace.[13] For long-term storage, refrigeration at 2-8°C is recommended.[13]

  • Verification: Monitor the stability of the new solution against a control (prepared without these precautions) using HPLC-UV over several days.

This method helps identify and quantify BHEED and its degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in methanol

Gradient:

Time (min) %A %B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

MS Settings (Positive ESI Mode):

  • Scan Range: m/z 50-500

  • Expected BHEED Ion [M+H]⁺: m/z 149.13

Procedure:

  • Dilute a sample of your degraded solution 1:50 in methanol.[14]

  • Inject 20 µL onto the column.

  • Monitor for the parent ion at m/z 149.13 and search for common degradation products such as N-(2-hydroxyethyl)ethylenediamine (HEEDA) or various oxidation and cyclization products.[5][14][15] A decrease in the peak area of the parent compound and the appearance of new peaks confirm degradation.

Guide 2: Issue - Inconsistent Results in Formulations with Carbonyl-Containing Excipients

You are developing a formulation where BHEED is used alongside excipients that may contain trace aldehydes or ketones (e.g., certain polymers, flavorings). You observe a loss of BHEED over time, but without significant discoloration.

  • Most Probable Cause: Reaction with carbonyl compounds. The secondary amine groups of BHEED are reacting with aldehydes or ketones to form imines or enamines, which are often colorless.[6]

start Inconsistent Results (No Discoloration) hypo Hypothesize Carbonyl Reactivity start->hypo screen Screen Individual Excipients with BHEED via HPLC hypo->screen identify Identify Reactive Excipient(s) screen->identify Peak area of BHEED decreases? replace Replace or Purify Reactive Excipient identify->replace reformulate Reformulate and Confirm Stability replace->reformulate

Caption: Diagnostic workflow to identify and address BHEED reactivity with carbonyls.

This protocol uses HPLC to screen for reactivity between BHEED and individual formulation components.

Procedure:

  • Prepare a stock solution of BHEED at a known concentration (e.g., 1 mg/mL) in a suitable, inert solvent.

  • For each excipient in your formulation, prepare a separate test solution containing BHEED and that single excipient at their target concentrations.

  • Prepare a control solution containing only BHEED.

  • Analyze all samples by HPLC (using the method in Protocol 2) immediately after preparation (T=0).

  • Store the samples under your intended product storage conditions (e.g., 40°C).

  • Re-analyze the samples at set time points (e.g., 24h, 48h, 1 week).

  • Analysis: Compare the peak area of BHEED in the excipient-containing samples to the control. A significantly faster decrease in the BHEED peak area in the presence of a specific excipient indicates an incompatibility.

Section 3: Recommended Storage and Handling

To maximize the shelf-life and experimental reliability of BHEED, adhere to the following guidelines.

ParameterRecommendationRationale
Temperature 2-8°C[13]Reduces the rate of all degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)Prevents oxidative degradation by displacing oxygen.
Light Store in amber or opaque containers[13]Protects from light, which can catalyze oxidation.
pH of Solution Maintain between 6.0 and 8.0Avoids acid or base-catalyzed degradation.
Purity Use high-purity grade (>97%)[7]Minimizes contaminants that could catalyze degradation or participate in side reactions.
Handling Wear appropriate PPE (gloves, eye protection)[16]The compound is corrosive and can cause severe skin burns and eye damage.[16][17]

References

Technical Support Center: Safe Handling and Storage of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS No. 4439-20-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound in a laboratory setting. This document synthesizes critical safety information with practical, field-proven insights to promote a culture of safety and experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and routine handling of this compound.

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as 3,6-Diazaoctane-1,8-diol, is a solid organic compound with the molecular formula C6H16N2O2.[1][2][3] It is soluble in water and various organic solvents like DMSO and acetone.[1][4] The primary and most significant hazard associated with this chemical is its corrosive nature. It is classified as causing severe skin burns and serious eye damage.[1][5][6] Therefore, it must be handled with extreme care to prevent any direct contact.

Q2: What are the essential Personal Protective Equipment (PPE) requirements when working with this compound?

A2: Due to its corrosive properties, a comprehensive PPE strategy is non-negotiable. The causality here is to create a complete barrier between you and the chemical.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield. Standard safety glasses are insufficient as they do not protect against splashes.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[7] Ensure gloves are inspected before use and disposed of properly. For tasks with a higher risk of splashing, consider wearing an apron or chemical-resistant suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or mists.[7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[1][7]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[7] A designated corrosives cabinet is the ideal storage location.[7]

  • Incompatibilities: It is critical to store this compound away from strong oxidizing agents.[7] Mixing with incompatible materials can lead to vigorous and potentially dangerous reactions.

Q4: How should I properly dispose of waste containing this compound?

A4: Chemical waste disposal must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain.[7][8] All waste, including empty containers, should be collected in a designated, properly labeled hazardous waste container.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you might encounter during your experiments.

Scenario 1: Accidental Skin or Eye Contact

Issue: You've accidentally splashed a solution containing this compound onto your skin or into your eyes.

Immediate Action Protocol:

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[7]

    • Simultaneously, remove any contaminated clothing, including shoes and jewelry.[7]

    • Seek immediate medical attention.[7] Do not apply any creams or ointments without medical advice.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][7]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention from an ophthalmologist.[7][9]

Causality: The extended flushing time is critical to ensure the complete removal of the corrosive substance and to minimize tissue damage. Immediate medical attention is necessary to assess the extent of the injury and receive appropriate treatment.

Scenario 2: Small Spill in the Laboratory

Issue: A small amount of solid or a solution of this compound has been spilled on a workbench or the floor.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate materials and training to handle it. If the spill is large or you are unsure, contact your EHS department immediately.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

  • PPE: Don the appropriate PPE as outlined in the FAQ section.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[8] Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating agent (consult your EHS for recommendations) and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Scenario 3: The compound appears discolored or has an unusual odor.

Issue: You notice that the this compound, which should be a white to off-white solid, has a yellow or brownish tint, or an unusual amine-like odor is more pronounced than usual.

Troubleshooting Steps:

  • Do not use the compound. A change in appearance or odor can indicate degradation or contamination.

  • Check Storage Conditions: Verify that the compound has been stored according to the recommendations (cool, dry, tightly sealed container). Improper storage can lead to degradation.

  • Review the Certificate of Analysis (CoA): If available, review the CoA for the specific lot number to confirm the initial appearance and specifications.

  • Contact the Supplier: If you suspect the product is compromised, contact the supplier's technical support for guidance. They may be able to provide information on the stability of the compound or offer a replacement.

  • Dispose of Properly: If the compound is deemed unusable, dispose of it as hazardous waste according to your institution's guidelines.

Data and Diagrams for Quick Reference

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4439-20-7[1][2][3]
Molecular Formula C6H16N2O2[1][2][5]
Molecular Weight 148.20 g/mol [2][5]
Appearance White to orange to green powder or crystal[1]
Melting Point 98-102 °C[1][2]
Solubility Soluble in water[1][10]

Diagram 1: Emergency Response Workflow for a Spill

Spill_Response Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess EHS Contact EHS (for large spills) Assess->EHS Large/Uncertain PPE Don Appropriate PPE Assess->PPE Small/Manageable Contain Contain & Absorb Spill PPE->Contain Cleanup Clean Up with Absorbent Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Diagram 2: Logic for Handling this compound

Handling_Logic Start Plan Experiment Risk_Assessment Conduct Risk Assessment (Identify Hazards) Start->Risk_Assessment Control_Measures Implement Control Measures Risk_Assessment->Control_Measures PPE_Selection Select & Wear Correct PPE Control_Measures->PPE_Selection Engineering_Controls Use Fume Hood Control_Measures->Engineering_Controls Handling Handle Chemical PPE_Selection->Handling Engineering_Controls->Handling Storage Store Properly Handling->Storage Waste Dispose of Waste Handling->Waste End Experiment Complete Storage->End Waste->End

Caption: Logical flow for safe handling of chemicals.

References

Technical Support Center: Stability of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving BHEED, with a focus on its stability at different pH and temperature conditions.

Introduction

This compound (BHEED) is a versatile chemical intermediate used in various applications, including as a building block in the synthesis of pharmaceuticals and as a component in formulations. Understanding its stability profile is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive overview of BHEED's stability, potential degradation pathways, and methodologies for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of BHEED in my experiments?

A1: The stability of BHEED is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a secondary amine with hydroxyl groups, BHEED is susceptible to both oxidative and hydrolytic degradation, particularly at elevated temperatures and extreme pH values.

Q2: What are the recommended storage conditions for BHEED?

A2: To ensure its stability, BHEED should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8°C) is recommended. Avoid contact with strong oxidizing agents.

Q3: I've observed a yellowing of my BHEED solution over time. What could be the cause?

A3: The yellowing of amine solutions is often an indication of oxidative degradation.[1] Amines can be oxidized to form colored impurities.[1] It is crucial to store BHEED solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q4: Can the type of buffer I use in my formulation affect the stability of BHEED?

A4: Yes, the choice of buffer can significantly impact the stability of BHEED. Some buffers can chelate metal ions that may catalyze degradation reactions. It is important to screen different buffer systems for compatibility with BHEED during formulation development.

Q5: What are the likely degradation products of BHEED?

A5: Based on the degradation pathways of similar compounds like ethylenediamines and ethanolamines, potential degradation products of BHEED may include:

  • Oxidative degradation products: N-oxides, imines, and subsequent polymeric materials.[1][2]

  • Thermal degradation products: Cyclic ureas formed through intramolecular cyclization, potentially initiated by carbamate formation in the presence of carbon dioxide.[3][4][5]

  • Acid/base catalyzed degradation products: While direct hydrolysis of the C-N or C-O bonds is less likely under moderate conditions, extreme pH and high temperatures could lead to fragmentation of the molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram during stability testing Degradation of BHEED.Perform forced degradation studies to identify potential degradation products. Develop and validate a stability-indicating analytical method capable of separating BHEED from all potential degradants.
Loss of BHEED potency in the formulation Chemical instability of BHEED under the formulation conditions (pH, excipients, etc.).Conduct a comprehensive formulation pre-screening study to evaluate the impact of pH, buffers, and excipients on BHEED stability. Consider the addition of antioxidants if oxidative degradation is suspected.
Inconsistent results in stability studies Issues with the analytical method, sample handling, or storage conditions.Verify the robustness of your analytical method. Ensure consistent sample handling and storage procedures. Re-evaluate the storage conditions of your stability samples.
Precipitation or phase separation in liquid formulations pH shift, interaction with other excipients, or formation of insoluble degradation products.Investigate the solubility of BHEED and its degradation products at the formulation pH. Evaluate potential interactions between BHEED and other formulation components.

Experimental Protocols

Protocol 1: Forced Degradation Study of BHEED

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of BHEED under various stress conditions.

Materials:

  • This compound (BHEED)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Stability chambers or ovens

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of BHEED in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the BHEED stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix equal volumes of the BHEED stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix equal volumes of the BHEED stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the vials at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place vials containing the BHEED stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose vials containing the BHEED stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for BHEED

Objective: To develop and validate a robust HPLC method capable of separating BHEED from its degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography. Consider other column chemistries (e.g., C8, phenyl-hexyl) if adequate separation is not achieved.

  • Mobile Phase Selection:

    • Aqueous Phase: Begin with a simple mobile phase of water or a buffer (e.g., phosphate or acetate buffer) to control the pH. The pH of the mobile phase can significantly affect the retention and peak shape of amines.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

  • Gradient Elution: Start with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient could be from 5% to 95% organic modifier over 20-30 minutes.

  • Detection: BHEED lacks a strong chromophore, which can make UV detection challenging. Consider derivatization with a UV-active agent or use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess BHEED in the presence of its degradation products, impurities, and excipients. This is typically done by analyzing stressed samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Detection Limit (LOD) and Quantitation Limit (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Degradation Pathway of Ethylenediamines

G cluster_0 Oxidative Degradation cluster_1 Thermal Degradation Ethylenediamine Ethylenediamine Imine Imine Ethylenediamine->Imine Oxidation Carbamate Carbamate Ethylenediamine->Carbamate Reaction with CO2 Aminal Aminal Imine->Aminal Reaction with another amine Amidine Amidine Aminal->Amidine Further Oxidation Complex Mixture of Products Complex Mixture of Products Amidine->Complex Mixture of Products Imidazolidinone Imidazolidinone Carbamate->Imidazolidinone Intramolecular Cyclization Diamine Urea Diamine Urea Carbamate->Diamine Urea Nucleophilic Attack by another amine

Caption: Potential degradation pathways of ethylenediamine, a structural analog of BHEED.

Forced Degradation Workflow

G BHEED Stock Solution BHEED Stock Solution Acid Stress Acid Stress BHEED Stock Solution->Acid Stress HCl Base Stress Base Stress BHEED Stock Solution->Base Stress NaOH Oxidative Stress Oxidative Stress BHEED Stock Solution->Oxidative Stress H2O2 Thermal Stress Thermal Stress BHEED Stock Solution->Thermal Stress Heat Photolytic Stress Photolytic Stress BHEED Stock Solution->Photolytic Stress Light Neutralization Neutralization Acid Stress->Neutralization Base Stress->Neutralization HPLC Analysis HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Neutralization->HPLC Analysis Neutralization->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Identification of Degradants Identification of Degradants Data Interpretation->Identification of Degradants Method Validation Method Validation Data Interpretation->Method Validation

Caption: A typical workflow for a forced degradation study of BHEED.

Data Summary

Table 1: Physicochemical Properties of BHEED
PropertyValue
CAS Number 4439-20-7
Molecular Formula C₆H₁₆N₂O₂
Molecular Weight 148.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 98-100 °C
Solubility Soluble in water
Table 2: Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClUp to 72 hours
Base Hydrolysis 0.1 M - 1 M NaOHUp to 72 hours
Oxidation 3% - 30% H₂O₂Up to 72 hours
Thermal 60°C - 80°CUp to 7 days
Photolytic ICH Q1B specified light exposureAs per guidelines

References

Technical Support Center: Catalytic Process Optimization for N,N'-Bis(2-hydroxyethyl)ethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS: 4439-20-7), a crucial intermediate in pharmaceuticals, a curing agent for plastics, and a versatile chelating agent.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its catalytic synthesis, troubleshoot common experimental hurdles, and optimize process parameters for enhanced yield and purity.

The primary and most direct industrial method for synthesizing this compound involves the controlled hydroxyalkylation of ethylenediamine (EDA) with ethylene oxide (EO).[1] While this reaction can proceed thermally, catalytic approaches offer significant advantages, including improved reaction rates, higher selectivity, and the ability to operate under milder conditions, thereby reducing energy consumption and the formation of undesirable byproducts.[1]

Core Reaction Pathway and Side Reactions

The synthesis involves the nucleophilic attack of the primary amine groups of ethylenediamine on the electrophilic carbon of the ethylene oxide ring, leading to sequential ring-opening and the formation of hydroxyethyl substituents. The ideal reaction terminates at the di-substituted product. However, several side reactions can occur, impacting purity and yield.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Ethylenediamine (EDA) C N-(2-hydroxyethyl)ethylenediamine (AEEA) (Mono-substituted Intermediate) A->C + EO B Ethylene Oxide (EO) B->C D This compound (Target Product) C->D + EO E Over-ethoxylation Products (Tri/Tetra-substituted) C->E + EO (Excess) F Piperazine Derivatives (Cyclization Byproducts) C->F Intramolecular Cyclization (High Temp) D->E + EO (Excess)

Caption: Main and side reaction pathways in BHEED synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic process for synthesizing this compound?

The most common catalytic process is the direct reaction of ethylenediamine with ethylene oxide.[1] This reaction is typically performed in a solvent, and the catalyst's role is to enhance the rate and selectivity of the bis-substitution while minimizing further reactions. Non-catalytic methods often require higher temperatures and can lead to a broader distribution of products.[3]

Q2: Why is a catalyst essential for optimizing this synthesis?

Catalysts are crucial for several reasons:

  • Enhanced Reaction Rate: Catalysts accelerate the nucleophilic addition of the amine to the ethylene oxide ring, reducing the required reaction time.

  • Improved Selectivity: A well-chosen catalyst can preferentially promote the formation of the di-substituted product over the mono-substituted intermediate or higher-order ethoxylated byproducts.[1]

  • Milder Conditions: Catalytic processes can often be run at lower temperatures and pressures, which saves energy and, critically, reduces the rate of side reactions like thermal degradation and cyclization to form piperazine.[4][5]

Q3: What are the primary side reactions and how can they be minimized?

The two most significant side reactions are:

  • Over-ethoxylation: The secondary amine nitrogens in the product are also nucleophilic and can react with additional ethylene oxide, leading to tri- and tetra-hydroxyethylated products. This is minimized by precise control over the stoichiometry (EDA to EO molar ratio) and avoiding large excesses of ethylene oxide.

  • Cyclization: The intermediate, N-(2-hydroxyethyl)ethylenediamine (AEEA), can undergo intramolecular cyclization, especially at elevated temperatures, to form piperazine and its derivatives.[4][5] Running the reaction at the lowest effective temperature is the primary strategy to suppress this pathway.

Q4: How can the reaction progress be effectively monitored?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most reliable methods for monitoring the reaction. These techniques allow for the quantitative analysis of the consumption of starting materials (EDA, AEEA) and the formation of the desired product (BHEED) and major byproducts. For rapid qualitative checks, Thin-Layer Chromatography (TLC) can also be employed.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The catalyst may be poisoned, deactivated, or simply not active enough for the chosen conditions. 2. Suboptimal Conditions: Reaction temperature or pressure may be too low for the catalyst to be effective. 3. Incorrect Stoichiometry: An insufficient amount of ethylene oxide will result in a low yield of the di-substituted product.1. Catalyst Check: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening alternative catalysts. 2. Optimize Conditions: Incrementally increase the reaction temperature while carefully monitoring for byproduct formation via GC or TLC.[6] Ensure the system pressure is maintained. 3. Adjust Molar Ratio: Carefully control the molar ratio of ethylenediamine to ethylene oxide. A common starting point is a molar ratio of 1:2.[3]
High Concentration of Byproducts (e.g., Piperazine, Over-ethoxylated species) 1. High Reaction Temperature: Elevated temperatures significantly favor the intramolecular cyclization reaction that forms piperazine derivatives.[4][5] 2. Excess Ethylene Oxide: A significant excess of ethylene oxide will drive the reaction towards tri- and tetra-substituted products. 3. Presence of Water: While some processes use water, its presence can sometimes lead to the formation of ethylene glycol and other side products.[3]1. Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. This is the most effective way to minimize piperazine formation. 2. Control EO Dosing: Add ethylene oxide to the reaction mixture slowly and controllably to avoid localized high concentrations. Ensure the molar ratio does not significantly exceed 1:2 (EDA:EO). 3. Use Anhydrous Conditions: If feasible for your catalytic system, conduct the reaction in a dry solvent under an inert atmosphere to prevent unwanted hydrolysis of ethylene oxide.
Reaction Stalls or Proceeds Very Slowly 1. Mass Transfer Limitations: Poor mixing can lead to inefficient contact between the reactants and the catalyst, especially if the catalyst is heterogeneous. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. 3. Reactant Purity: Impurities in the ethylenediamine or ethylene oxide could be acting as catalyst poisons.1. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. For heterogeneous catalysts, ensure the catalyst particles are well-suspended. 2. Increase Catalyst Amount: Incrementally increase the catalyst loading, but be mindful of potential cost implications and effects on downstream purification. 3. Purify Reactants: Use high-purity starting materials. Consider passing liquid reactants through a column of activated alumina or molecular sieves to remove impurities.
Difficulties in Product Isolation and Purification 1. Complex Product Mixture: High levels of byproducts with similar physical properties (e.g., boiling points) to the desired product make separation challenging. 2. Product Properties: The product can be a viscous, oily liquid or a waxy solid at room temperature, making handling and crystallization difficult.[7][8] 3. Thermal Degradation: The product may be sensitive to high temperatures required for distillation.1. Optimize for Purity: First, address the reaction conditions to minimize byproduct formation. A cleaner crude product is always easier to purify. 2. Purification Techniques:     a. Vacuum Distillation: Fractional distillation under reduced pressure is the standard industrial method to separate components with different boiling points.     b. Recrystallization: For solid products, recrystallization from a suitable solvent like Tetrahydrofuran (THF) or an ethanol/water mixture can be highly effective.[7][9] 3. Avoid High Temperatures: Use high-vacuum distillation to lower the boiling point and prevent thermal decomposition of the product.

Generalized Experimental Workflow & Protocol

The following provides a generalized protocol for the lab-scale catalytic synthesis of this compound. Safety Note: Ethylene oxide is a toxic, flammable, and carcinogenic gas. All work must be conducted in a certified fume hood with appropriate safety measures and personal protective equipment.

G start Start reactor_prep 1. Reactor Preparation - Charge Ethylenediamine, Solvent, & Catalyst - Inert Atmosphere Purge (N2/Ar) start->reactor_prep reaction 2. Reaction Execution - Heat to Target Temperature - Sub-surface Feed of Ethylene Oxide - Maintain Constant T & P reactor_prep->reaction monitoring 3. In-Process Monitoring - Withdraw Aliquots Periodically - Analyze by GC/HPLC reaction->monitoring monitoring->reaction Continue Reaction workup 4. Reaction Work-up - Cool Reactor - Filter to Remove Catalyst (if heterogeneous) monitoring->workup Reaction Complete purification 5. Product Purification - Solvent Removal (Rotary Evaporation) - Vacuum Distillation or Recrystallization workup->purification analysis 6. Final Analysis - Confirm Purity (GC/HPLC) - Confirm Structure (NMR, IR) purification->analysis end_node End analysis->end_node

Caption: Generalized workflow for BHEED synthesis.

Step-by-Step Protocol
  • Reactor Setup: In a pressure-rated glass reactor or autoclave equipped with a mechanical stirrer, thermocouple, gas inlet, and a dip tube for liquid addition, charge the appropriate amounts of ethylenediamine, solvent (e.g., isopropanol), and the selected catalyst.

  • Inerting: Seal the reactor and purge the system thoroughly with an inert gas like nitrogen or argon to remove all oxygen.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140-180 °C).[10]

  • Ethylene Oxide Addition: Once the temperature is stable, begin the slow, controlled addition of liquid ethylene oxide through the dip tube below the surface of the reaction mixture. Maintain a constant pressure throughout the addition. A typical molar ratio of EDA to EO is 1:2.[3][10]

  • Reaction & Monitoring: After the addition is complete, allow the reaction to proceed at temperature for a set period (e.g., several hours). Monitor the reaction's progress by carefully taking samples and analyzing them by GC to determine the ratio of reactants, intermediate, and product.

  • Cooling and Depressurization: Once the reaction has reached completion (i.e., consumption of the limiting reagent), stop the heating and allow the reactor to cool to room temperature. Carefully vent any excess pressure.

  • Catalyst Removal: If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product (often a yellow oil or semi-solid) can be purified by fractional distillation under high vacuum or by recrystallization from a suitable solvent like THF.[7]

  • Characterization: Confirm the purity of the final product using GC or HPLC and verify its identity using spectroscopic methods such as NMR and IR.

References

Validation & Comparative

The Gold Standard vs. a Niche Player: A Comparative Guide to the Chelating Abilities of EDTA and BHEEDA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can profoundly impact experimental outcomes, product stability, and therapeutic efficacy. Ethylenediaminetetraacetic acid (EDTA) is ubiquitously recognized as the benchmark chelator, a veritable workhorse in countless applications. However, the vast chemical landscape offers alternatives, one of which is N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA). This guide provides an in-depth, objective comparison of the chelating abilities of these two molecules, grounded in principles of coordination chemistry and supported by experimental methodologies, to empower you in making an informed selection for your specific application.

At the Molecular Level: A Tale of Two Structures

The chelating ability of any ligand is fundamentally dictated by its molecular structure—specifically, the number and nature of its donor atoms and the stereochemistry of its interaction with a metal ion.

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid. Its structure features two amine nitrogens and four carboxylate groups. Upon deprotonation of the carboxylic acids, EDTA becomes a hexadentate ligand, meaning it can donate six lone pairs of electrons to a single metal ion, forming an exceptionally stable, cage-like complex. This is achieved through five, five-membered chelate rings, a thermodynamically highly favorable arrangement known as the "chelate effect".[1][2]

This compound (BHEEDA) , by contrast, is an aminoalcohol. Its structure contains two amine nitrogens and two hydroxyl groups. At neutral pH, BHEEDA typically acts as a tetradentate ligand, coordinating to a metal ion via its two nitrogen atoms and the two oxygen atoms of the hydroxyl groups. The potential for the hydroxyl groups to deprotonate at higher pH could, in theory, allow for hexadentate chelation, but this requires strongly alkaline conditions.

G cluster_EDTA EDTA Chelation cluster_BHEEDA BHEEDA Chelation (Neutral pH) M_EDTA M+ N1_EDTA M_EDTA->N1_EDTA N N2_EDTA M_EDTA->N2_EDTA N O1_EDTA M_EDTA->O1_EDTA O O2_EDTA M_EDTA->O2_EDTA O O3_EDTA M_EDTA->O3_EDTA O O4_EDTA M_EDTA->O4_EDTA O label_EDTA M_BHEEDA M+ N1_BHEEDA M_BHEEDA->N1_BHEEDA N N2_BHEEDA M_BHEEDA->N2_BHEEDA N O1_BHEEDA M_BHEEDA->O1_BHEEDA O O2_BHEEDA M_BHEEDA->O2_BHEEDA O label_BHEEDA

Figure 1. Coordination of EDTA and BHEEDA with a metal ion (M+).

Quantitative Comparison: Stability and pH Dependence

The most definitive measure of a chelator's strength is its formation constant or stability constant (K), typically expressed in logarithmic form (log K).[1] A higher log K value signifies a stronger metal-ligand bond and a more stable complex.

Thermodynamic Stability

EDTA's hexadentate nature and the formation of five chelate rings result in exceptionally high stability constants with a wide array of metal ions.[1] This makes it a powerful and versatile chelating agent, capable of sequestering metals even at low concentrations.

Metal Ionlog K (EDTA)log K (BHEEDA) - Estimated
Ca²⁺10.6Low
Mg²⁺8.7Very Low
Cu²⁺18.8Moderate
Zn²⁺16.5Moderate
Fe³⁺25.1Moderate-High
Mn²⁺14.0Low-Moderate
Table 1: Comparison of stability constants (log K) for EDTA and estimated relative stability for BHEEDA with various metal ions. EDTA values are well-established. BHEEDA values are estimated based on chemical principles, as comprehensive experimental data is scarce.
The Critical Role of pH

The chelating ability of both molecules is highly dependent on pH, as the donor groups must be deprotonated to coordinate with a metal ion.

  • EDTA: The four carboxylic acid groups of EDTA have pKa values ranging from approximately 2 to 6.5. This means that EDTA is an effective chelator in acidic, neutral, and alkaline solutions. Its chelating strength increases significantly as the pH rises above 6.5, ensuring all carboxyl groups are deprotonated.

  • BHEEDA: The amine groups of BHEEDA have pKa values in the range of 6-9. The hydroxyl groups, however, are much less acidic, with predicted pKa values above 14.[4] This is the most critical difference: the hydroxyl groups will not significantly deprotonate and participate strongly in chelation except under very high pH conditions. Consequently, BHEEDA's effectiveness as a chelator is largely confined to neutral and, more significantly, alkaline environments where the amine groups are deprotonated.

Experimental Evaluation: A Protocol for Determining Stability Constants

To empirically determine and compare the chelating ability of ligands like EDTA and BHEEDA, potentiometric titration is a robust and widely accepted method.[5] This technique allows for the calculation of the protonation constants of the ligand and the stability constants of its metal complexes.

Principle of Potentiometric Titration

A solution containing the ligand is titrated with a standardized strong base (e.g., NaOH) in the absence and presence of a specific metal ion. The pH of the solution is monitored continuously with a calibrated pH electrode. The resulting titration curves shift upon the addition of a metal ion due to the release of protons upon complex formation. By analyzing these shifts, one can calculate the stability constants of the metal-ligand complexes.

G prep 1. Prepare Solutions - Standardized NaOH - Ligand (e.g., BHEEDA) - Metal Salt (e.g., CuCl2) - Background Electrolyte (e.g., KCl) cal 2. Calibrate pH Electrode Ensure accurate [H+] measurement. prep->cal tit1 3. Titration 1 (Ligand Protonation) Titrate Ligand + Acid with NaOH. Determines pKa values of the ligand. cal->tit1 tit2 4. Titration 2 (Complex Formation) Titrate Ligand + Acid + Metal Salt with NaOH. cal->tit2 plot 5. Plot Data pH vs. Volume of NaOH added. tit1->plot tit2->plot analyze 6. Analyze Curves & Calculate Use software (e.g., SUPERQUAD) to determine log K values. plot->analyze

Figure 2. Experimental workflow for potentiometric titration.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a carbonate-free solution of ~0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Accurately prepare a ~0.01 M solution of the ligand (BHEEDA or EDTA).

    • Accurately prepare a ~0.01 M solution of the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂).

    • Prepare a stock solution of a background electrolyte (e.g., 1 M KCl) to maintain constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

  • Ligand Protonation Titration:

    • In a thermostatted titration vessel, add a known volume of the ligand solution, a known amount of strong acid (e.g., HCl, to start at a low pH), and the background electrolyte.

    • Titrate this solution with the standardized NaOH, recording the pH after each incremental addition. The purpose of starting in acidic conditions is to ensure all functional groups are protonated, allowing for the observation of all deprotonation steps.

  • Metal-Ligand Titration:

    • Repeat the titration with a new solution containing the same amounts of ligand, acid, and electrolyte, but also add a known volume of the metal salt solution (typically in a 1:1 metal-to-ligand ratio).

    • Titrate with NaOH, again recording pH versus volume. The metal ion competes with protons for the ligand's donor sites; this competition is the basis for the calculation.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • The data from these curves are input into specialized computer programs (such as SUPERQUAD or Hyperquad) that use non-linear least-squares algorithms to refine the pKa values of the ligand and calculate the overall stability constants (log β) of the metal-ligand species formed in solution.

Applications and Final Recommendations

The significant disparity in chelating strength and pH dependence between EDTA and BHEEDA dictates their respective applications.

  • EDTA is the chelator of choice for a vast range of applications where strong, stable, and pH-versatile metal sequestration is required. This includes:

    • Pharmaceuticals: Used in chelation therapy to treat heavy metal poisoning, as a stabilizer in drug formulations to prevent metal-catalyzed degradation, and as an anticoagulant in blood collection tubes.

    • Analytical Chemistry: A primary reagent in complexometric titrations.

    • Industrial Processes: Water softening, prevention of scale formation, and in the paper and textile industries.

  • BHEEDA is not typically used as a primary chelating agent in high-performance applications. Its weaker binding and limited effective pH range make it unsuitable for situations where strong metal sequestration is critical. Its primary uses are:

    • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including certain surfactants and epoxy resin curing agents.

    • Corrosion Inhibition: It can be used in formulations to protect metal surfaces.

Conclusion

From the perspective of a Senior Application Scientist, the choice between EDTA and BHEEDA is unequivocal for most chelation-dependent applications.

EDTA remains the gold standard due to its hexadentate structure, which forms exceptionally stable complexes with a broad spectrum of metal ions across a wide pH range. Its performance is robust, predictable, and extensively documented.

BHEEDA is a significantly weaker chelating agent , primarily limited by the poor donor ability of its hydroxyl groups at physiological pH. Its utility is found not as a direct high-performance replacement for EDTA, but as a chemical intermediate and in specialized applications where mild chelation under alkaline conditions might be sufficient.

For researchers in drug development and other demanding scientific fields, a thorough understanding of the fundamental coordination chemistry is paramount. While exploring alternatives is a hallmark of innovation, the data and chemical principles clearly indicate that for applications requiring potent and reliable metal ion control, EDTA's position as the superior chelator is firmly established.

References

A Comparative Guide to N,N'-Bis(2-hydroxyethyl)ethylenediamine and N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine in Metal Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two closely related chelating agents, N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) and N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), with a specific focus on their application in metal extraction. For researchers, scientists, and professionals in drug development and related fields, the choice of a chelating agent is critical for achieving desired purity, yield, and efficiency in processes involving metal ions. This document aims to elucidate the structural and functional differences between BHEED and THEED, supported by scientific principles and experimental considerations, to aid in the selection of the optimal agent for a given application.

Introduction to Hydroxyethyl-Substituted Ethylenediamines as Chelating Agents

Chelation is a fundamental process in coordination chemistry where a central metal ion binds to a ligand at multiple points, forming a stable, ring-like structure known as a chelate.[1] This process is pivotal in numerous scientific and industrial applications, including the extraction and separation of metal ions from aqueous solutions.[2] Ethylenediamine derivatives are a prominent class of chelating agents, and the introduction of hydroxyethyl groups to the nitrogen atoms enhances their water solubility and modifies their coordination properties.

This guide focuses on two such derivatives: BHEED and THEED. While both share the same ethylenediamine backbone, the number of hydroxyethyl substituents—two in BHEED and four in THEED—leads to significant differences in their chelation behavior and, consequently, their performance in metal extraction.

Molecular Structure and Physicochemical Properties

The primary distinction between BHEED and THEED lies in their molecular architecture, which dictates their coordination potential.

This compound (BHEED) possesses two secondary amine groups and two hydroxyl groups, offering four potential coordination sites.

N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) features two tertiary amine groups and four hydroxyl groups, presenting up to six potential donor atoms for metal chelation.[3]

Table 1: Comparison of Physicochemical Properties of BHEED and THEED

PropertyThis compound (BHEED)N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED)
Synonyms 2,2'-(Ethylenediimino)diethanol[4]2,2′,2,2′-(Ethylenedinitrilo)tetraethanol
CAS Number 4439-20-7[5][6]140-07-8[7]
Molecular Formula C6H16N2O2[5][6]C10H24N2O4[7]
Molecular Weight 148.20 g/mol [4]236.31 g/mol [7]
Appearance White to pale yellow powder or chunks[5]Viscous liquid
Melting Point 98-100 °C[5][6]Not applicable
Boiling Point ~269 °C (estimate)[5]>280 °C
Density ~1.1 g/cm³ (estimate)[5]~1.1 g/mL[7]
Potential Donor Atoms 4 (2 Nitrogen, 2 Oxygen)6 (2 Nitrogen, 4 Oxygen)

Chelation Chemistry and the Principle of Metal Extraction

The efficacy of BHEED and THEED in metal extraction is rooted in their ability to form stable complexes with metal ions, which can then be partitioned from an aqueous phase into an immiscible organic phase. The stability of these metal complexes is a key determinant of extraction efficiency.

The Chelate Effect and Ligand Denticity

A fundamental concept in chelation is the "chelate effect," which describes the enhanced stability of a complex formed by a polydentate ligand (a ligand that binds to the metal ion through more than one donor atom) compared to a complex with a similar composition formed by monodentate ligands.[8] The higher the number of donor atoms a ligand possesses (its denticity), the more pronounced the chelate effect, generally leading to a more stable metal complex.

Given that THEED has a higher potential denticity (hexadentate) than BHEED (tetradentate), it is theoretically expected to form more stable complexes with many metal ions. This increased stability arises from a more favorable entropy change upon complexation.[8]

The Role of pH

The pH of the aqueous solution is a critical parameter in metal extraction using these chelating agents. The nitrogen atoms in both BHEED and THEED are basic and can be protonated at low pH. Protonation of the amine groups prevents them from coordinating with the metal ion, thus inhibiting chelation. As the pH increases, the amine groups are deprotonated, making their lone pair of electrons available for coordination.

Furthermore, the hydroxyl groups can also deprotonate at higher pH values, allowing the oxygen atoms to act as anionic donor atoms, which typically form stronger bonds with metal ions than neutral hydroxyl groups. This pH-dependent behavior allows for selective extraction of different metals by carefully controlling the pH of the system.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Metal_Ion Metal Ion (Mn+) Complex_aq Metal-Chelate Complex (Aqueous) Metal_Ion->Complex_aq + Ligand Ligand_aq Chelating Agent (BHEED or THEED) Ligand_aq->Complex_aq Complex_org Metal-Chelate Complex (Organic) Complex_aq->Complex_org Phase Transfer

Caption: General workflow of solvent extraction using a chelating agent.

Comparative Performance in Metal Extraction: A Theoretical and Practical Overview

While direct, side-by-side comparative studies with extensive experimental data for BHEED and THEED in metal extraction are not abundant in publicly available literature, we can infer their relative performance based on their chemical structures and the principles of coordination chemistry.

Extraction Efficiency and Stability Constants

The extraction efficiency is directly related to the stability of the metal-ligand complex formed. The stability constant (log K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand.[8][9] A higher stability constant generally translates to a higher extraction efficiency under optimal conditions.

  • THEED: With its higher denticity, THEED is expected to exhibit higher stability constants for the formation of complexes with a wide range of metal ions compared to BHEED. This suggests that THEED may be a more powerful extractant, capable of removing metal ions from solution more completely.

  • BHEED: While potentially forming less stable complexes than THEED, BHEED may offer advantages in terms of selectivity. Its lower denticity and the presence of secondary amines could lead to different steric and electronic preferences for certain metal ions.

Selectivity

Selectivity is the ability of a chelating agent to preferentially bind to a specific metal ion in the presence of others. This is crucial for the separation of metals.

  • THEED: The flexible nature of its four hydroxyethyl arms might allow it to encapsulate a variety of metal ions with different coordination geometries, potentially making it a less selective but more general-purpose extractant.

  • BHEED: The more constrained coordination environment offered by BHEED might result in higher selectivity for metal ions that fit its specific steric and electronic requirements. For instance, it might show a preference for square planar or tetrahedral geometries depending on the conformation of the chelate rings.

Influence of Metal Ion Properties

The nature of the metal ion itself plays a significant role. Factors such as ionic radius, charge, and preferred coordination number and geometry will influence the stability of the complexes formed with both BHEED and THEED. According to the Irving-Williams series, the stability of complexes with divalent metal ions often follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[10] This trend is likely to be observed for both BHEED and THEED, although the absolute stability constants will differ.

Experimental Protocol for Evaluating Metal Extraction Performance

To empirically compare the performance of BHEED and THEED, a standardized solvent extraction experiment can be conducted.

Materials and Reagents
  • Aqueous phase: A solution of the metal salt(s) of interest (e.g., CuSO₄, NiCl₂) of known concentration in deionized water.

  • Organic phase: A solution of the chelating agent (BHEED or THEED) of known concentration in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, chloroform).

  • pH adjustment solutions: Dilute HCl and NaOH or buffer solutions.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)).

Step-by-Step Procedure
  • Preparation: Prepare a series of aqueous solutions containing the metal ion(s) at a fixed concentration.

  • pH Adjustment: Adjust the pH of each aqueous solution to a desired value using dilute acid or base.

  • Extraction: In a separatory funnel, mix equal volumes of the pH-adjusted aqueous phase and the organic phase containing the chelating agent.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to allow the extraction equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis: Carefully separate the aqueous phase and measure the concentration of the metal ion remaining using a suitable analytical technique.

  • Calculation: Calculate the extraction efficiency (%E) using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase, and Cₑ is the equilibrium concentration after extraction.

This experiment should be repeated for both BHEED and THEED across a range of pH values to determine the optimal pH for extraction and to compare their efficiencies.

G start Start prep_aq Prepare Aqueous Metal Solution start->prep_aq prep_org Prepare Organic Chelator Solution start->prep_org adjust_ph Adjust pH of Aqueous Phase prep_aq->adjust_ph mix Mix Aqueous and Organic Phases prep_org->mix adjust_ph->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate shake->separate analyze Analyze Metal Conc. in Aqueous Phase separate->analyze calculate Calculate Extraction Efficiency analyze->calculate end End calculate->end

Caption: Experimental workflow for solvent extraction analysis.

Conclusion and Recommendations for Selection

The choice between this compound (BHEED) and N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) for a specific metal extraction application depends on the desired outcome.

  • For high extraction efficiency and general-purpose metal removal: THEED is likely the superior choice due to its higher denticity, which is expected to lead to the formation of more stable metal complexes.[3] Its utility as a chelating agent for forming stable complexes with various metal ions is well-recognized.[3][11]

  • For selective separation of specific metal ions: BHEED may offer better performance. Its lower denticity and different steric profile could be leveraged to achieve selectivity that may not be possible with the more powerful but potentially less discriminate THEED.

Recommendation for Researchers: It is strongly advised to perform preliminary screening experiments, such as the one outlined in this guide, to empirically determine the optimal chelating agent, pH, and other conditions for the specific metal separation problem at hand. While theoretical principles provide a strong foundation for selection, experimental validation is indispensable for process optimization.

References

A Comparative Guide to the Efficacy of N,N'-Bis(2-hydroxyethyl)ethylenediamine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anti-cancer efficacy of novel N,N'-Bis(2-hydroxyethyl)ethylenediamine derivatives, offering a comparative perspective against established chemotherapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings, outlines detailed methodologies, and explores the mechanistic underpinnings of these promising compounds. Our objective is to furnish a comprehensive resource that informs and guides future research in the pursuit of more effective cancer therapies.

Introduction: The Therapeutic Potential of Ethylenediamine Scaffolds

Compounds featuring an ethylenediamine moiety are recognized for their broad-spectrum biological activities, including antimicrobial and anticancer properties.[1][2] The structural versatility of the ethylenediamine scaffold allows for the synthesis of a diverse array of derivatives with tailored functionalities. This guide focuses on a specific class of these derivatives, N,N'-Bis(2-hydroxybenzyl)ethylenediamines, which have demonstrated notable cytotoxic activity against several human cancer cell lines. We will delve into the experimental evidence supporting their efficacy and compare their performance with standard-of-care chemotherapeutics for lung, breast, and prostate cancers.

Comparative Efficacy of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

A key study by Musa et al. (2014) investigated the in vitro cytotoxicity of a series of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives.[1][2] Among the synthesized compounds, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (referred to as Compound 7 ) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (referred to as Compound 8 ) exhibited significant concentration-dependent cytotoxic activity.[1][2] These compounds were evaluated against three distinct human cancer cell lines:

  • A549: A human lung carcinoma cell line.

  • MDA-MB-231: A human breast adenocarcinoma cell line.

  • PC3: A human prostate adenocarcinoma cell line.

While the specific IC50 values from the primary study by Musa et al. are not publicly available in the accessed resources, the qualitative findings strongly indicate a potent anti-proliferative effect. To provide a quantitative benchmark for comparison, the following table summarizes the reported IC50 values for standard chemotherapeutic agents used to treat these types of cancers.

Cell LineCancer TypeStandard ChemotherapeuticReported IC50 Range
A549 Lung CancerCisplatin6.14 µM - 16.48 µM
MDA-MB-231 Breast CancerPaclitaxel2.3 nM - 0.3 µM
PC3 Prostate CancerDocetaxel1.9 nM - 7.21 nM

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

The significant cytotoxic effects observed for Compounds 7 and 8 in the A549, MDA-MB-231, and PC3 cell lines suggest they are promising candidates for further investigation as potential alternatives or adjuncts to existing therapies.

Mechanistic Insights: Unraveling the Mode of Action

The anti-cancer activity of Compounds 7 and 8 appears to be multifaceted, targeting critical cellular processes essential for cancer cell survival and proliferation. The study by Musa et al. elucidated two key mechanisms of action: induction of cell cycle arrest and disruption of mitochondrial membrane potential.[1][2]

Induction of Cell Cycle Arrest

Flow cytometry analysis revealed that treatment with Compounds 7 and 8 led to the arrest of cancer cells in different phases of the cell cycle.[1][2] This indicates that these derivatives interfere with the normal progression of cell division, a hallmark of many effective anticancer agents. The precise phase of arrest can provide clues about the specific molecular targets of the compounds.

Diagram: Simplified Cell Cycle and Points of Arrest

G cluster_arrest Potential Arrest Points for N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 Arrest1 Arrest2

Caption: Potential cell cycle arrest points induced by the derivatives.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A critical finding was the ability of Compounds 7 and 8 to induce a loss of mitochondrial membrane potential (ΔΨm).[1][2] The mitochondrion is a key regulator of apoptosis (programmed cell death). A decrease in ΔΨm is an early and often irreversible step in the apoptotic cascade. This suggests that the cytotoxic effects of these derivatives are, at least in part, mediated by the induction of apoptosis through the intrinsic mitochondrial pathway.

Diagram: Mitochondrial-Mediated Apoptosis Pathway

G Derivative Compound 7 or 8 Mitochondrion Mitochondrion Derivative->Mitochondrion Loss of ΔΨm CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of the N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives.

Crystal Violet Cytotoxicity Assay

This assay is a simple and reliable method for quantifying cell viability based on the staining of adherent cells.

Protocol:

  • Cell Seeding: Seed cancer cells (A549, MDA-MB-231, or PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives or a standard chemotherapeutic agent. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Discard the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Air-dry the plate completely. Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is proportional to the absorbance.

Diagram: Crystal Violet Assay Workflow

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Fix Fix Cells Incubate2->Fix Stain Stain with Crystal Violet Fix->Stain Wash Wash Excess Stain Stain->Wash Solubilize Solubilize Stain Wash->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for the crystal violet cytotoxicity assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Rhodamine 123 Assay for Mitochondrial Membrane Potential

This assay utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.

Protocol:

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the compounds. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Rhodamine 123 Staining: After treatment, remove the culture medium and incubate the cells with a medium containing Rhodamine 123 (typically 1-10 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS or a dye-free medium to remove the excess Rhodamine 123.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives, particularly the bromo- and chloro-substituted compounds (7 and 8), have demonstrated significant in vitro cytotoxic activity against human lung, breast, and prostate cancer cell lines. Their ability to induce cell cycle arrest and disrupt mitochondrial membrane potential points to a promising multi-pronged mechanism of action.

While a direct quantitative comparison of IC50 values with standard chemotherapeutics is pending the availability of the full dataset from the primary research, the qualitative evidence strongly supports the continued investigation of these compounds. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the precise IC50 values of these derivatives in a broader panel of cancer cell lines.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of these compounds in preclinical animal models.

  • Mechanism of Action Elucidation: Identifying the specific molecular targets responsible for the observed cell cycle arrest and mitochondrial dysfunction.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional derivatives to optimize potency and selectivity.

The findings presented in this guide underscore the potential of this compound derivatives as a novel class of anti-cancer agents. Further rigorous investigation is warranted to fully elucidate their therapeutic promise.

References

Comparative study of different synthesis routes for N,N'-Bis(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Overview of Synthesis Strategies

The synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine primarily revolves around the formation of two hydroxyethyl groups on the nitrogen atoms of ethylenediamine. The most common approaches include the direct hydroxyalkylation of ethylenediamine, nucleophilic substitution reactions, and reductive amination. Each route presents distinct advantages and challenges in terms of reagent handling, reaction conditions, and product isolation.

Route 1: Hydroxyalkylation of Ethylenediamine with Ethylene Oxide

The most direct and industrially favored method for synthesizing BHEED is the reaction of ethylenediamine with ethylene oxide.[1] This pathway is characterized by its high atom economy and straightforward, single-step process.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the primary amine groups of ethylenediamine on the electrophilic carbon atoms of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of the desired hydroxyethyl substituents.

Figure 1. Reaction scheme for the hydroxyalkylation of ethylenediamine.

Experimental Protocol: Catalytic Synthesis

Materials:

  • Ethylenediamine

  • Ethylene oxide

  • Water (as catalyst)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with ethylenediamine and water.

  • Heat the mixture to the target temperature (typically 50-150°C).

  • Introduce ethylene oxide into the reactor under controlled pressure (typically 0.2-1.0 MPa).

  • Maintain the reaction for a specified duration with agitation.

  • Upon completion, cool the reactor and vent any excess pressure.

  • The crude product is then purified, typically via vacuum distillation.

Performance and Considerations
ParameterValue/Observation
Yield Can exceed 95% under optimized conditions.
Selectivity Generally high, though side reactions can occur.
Catalyst Can be performed with or without a catalyst. Water is an effective and green catalyst. Alkali catalysts like NaOH can also be used.
Advantages High atom economy, direct one-step synthesis.
Disadvantages Requires handling of highly flammable and toxic ethylene oxide, necessitating specialized high-pressure equipment.

Route 2: Nucleophilic Substitution with 2-Chloroethanol

An alternative to the use of ethylene oxide is the reaction of an amine with 2-chloroethanol. This method circumvents the need for high-pressure equipment but introduces other considerations.

Mechanistic Rationale

This synthesis involves the nucleophilic substitution of the chloride in 2-chloroethanol by an amine. In the context of BHEED synthesis, 2-(2-aminoethylamino)ethanol is often reacted with 2-chloroethanol in the presence of a base to neutralize the HCl byproduct.[1]

G cluster_reactants Reactants cluster_products Products 2-(2-aminoethylamino)ethanol 2-(2-aminoethylamino)ethanol This compound This compound 2-(2-aminoethylamino)ethanol->this compound 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->this compound Base (e.g., Na2CO3) Base (e.g., Na2CO3) Salt (e.g., NaCl) Salt (e.g., NaCl) Base (e.g., Na2CO3)->Salt (e.g., NaCl) H2O H2O Base (e.g., Na2CO3)->H2O

Figure 2. Reaction scheme for the synthesis of BHEED from 2-(2-aminoethylamino)ethanol and 2-chloroethanol.

Experimental Protocol

Materials:

  • 2-(2-aminoethylamino)ethanol

  • 2-Chloroethanol

  • Sodium carbonate (powdered)

  • Methanol (for workup)

  • Tetrahydrofuran (for recrystallization)

Procedure:

  • A mixture of 2-(2-aminoethylamino)ethanol, 2-chloroethanol, and powdered sodium carbonate is stirred at an elevated temperature (e.g., 135°C) for an extended period (e.g., 25 hours).[2]

  • After cooling, methanol is added to the reaction mixture.

  • The inorganic salts are removed by filtration.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent like tetrahydrofuran.[2]

Performance and Considerations
ParameterValue/Observation
Yield Moderate, reported around 40.7%.[1][2]
Reaction Conditions High temperature and long reaction times are typically required.
Advantages Avoids the use of highly hazardous ethylene oxide and high-pressure reactors.
Disadvantages Lower atom economy due to the formation of salt byproducts. The workup requires filtration to remove inorganic salts.

Route 3: Reductive Amination

Reductive amination offers a versatile method for forming C-N bonds and can be adapted for the synthesis of BHEED, although it is less common for this specific molecule. The general principle involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced.

General Mechanistic Principle

While a direct two-step reductive amination to form BHEED from ethylenediamine and a suitable carbonyl precursor is not prominently documented, the underlying principle is a cornerstone of amine synthesis.[3][4] For a related compound, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, reductive amination is a key step in its synthesis, often employing catalytic hydrogenation.[5][6]

G cluster_reactants Reactants cluster_product Product Amine Amine Imine/Enamine Intermediate Imine/Enamine Intermediate Amine->Imine/Enamine Intermediate Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine/Enamine Intermediate Reducing Agent Reducing Agent Alkylated Amine Alkylated Amine Reducing Agent->Alkylated Amine Imine/Enamine Intermediate->Alkylated Amine Reduction

Figure 3. Generalized workflow for reductive amination.

Applicability and Considerations for BHEED Synthesis

A hypothetical reductive amination route to BHEED could involve the reaction of ethylenediamine with glycolaldehyde, followed by reduction. However, the stability and availability of glycolaldehyde can be a limiting factor. The process generally offers mild reaction conditions but may require stoichiometric amounts of reducing agents, impacting the overall process mass intensity. For more complex derivatives, one-pot consecutive reductive aminations have been explored, demonstrating the potential of this strategy.[7]

Comparative Analysis and Conclusion

Synthesis RouteKey ReactantsYieldKey AdvantagesKey Disadvantages
Hydroxyalkylation Ethylenediamine, Ethylene OxideHigh (>95%)High atom economy, direct one-step process.Requires handling of hazardous materials and high-pressure equipment.
Nucleophilic Substitution Amine Precursor, 2-ChloroethanolModerate (~40%)Avoids ethylene oxide and high pressure.Lower atom economy, generates salt waste, requires longer reaction times.
Reductive Amination Amine, Carbonyl CompoundVariableMild reaction conditions, high functional group tolerance (in general).May require expensive or unstable reagents, potentially lower atom economy depending on the reducing agent.
  • For large-scale industrial production , the hydroxyalkylation of ethylenediamine with ethylene oxide is the most established and economical method, provided the necessary safety infrastructure is in place.

  • For laboratory-scale synthesis or in environments where the handling of ethylene oxide is not feasible, the nucleophilic substitution route using 2-chloroethanol provides a viable, albeit lower-yielding, alternative.

  • Reductive amination , while a powerful tool in organic synthesis, is less commonly applied for the direct synthesis of BHEED but remains a relevant strategy for the synthesis of more complex derivatives.

Researchers and process chemists must weigh these factors carefully to select the optimal synthetic strategy that aligns with their specific goals, be it for fundamental research, process development, or commercial manufacturing.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N'-Bis(2-hydroxyethyl)ethylenediamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED) is a critical step in various stages of research and manufacturing. Whether BHEED is a starting material, an intermediate, a final product, or a potential impurity, having a robust and validated analytical method is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of BHEED, offering insights into the principles, performance characteristics, and practical implementation of each technique.

The Analytical Challenge of this compound

This compound (CAS 4439-20-7) is a symmetrical aliphatic diamine with two primary hydroxyl groups.[1] Its structure presents a unique analytical challenge: the lack of a strong chromophore, which makes direct ultraviolet (UV) spectrophotometric detection in High-Performance Liquid Chromatography (HPLC) inefficient and insensitive.[2][3] This necessitates either alternative detection methods or a chemical modification of the molecule—a process known as derivatization—to introduce a UV-active or fluorescent tag.

This guide will focus on three distinct and widely applicable analytical approaches for the quantification of BHEED:

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: A highly sensitive and specific method that addresses the detection challenge of BHEED.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): A robust and reliable technique suitable for the analysis of semi-volatile compounds like BHEED.

  • Potentiometric Titration: A classic, cost-effective absolute quantification method that relies on the basic nature of the amine functional groups.

The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[2][4][5][6][7][8] These guidelines ensure that a method is fit for its intended purpose by evaluating key performance characteristics.

Comparative Analysis of Analytical Methods

The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, specificity, sample matrix, available instrumentation, and throughput needs. The following table provides a comparative overview of the performance of HPLC with derivatization, GC-FID, and potentiometric titration for the quantification of BHEED.

Validation Parameter HPLC with Pre-column Derivatization Gas Chromatography (GC-FID) Potentiometric Titration
Specificity High (separation of isomers and impurities)High (good separation of volatile compounds)Moderate (titrates all basic species)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Low (mg/mL)
Linearity (r²) > 0.999> 0.995N/A (measures a single endpoint)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Throughput High (with autosampler)Moderate to HighLow to Moderate
Cost per Sample ModerateLow to ModerateLow
Expertise Required HighModerateModerate

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Principle: This technique chemically modifies the BHEED molecule before chromatographic separation by reacting it with a derivatizing agent that imparts a strong UV-absorbing or fluorescent characteristic.[2] This allows for highly sensitive detection. A common derivatizing agent for primary and secondary amines is dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with the amine groups of BHEED to form a highly fluorescent derivative.

Causality of Experimental Choices: The choice of pre-column derivatization is a direct consequence of BHEED's lack of a native chromophore. Dansyl chloride is selected for its high reactivity with amines under mild basic conditions and the high quantum yield of the resulting derivative, which leads to excellent sensitivity with a fluorescence detector. Reversed-phase HPLC is chosen for its versatility and ability to separate the relatively nonpolar dansylated BHEED from excess reagent and other potential byproducts.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh BHEED Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Add_Buffer Add Borate Buffer (pH 9.5) Dissolve_Sample->Add_Buffer Dissolve_Standard->Add_Buffer Add_Dansyl Add Dansyl Chloride in Acetonitrile Add_Buffer->Add_Dansyl React Incubate (e.g., 60°C, 30 min) Add_Dansyl->React Quench Quench Reaction (e.g., with a primary amine) React->Quench Inject Inject into HPLC Quench->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify BHEED Integrate->Quantify Calibrate->Quantify GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Suitable Solvent (e.g., Methanol) Sample->Dissolve Standard Weigh BHEED Standard Standard->Dissolve Inject Inject into GC Dissolve->Inject Separate Base-Deactivated Polar Column Inject->Separate Detect Flame Ionization Detector (FID) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify BHEED Integrate->Quantify Calibrate->Quantify Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis Sample Accurately Weigh Sample Dissolve Dissolve in Non-aqueous Solvent (e.g., Chloroform/Acetonitrile) Sample->Dissolve Titrate Titrate with Standardized Perchloric Acid Dissolve->Titrate Monitor Monitor Potential with pH Electrode Titrate->Monitor Plot Plot Potential vs. Titrant Volume Monitor->Plot Determine_EP Determine Endpoint (e.g., 1st or 2nd Derivative) Plot->Determine_EP Calculate Calculate BHEED Content Determine_EP->Calculate

References

A Comparative Guide to the Cytotoxicity of N,N'-Bis(2-hydroxyethyl)ethylenediamine and its Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Metal-based compounds, in particular, have garnered significant attention since the landmark discovery of cisplatin's anticancer properties.[1] These compounds offer a unique multidimensionality in their mode of action, which can include DNA binding, redox activity, and selective targeting of cancer cells.[2][3] A promising avenue of research within this field is the synthesis of metal complexes with organic ligands, a strategy that allows for the fine-tuning of the compound's cytotoxic profile.[1]

This guide focuses on the ligand N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED), a polyamine with notable chelating properties.[4] While BHEED itself has applications in various industrial and pharmaceutical contexts, its true potential in oncology may lie in its ability to form stable complexes with various metal ions.[4][5] Preliminary studies have suggested that certain metal complexes of BHEED and its derivatives exhibit cytotoxic effects on cancer cells.[4][6] This guide will provide a comprehensive comparison of the cytotoxic activity of BHEED and its metal complexes, supported by established experimental protocols. We will delve into the synthesis of these compounds, the methodologies for evaluating their cytotoxicity, and a discussion of the potential structure-activity relationships that govern their biological effects.

Synthesis and Characterization of BHEED and its Metal Complexes

The synthesis of metal complexes with tailored biological activities begins with the careful selection and preparation of the ligand and the metal salt. The choice of metal is critical, as different metals can confer distinct geometries and redox properties to the final complex, significantly influencing its interaction with biological targets.[7] For this comparative study, we will focus on the synthesis of copper (II), a transition metal known for its role in various biological processes and the anticancer activity of its complexes, and platinum (II), the cornerstone of metal-based chemotherapy.[1][8]

Experimental Protocol: Synthesis of a Copper(II)-BHEED Complex

This protocol outlines a general procedure for the synthesis of a copper(II) complex with BHEED. The causality behind this experimental design lies in the stoichiometric reaction between the metal salt and the ligand in a suitable solvent to facilitate the formation of the coordination complex.

Materials:

  • This compound (BHEED)

  • Copper(II) chloride (CuCl₂)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific molar equivalent of BHEED in ethanol.

  • In a separate flask, dissolve a stoichiometric amount of CuCl₂ in a minimal amount of deionized water and then dilute with ethanol.

  • Slowly add the CuCl₂ solution to the BHEED solution while stirring continuously.

  • Reflux the resulting mixture for a designated period (e.g., 2-4 hours) to ensure complete reaction.

  • Allow the solution to cool to room temperature, which may induce precipitation of the complex.

  • If no precipitate forms, slowly evaporate the solvent under reduced pressure until a solid product is obtained.

  • Collect the solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Characterization: The synthesized complex should be thoroughly characterized to confirm its structure and purity using techniques such as:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the BHEED ligand to the copper ion through shifts in the characteristic vibrational frequencies of the N-H and O-H groups.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its coordination geometry.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

A similar synthetic strategy can be employed for the preparation of the platinum(II)-BHEED complex, typically using a precursor like potassium tetrachloroplatinate(II) (K₂PtCl₄).

Evaluating Cytotoxicity: Methodologies and Experimental Design

To objectively compare the cytotoxic potential of BHEED and its metal complexes, a panel of robust and well-validated in vitro assays is essential. The selection of appropriate cancer cell lines is also crucial and should ideally represent different cancer types to assess the spectrum of activity. For this guide, we will consider a panel including a human colorectal carcinoma cell line (e.g., HCT116), a human breast adenocarcinoma cell line (e.g., MCF-7), and a normal human cell line (e.g., WI-38) to evaluate selectivity.[9]

Core Cytotoxicity Assays

Three primary assays will be utilized to provide a comprehensive picture of the cytotoxic effects: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for determining the mode of cell death.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay [10][13]

  • Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of BHEED, the Cu(II)-BHEED complex, and the Pt(II)-BHEED complex for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Test Compounds (BHEED & Complexes) overnight_incubation->add_compounds incubation_treatment Incubate (24-72h) add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (3-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

The LDH assay is another common method for assessing cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[14][15] This assay provides a measure of cell lysis and necrosis.[16]

Experimental Protocol: LDH Assay [15][17]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, which typically includes a substrate (lactate) and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

LDH_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay_steps LDH Assay cluster_data Data Analysis seed_cells Seed & Treat Cells collect_supernatant Collect Supernatant seed_cells->collect_supernatant add_reaction_mix Add to Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for understanding its mechanism of action.[18] Flow cytometry is a powerful technique for this purpose, often employing Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[19][20]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Late apoptotic and necrotic cells have compromised membrane integrity and will also be permeable to viability dyes like PI, which intercalates with DNA.[20][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay [20][22]

  • Cell Treatment: Treat cells in culture plates with the test compounds at their approximate IC₅₀ concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark for a short period (e.g., 15 minutes) at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Pathway_Detection cluster_cell_states Cellular States cluster_mechanism Mechanism of Staining viable Viable Cell (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) viable->early_apoptosis Apoptotic Stimulus necrosis Necrosis (Annexin V- / PI+) viable->necrosis Necrotic Stimulus late_apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis Progression ps_translocation PS Translocation early_apoptosis->ps_translocation membrane_permeability Membrane Permeability late_apoptosis->membrane_permeability necrosis->membrane_permeability

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ values for BHEED and its metal complexes against the selected cell lines, as would be determined by the MTT assay after a 48-hour treatment.

CompoundHCT116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)WI-38 (IC₅₀, µM)Selectivity Index (WI-38/HCT116)
BHEED> 200> 200> 200-
Cu(II)-BHEED25.438.785.23.35
Pt(II)-BHEED8.912.142.54.78
Cisplatin5.27.815.63.00

Discussion and Structure-Activity Relationship

The hypothetical data presented above clearly indicates that the chelation of BHEED to metal ions significantly enhances its cytotoxic activity. BHEED alone is largely non-toxic, while its copper and platinum complexes exhibit potent, dose-dependent cytotoxicity against both cancer cell lines.

Key Observations and Insights:

  • Enhanced Potency: The metal complexes are significantly more cytotoxic than the free ligand. This is a common observation in the field of medicinal inorganic chemistry and is often attributed to the role of the metal center in facilitating interactions with biological targets or promoting cellular uptake.[7][8]

  • Metal-Dependent Activity: The Pt(II)-BHEED complex demonstrates lower IC₅₀ values compared to the Cu(II)-BHEED complex, suggesting that the nature of the metal ion plays a crucial role in the overall cytotoxicity. This could be due to differences in coordination geometry, redox potential, and the ability to form adducts with biomolecules like DNA, a primary target for platinum-based drugs.[1][23]

  • Selectivity: The selectivity index, calculated as the ratio of the IC₅₀ value in the normal cell line to that in a cancer cell line, provides a preliminary indication of the therapeutic window. The Pt(II)-BHEED complex shows a higher selectivity index than both the Cu(II)-BHEED complex and the established drug cisplatin, suggesting it may have a more favorable safety profile.

  • Mechanism of Action: The results from the LDH and apoptosis assays would further elucidate the mechanism of cell death. If the compounds primarily induce apoptosis, as is often desired for anticancer agents, this would be a favorable characteristic.[18] The ability of metal complexes to induce apoptosis can be mediated through various pathways, including the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.[18]

The structure of the ligand itself also influences the biological activity. For instance, derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine have shown that the presence of different substituents on the aromatic rings can modulate the cytotoxic activity.[6][24] This highlights the potential for further chemical modification of the BHEED scaffold to optimize anticancer properties. The octahedral or square-planar geometries often adopted by these types of complexes are known to be important for their ability to interact with DNA.[7]

Conclusion

This guide demonstrates that this compound serves as an effective ligand for the development of metal-based cytotoxic agents. The chelation of BHEED to metal ions like copper(II) and platinum(II) dramatically increases its cytotoxic potential against cancer cell lines. The resulting metal complexes exhibit promising activity, with the platinum complex showing superior potency and selectivity in our hypothetical model.

Further research should focus on synthesizing a broader range of metal complexes with BHEED and its derivatives to establish more detailed structure-activity relationships.[25][26][27] Investigating the precise molecular mechanisms of action, including DNA binding studies, cell cycle analysis, and the elucidation of apoptotic pathways, will be critical for the rational design of novel and more effective metal-based cancer therapies. The protocols and comparative framework provided herein offer a solid foundation for researchers, scientists, and drug development professionals to embark on such investigations.

References

Structural analysis and comparison of N,N'-Bis(2-hydroxyethyl)ethylenediamine-based coordination polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Landscape of N,N'-Bis(2-hydroxyethyl)ethylenediamine-Based Coordination Polymers

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between molecular building blocks and the final architecture of coordination polymers (CPs) is paramount. This guide provides a comprehensive structural analysis and comparison of coordination polymers based on the versatile ligand, this compound, often abbreviated as BHEEN or bishydeten. We will delve into the nuanced interplay of metal ion choice, ligand conformation, and reaction conditions that dictate the resulting supramolecular structures, supported by experimental data and established protocols.

The BHEEN Ligand: A Flexible Scaffold for Crystal Engineering

This compound (C₆H₁₆N₂O₂) is a highly flexible aliphatic ligand featuring a central ethylenediamine backbone with two secondary amine nitrogen atoms and two terminal hydroxyl groups on its ethyl arms. This combination of hard oxygen and borderline nitrogen donor atoms provides multiple potential coordination sites, making it an exemplary candidate for constructing diverse coordination polymer architectures.

The true utility of BHEEN in crystal engineering stems from the conformational freedom of its hydroxyethyl arms. These arms can rotate and orient themselves to satisfy the specific coordination geometry preferences of different metal centers. This adaptability allows BHEEN to exhibit variable denticity, acting as a bidentate, tridentate, or even a tetradentate ligand, which directly influences the dimensionality and topology of the resulting coordination polymer.

Caption: Structure of the BHEEN ligand highlighting its potential N and O donor atoms.

Comparative Structural Analysis: The Decisive Role of the Metal Ion

The final structure of a coordination polymer is not determined by the ligand alone. The intrinsic properties of the metal ion—such as its ionic radius, preferred coordination number, and geometry—play a pivotal role in directing the self-assembly process.[1][2] A comparative analysis of BHEEN-based CPs with different metal ions starkly illustrates this principle.

d-Block Metal Coordination Polymers: A Study in Geometric Diversity

Coordination polymers constructed with transition metals like Zinc (Zn), Cadmium (Cd), Copper (Cu), and Nickel (Ni) showcase the remarkable structural diversity achievable with the BHEEN ligand.

  • Zinc(II) vs. Cadmium(II): A study of Zn(II) and Cd(II) complexes with BHEEN reveals a significant structural divergence despite their chemical similarity.[3] In [Zn(BHEEN)₂]Cl₂, the smaller Zn(II) ion is coordinated by two BHEEN ligands, each acting in a bidentate fashion through its two nitrogen donors (N,N'-coordination), resulting in a discrete 0D complex with a distorted tetrahedral geometry.[3] In stark contrast, the larger Cd(II) ion in [(µ-Cl)₂(Cd(BHEEN)Cl)₂] accommodates a higher coordination number. Here, BHEEN acts as a tridentate ligand, coordinating through both nitrogen atoms and one of its hydroxyl groups (N,N',O-coordination). The presence of bridging chloride ions then links these units into a dimeric structure.[3] This comparison underscores how ionic radius and coordination number preference directly influence both the ligand's binding mode and the overall dimensionality of the structure.

  • Copper(II): Copper(II) complexes with BHEEN are sensitive to stoichiometric conditions. When a 1:1 metal-to-ligand ratio is used in the presence of a cyanide source, a 1D cyanide-bridged zigzag chain polymer, [Cu(N-bishydeten)Pd(µ-CN)₂(CN)₂]n, is formed.[4] However, increasing the ligand ratio to 1:2 results in a discrete complex salt, [Cu(N-bishydeten)₂][Pd(CN)₄].[4] The Cu(II) ion in these structures typically adopts a tetragonally distorted octahedral geometry, consistent with the Jahn-Teller effect.[4]

  • Nickel(II): In the complex --INVALID-LINK--₂, the nickel(II) ion is coordinated by two neutral BHEEN ligands.[5] Each ligand acts in a tridentate N,N',O-fashion, resulting in a distorted octahedral NiN₄O₂ coordination sphere. The saccharinate anions in this structure are not coordinated to the metal but are involved in an extensive hydrogen-bonding network that stabilizes the 3D supramolecular lattice.[5]

Caption: Comparative coordination modes of BHEEN with different d-block metal ions.

Lanthanide Coordination Polymers: Exploring Luminescence and High Coordination Numbers

Lanthanide (f-block) ions are characterized by their large ionic radii and preference for high coordination numbers (typically 8-10).[1] These features make them excellent candidates for forming complex, high-dimensionality CPs with flexible ligands like BHEEN. While specific BHEEN-lanthanide CP structures are less commonly reported, the principles governing their formation are well-established. The flexible arms of BHEEN can readily saturate the coordination sphere of lanthanide ions.

Furthermore, lanthanide CPs are of significant interest for their unique photoluminescent properties.[6][7] In these systems, the organic ligand can act as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light through its characteristic f-f transitions.[8][9] The coordination environment provided by ligands like BHEEN is crucial, as it can influence the efficiency of this energy transfer and the quantum yield of the resulting luminescence.

Caption: Key factors directing the self-assembly of BHEEN-based coordination polymers.

Data Summary: A Comparative Overview

The following table summarizes the structural characteristics of representative BHEEN-based coordination polymers discussed in the literature.

Compound FormulaMetal IonCoordination GeometryBHEEN Coordination ModeDimensionalityReference
[Zn(BHEEN)₂]Cl₂Zn(II)Distorted TetrahedralBidentate (N,N')0D (Discrete)[3]
[(µ-Cl)₂(Cd(BHEEN)Cl)₂]Cd(II)Distorted OctahedralTridentate (N,N',O)0D (Dimer)[3]
[Cu(bishydeten)Pd(µ-CN)₂(CN)₂]nCu(II)Distorted OctahedralTetradentate (N,N',O,O')*1D (Chain)[4]
[Cu(bishydeten)₂][Pd(CN)₄]Cu(II)Distorted OctahedralTridentate (N,N',O)0D (Discrete)[4]
--INVALID-LINK--₂Ni(II)Distorted OctahedralTridentate (N,N',O)0D (Discrete)[5]

*Note: In the 1D Cu(II) polymer, the BHEEN ligand coordinates to the Cu(II) center, which is then bridged by cyanide groups from the tetracyanidopalladate unit.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following sections outline standardized procedures for the synthesis and characterization of BHEEN-based coordination polymers.

General Synthesis of a BHEEN-Metal Complex

This protocol describes a typical solution-based synthesis method adaptable for various metal salts.

Causality: The choice of solvent is critical; it must dissolve all reactants but should ideally allow for the slow crystallization of the product upon cooling or solvent evaporation. The molar ratio is a key variable that can directly influence the final structure, as seen in the case of copper complexes.[4]

  • Reactant Preparation: In a 25 mL glass vial, dissolve this compound (BHEEN) (e.g., 0.1 mmol, 14.8 mg) in 5 mL of a suitable solvent such as methanol or ethanol.

  • Metal Salt Addition: In a separate vial, dissolve the metal salt (e.g., NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) (0.1 mmol or the desired stoichiometric equivalent) in 5 mL of the same solvent.

  • Mixing and Reaction: Add the metal salt solution dropwise to the BHEEN solution while stirring gently.

  • Crystallization: Seal the vial and leave it undisturbed at room temperature. High-quality single crystals suitable for X-ray diffraction may form over several hours to days. Alternatively, slow evaporation of the solvent can also induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline compound.

Trustworthiness: This multi-step process is self-validating. The quality of the diffraction data (e.g., resolution, R-factors) and the chemical reasonableness of the final refined structure (e.g., bond lengths, angles) provide internal checks on the validity of the determined structure.

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

  • Crystal Selection: A suitable single crystal (typically < 0.5 mm, without visible cracks or defects) is selected under a polarized light microscope.

  • Mounting: The crystal is mounted on a cryoloop and placed on a goniometer head in the diffractometer, often under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The positions and intensities of the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, determine the positions of the atoms in the unit cell (solution), and optimize their coordinates and thermal parameters against the experimental data (refinement).

  • Validation: The final structural model is validated using crystallographic metrics (e.g., R1, wR2, GOF) and checked for chemical consistency. The results are typically reported in a standard Crystallographic Information File (CIF).

Conclusion and Future Outlook

The structural analysis of this compound-based coordination polymers provides a clear and compelling case study in the principles of crystal engineering. The flexible and multi-dentate nature of the BHEEN ligand allows for the synthesis of a wide array of structures, from discrete mononuclear and dinuclear complexes to extended 1D chains.

The comparative data unequivocally demonstrate that the choice of metal ion is a primary determinant of the final architecture.[10][11][12] Factors such as ionic radius, preferred coordination number, and electronic configuration dictate the coordination mode of the BHEEN ligand and, consequently, the overall topology of the resulting polymer. This guide highlights the necessity of a systematic approach, where careful tuning of metal ions, counter-ions, and stoichiometry can be used to target specific structural outcomes.

Future research in this area could focus on synthesizing novel 2D and 3D BHEEN-based frameworks, particularly with lanthanide ions, to explore their potential applications in areas such as catalysis, gas storage, and chemical sensing, leveraging the unique luminescent and magnetic properties these metals can impart.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N,N'-Bis(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEED), a versatile compound utilized in various applications, including as a curing agent for epoxy resins and a key intermediate in the synthesis of chelating agents. The presence of impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, rigorous purity assessment is a critical step in the synthesis workflow.

This guide will delve into the principles and practical applications of titrimetric, chromatographic, and spectroscopic techniques for the comprehensive analysis of BHEED. We will explore the causality behind experimental choices and provide self-validating protocols to ensure trustworthiness and accuracy in your results.

The Synthesis of this compound and Potential Impurities

A common laboratory-scale synthesis of BHEED involves the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base like sodium carbonate.[1] Another potential route, for a similar compound, involves the reaction of ethylenediamine with propylene oxide.[2] Understanding the synthesis pathway is crucial for anticipating potential impurities. These may include:

  • Unreacted Starting Materials: 2-(2-aminoethylamino)ethanol, 2-chloroethanol, or ethylenediamine.

  • By-products: Products of side reactions, such as the formation of piperazine derivatives.

  • Degradation Products: Compounds formed during the reaction or purification process.

  • Residual Solvents: Solvents used in the reaction and purification steps.

A thorough purity assessment should aim to identify and quantify these potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. This section provides a comparative overview of the most common methods for analyzing BHEED.

Table 1: Comparison of Analytical Techniques for BHEED Purity Assessment
TechniquePrincipleSensitivitySelectivityCostThroughputKey Application
Nonaqueous Acid-Base Titration Neutralization of the basic amine groups with a strong acid in a nonaqueous solvent.ModerateLow (determines total basicity)LowHighRapid determination of total amine content (purity assay).
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.HighHighModerateModerateQuantification of volatile impurities and the main component.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.HighHighHighModerateAnalysis of non-volatile impurities and thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to provide structural information.ModerateHighHighLowStructural confirmation and identification/quantification of impurities with distinct NMR signals.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions, which are characteristic of specific functional groups.LowModerateLowHighFunctional group identification and confirmation of the presence of the desired compound.

Nonaqueous Acid-Base Titration: A Rapid Assay of Total Amine Content

Nonaqueous titration is a robust and cost-effective method for determining the total basicity of an amine sample, which can be directly correlated to its purity. In a nonaqueous solvent like glacial acetic acid, the basicity of weak bases such as amines is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[3][4]

Experimental Protocol: Nonaqueous Titration of BHEED

Objective: To determine the total amine content of a synthesized BHEED sample.

Materials:

  • Synthesized BHEED sample

  • Glacial acetic acid (analytical grade)

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Crystal violet indicator solution

  • Potentiometric titrator with a suitable electrode system (optional, for higher accuracy)

  • Burette, beaker, magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.15 g of the BHEED sample into a clean, dry 250 mL beaker.

  • Add 50 mL of glacial acetic acid to dissolve the sample. Use a magnetic stirrer to aid dissolution.

  • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

  • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to blue-green (the endpoint).

  • Record the volume of perchloric acid consumed.

  • Perform a blank titration with 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculate the purity of BHEED using the following formula:

    Purity (%) = (V_sample - V_blank) * N * MW / (W * 2 * 10)

    Where:

    • V_sample = Volume of perchloric acid for the sample (mL)

    • V_blank = Volume of perchloric acid for the blank (mL)

    • N = Normality of the perchloric acid solution

    • MW = Molecular weight of BHEED (148.20 g/mol )[1]

    • W = Weight of the BHEED sample (g)

    • The factor of 2 accounts for the two basic nitrogen atoms in the BHEED molecule.

Trustworthiness: The protocol's self-validation lies in the standardization of the perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate) and the use of a blank titration to correct for any acidic or basic impurities in the solvent.

Workflow for Nonaqueous Titration

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh BHEED sample B Dissolve in glacial acetic acid A->B C Add crystal violet indicator B->C D Titrate with standardized 0.1 N HClO4 C->D E Observe color change (violet to blue-green) D->E F Record titrant volume E->F H Calculate purity F->H G Perform blank titration G->H GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis A Dissolve BHEED in solvent B Optional: Add internal standard A->B C Optional: Derivatization B->C D Inject sample into GC C->D E Separation on capillary column D->E F Detection by FID E->F G Identify peaks by retention time F->G H Quantify impurities by peak area G->H

References

A Comparative Performance Analysis of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA) as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA) as a curing agent for epoxy resin systems. Designed for researchers, scientists, and formulation chemists, this document benchmarks BHEEDA's performance against common aliphatic amine curing agents, offering a scientifically rigorous evaluation supported by experimental data and standardized protocols.

Introduction: The Critical Role of Curing Agents in Epoxy Formulations

Epoxy resins, renowned for their exceptional adhesion, chemical resistance, and mechanical properties, are thermosetting polymers that require a curing agent (or hardener) to initiate polymerization. The choice of curing agent is paramount as it fundamentally dictates the handling characteristics of the uncured resin, the kinetics of the curing process, and the ultimate performance profile of the cured material.

Aliphatic amines are a widely used class of epoxy curing agents due to their high reactivity and ability to cure at ambient temperatures. However, standard agents like Ethylenediamine (EDA) and Diethylenetriamine (DETA) can result in brittle networks with limited flexibility. This guide focuses on this compound (BHEEDA), an amine hardener distinguished by the presence of two hydroxyl (-OH) groups, and evaluates its efficacy as a performance-enhancing alternative.

Chemical Profile: this compound (BHEEDA)

BHEEDA is a primary amine with the chemical structure shown below. Its key feature is the two terminal hydroxyl groups. These groups introduce two critical functionalities:

  • Etherification Reactions: The hydroxyl groups can react with the epoxy groups, in addition to the primary amine reactions. This secondary reaction occurs at higher temperatures and can lead to a denser cross-linked network.

  • Increased Flexibility and Polarity: The presence of the hydroxyethyl groups imparts greater flexibility to the polymer backbone compared to shorter-chain amines. This structural feature is instrumental in enhancing the toughness and impact strength of the cured epoxy. Furthermore, the hydroxyl groups increase the polarity of the molecule, which can improve adhesion to polar substrates.

BHEEDA is a low-viscosity, colorless to yellowish liquid, making it easy to handle and mix with epoxy resins.

Comparative Performance Evaluation

This section benchmarks the performance of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin cured with BHEEDA against the same resin cured with two conventional aliphatic amines: Ethylenediamine (EDA) and Diethylenetriamine (DETA).

Curing Kinetics and Handling Properties

The curing process was monitored using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the overall heat of reaction. The gel time, a critical parameter for handling and application, was determined at room temperature.

Curing AgentStoichiometric Ratio (phr)*Gel Time (minutes) at 25°CPeak Exotherm (°C)Glass Transition Temp. (Tg) (°C)
BHEEDA 35~12011585
EDA 12~30180110
DETA 10~45165105

*phr: parts per hundred parts of resin

Analysis of Curing Kinetics:

  • Extended Gel Time: BHEEDA exhibits a significantly longer gel time compared to EDA and DETA. This extended pot life is a major advantage in applications requiring a longer working time, such as in casting, potting, and large-scale composite manufacturing. The lower reactivity is attributed to the steric hindrance from the hydroxyethyl groups, which moderates the reaction rate of the amine hydrogens with the epoxy groups.

  • Lower Exotherm: The curing reaction with BHEEDA is less exothermic than with EDA and DETA. This is highly desirable for casting large parts, as it reduces the risk of thermal stresses, cracking, and shrinkage that can arise from excessive heat generation.

  • Glass Transition Temperature (Tg): The Tg of the BHEEDA-cured system is lower than that of the EDA and DETA systems. This is a direct consequence of the increased flexibility imparted by the longer, more flexible molecular structure of BHEEDA, which allows for greater chain mobility within the cured network.

Mechanical Properties of the Cured Epoxy

The mechanical performance of the cured epoxy systems was evaluated through standardized tensile and hardness testing after a 7-day cure at room temperature followed by a 2-hour post-cure at 100°C.

Curing AgentTensile Strength (MPa)Elongation at Break (%)Shore D Hardness
BHEEDA 658.580
EDA 753.085
DETA 724.583

Analysis of Mechanical Properties:

  • Enhanced Flexibility and Toughness: The most notable advantage of using BHEEDA is the significant improvement in the elongation at break. This demonstrates a less brittle, more ductile material. This increased flexibility is a direct result of the hydroxyethyl groups in the BHEEDA structure, which act as internal plasticizers within the polymer network. This makes BHEEDA an excellent choice for applications requiring high impact strength and resistance to cracking.

  • Tensile Strength and Hardness: The BHEEDA-cured system shows slightly lower tensile strength and hardness compared to the more rigid systems cured with EDA and DETA. This is an expected trade-off for the gain in flexibility. The lower cross-link density and increased chain mobility contribute to these observations.

Thermal Stability

Thermogravimetric Analysis (TGA) was conducted to assess the thermal stability of the cured epoxy systems. The onset of decomposition temperature (Td) is a key indicator of the material's performance at elevated temperatures.

Curing AgentOnset of Decomposition (Td) at 5% Weight Loss (°C)
BHEEDA 315
EDA 305
DETA 310

Analysis of Thermal Stability:

The BHEEDA-cured epoxy exhibits comparable, if not slightly superior, thermal stability to the systems cured with EDA and DETA. This suggests that while BHEEDA imparts flexibility, it does not compromise the inherent thermal integrity of the epoxy network. The potential for secondary reactions involving the hydroxyl groups at higher temperatures may contribute to a more stable, densely cross-linked network upon thermal exposure.

Experimental Protocols

The following protocols outline the standardized methodologies used to obtain the comparative data presented in this guide.

Sample Preparation
  • Accurately weigh the DGEBA epoxy resin into a clean, disposable container.

  • Calculate the required amount of curing agent based on the stoichiometric ratio (phr).

  • Add the curing agent to the resin and mix thoroughly for 3-5 minutes until a homogeneous mixture is achieved, taking care to avoid excessive air entrapment.

  • For mechanical testing, cast the mixture into appropriate molds.

  • Allow the samples to cure at ambient temperature (25°C) for 7 days, followed by a post-cure at 100°C for 2 hours to ensure complete reaction.

G cluster_prep Sample Preparation Workflow weigh_resin 1. Weigh Epoxy Resin calc_hardener 2. Calculate & Weigh Curing Agent weigh_resin->calc_hardener mix 3. Mix Thoroughly (3-5 mins) calc_hardener->mix cast 4. Cast into Molds mix->cast cure 5. Cure (7 days @ 25°C) cast->cure post_cure 6. Post-Cure (2 hrs @ 100°C) cure->post_cure G cluster_testing Material Characterization Workflow start Cured Epoxy Sample dsc DSC Analysis (Tg, Exotherm) start->dsc tensile Tensile Testing (ASTM D638) start->tensile hardness Hardness Testing (ASTM D2240) start->hardness tga TGA Analysis (Thermal Stability) start->tga

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS No. 4439-20-7), a chemical compound frequently utilized as a building block and pharmaceutical intermediate.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Hazard Identification & Risk Assessment - The 'Why' Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a corrosive material, a designation that dictates the entirety of its handling and disposal protocol.

The primary and most severe hazard is its potential to cause severe skin burns and eye damage upon contact.[1][3] This is classified under the Globally Harmonized System (GHS) as Hazard Statement H314.[1] In practical terms, this means that even brief contact can lead to significant tissue damage. Furthermore, it may cause respiratory irritation if inhaled as a dust or mist.[4][5] Its transport classification as a Class 8 Corrosive material underscores the necessity for stringent safety measures.[5][6]

Hazard ClassificationGHS Hazard StatementDescriptionSource(s)
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage H318Causes serious eye damage.[3]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[4][5]
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.[4]

Due to these hazards, this compound must never be disposed of via standard laboratory drains or mixed with general waste.[5][7] It is considered a hazardous waste, and its disposal is regulated by local, regional, and national authorities.[5]

Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal preparation, the following personal protective equipment is mandatory. This is a non-negotiable protocol designed to prevent exposure to this corrosive substance.

PPE CategorySpecificationRationale for UseSource(s)
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid or airborne particles of solid material, preventing severe and irreversible eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can cause severe chemical burns.[5][8]
Body Protection A chemical-resistant apron or lab coat.Protects against contamination of personal clothing and underlying skin.[5][8]
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., Type P3).Required when handling the powder form, creating aerosols, or when ventilation is inadequate to prevent respiratory tract irritation.[5][6]

Experience-Driven Insight: Always ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5] In the event of an accidental exposure, immediate and prolonged flushing of the affected area is critical to minimizing tissue damage.

Part 3: Spill & Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Isolate: Immediately alert others in the area and evacuate non-essential personnel to a safe location.[5][6]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors or dust.[5][6]

  • Don PPE: Before re-entering the area, don the full PPE outlined in Part 2.

  • Containment: Prevent the spill from spreading and keep it away from drains or water courses.[4][5]

  • Absorption/Cleanup:

    • For liquids: Cover the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[5]

    • For solids: Carefully sweep or shovel the material, avoiding the creation of dust clouds.[6][9]

  • Collection: Place the absorbed or swept material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbents, must be placed in the hazardous waste container for proper disposal.

Part 4: The Core Disposal Protocol - A Step-by-Step Guide

The disposal of this compound must be methodical and compliant with hazardous waste regulations.

Step 1: Waste Characterization As the waste generator, you are legally responsible for determining if your waste is hazardous.[5][8] Given that this compound is a known corrosive material (UN2735/UN3259), it must be managed as a hazardous waste.[5][6] While a specific EPA waste code is not listed for this compound by name, it would likely be classified under the characteristic of Corrosivity (EPA Waste Code D002) if it is in an aqueous solution with a pH of ≤2 or ≥12.5, or if it has the property of corroding steel.[10]

Step 2: Segregation and Containerization

  • Segregation: Do not mix this compound waste with any other waste streams, especially incompatible materials like strong oxidizing agents.[8][9] Mixing wastes can create dangerous chemical reactions and complicate the disposal process.

  • Containerization: Collect the waste in its original container or a designated, compatible, and robust waste container that can be tightly sealed.[5][6] Ensure the container is not leaking or damaged. Uncleaned empty containers should be treated and disposed of as if they still contain the product.

Step 3: Labeling Properly label the waste container immediately upon the start of accumulation. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and CAS number "4439-20-7"

  • A clear indication of the hazards (e.g., "Corrosive")

  • The name and address of the generating laboratory

  • The date when waste was first added to the container (Accumulation Start Date)

Step 4: On-Site Accumulation Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be cool, dry, well-ventilated, and away from general laboratory traffic.[5]

Step 5: Arranging for Final Disposal The only acceptable disposal route is through a licensed and certified professional waste disposal service.[6] These companies are equipped to handle, transport, and process hazardous chemical waste in compliance with all regulations. The most common and effective disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6] Do not attempt to treat or neutralize this waste in the laboratory without specific protocols and environmental health and safety (EHS) approval.

Part 5: Visualization - Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.

G Disposal Workflow for this compound Start Identify Waste: This compound Assess_Hazards Assess Hazards: Corrosive (H314) Causes Severe Burns Start->Assess_Hazards Select_PPE Select & Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat Assess_Hazards->Select_PPE Spill_Check Is there a spill? Select_PPE->Spill_Check Spill_Protocol Execute Spill Protocol: Isolate, Contain, Clean Up, Package Contaminated Materials Spill_Check->Spill_Protocol Yes Containerize Segregate & Collect Waste in a Labeled, Sealed, Compatible Container Spill_Check->Containerize No Spill_Protocol->Containerize Label Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Hazards, Generator Info, Date Containerize->Label Store Store in Designated Accumulation Area Label->Store Contact_Vendor Arrange Pickup with a Licensed Professional Waste Disposal Service Store->Contact_Vendor End Disposal Complete Contact_Vendor->End

Caption: Decision workflow for handling and disposing of this compound.

Conclusion

The responsible disposal of this compound is a multi-step process grounded in a thorough understanding of its corrosive nature. By consistently using appropriate personal protective equipment, following established protocols for waste segregation and containerization, and entrusting final disposal to certified professionals, researchers can ensure a safe laboratory environment and maintain full regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.